Dibenzothiophene sulfone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dibenzothiophene 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJFYINYNJYDTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074424 | |
| Record name | Dibenzothiophene 5,5-dioxide | |
| Source | EPA DSSTox | |
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Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-05-3 | |
| Record name | Dibenzothiophene sulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dibenzothiophene-5,5-dioxide | |
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| Record name | Dibenzothiophene sulfone | |
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| Record name | Dibenzothiophene 5,5-dioxide | |
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| Record name | Dibenzothiophene 5,5-dioxide | |
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| Record name | DIBENZOTHIOPHENE 5,5-DIOXIDE | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Dibenzothiophene Sulfone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzothiophene (B1670422) sulfone (DBTS), also known as dibenzo[b,d]thiophene 5,5-dioxide, is a heterocyclic compound featuring a central sulfone group flanked by two benzene (B151609) rings. This molecule is the oxidized form of dibenzothiophene, a common organosulfur compound found in fossil fuels.[1][2] The introduction of the sulfone group significantly alters the electronic and physical properties of the parent dibenzothiophene, transforming it from an electron-rich to an electron-poor system.[2] This guide provides a comprehensive overview of the fundamental properties of dibenzothiophene sulfone, its synthesis, and its characterization, with a focus on data relevant to researchers in chemistry, materials science, and drug development.
Chemical and Physical Properties
This compound is a stable, white to pale yellow crystalline solid at room temperature.[3] It exhibits limited solubility in water but is soluble in various organic solvents such as dichloromethane (B109758) and acetone.[3] A summary of its key chemical and physical properties is presented in the tables below.
General and Computed Properties
| Property | Value | Source |
| IUPAC Name | dibenzothiophene 5,5-dioxide | [1] |
| Molecular Formula | C₁₂H₈O₂S | [1] |
| Molecular Weight | 216.26 g/mol | [1] |
| CAS Number | 1016-05-3 | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | [1] |
| InChI Key | IKJFYINYNJYDTA-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 42.5 Ų | [1] |
| Monoisotopic Mass | 216.02450067 Da | [1] |
Experimental Physical Properties
| Property | Value | Source |
| Melting Point | 231-233 °C (lit.) | [4][5] |
| Physical Description | White to almost white powder/crystal | [3] |
| Solubility | Soluble in dichloromethane and acetone; limited solubility in water. | [3] |
| Density (observed) | 1.39 g.cm⁻³ | [6] |
| Density (calculated) | 1.35 g.cm⁻³ | [6] |
Crystal Structure
The crystal structure of this compound has been determined by X-ray diffraction.[6][7] The molecule crystallizes in the C2/c space group.[6][7] The sulfone group significantly influences the molecular geometry, with the C-S bond length being approximately 1.74 Å and the S-O bond distance around 1.49 Å.[7] The overall molecule possesses approximately C2v symmetry.[6]
Crystallographic Data
| Parameter | Value | Source |
| Space Group | C2/c | [6][7] |
| Unit Cell Dimensions | a = 10.09(1) Å, b = 13.89(3) Å, c = 7.22(1) Å, β = 93.5(4)° | [6][7] |
| Molecules per unit cell (Z) | 4 | [6] |
| S-C Bond Length | 1.74 ± 0.02 Å | [7] |
| S-O Bond Length | 1.49 Å | [7] |
| C(6)-C(6') Bond Length | 1.46 Å | [7] |
Spectroscopic Properties
The spectroscopic signature of this compound is well-characterized, providing essential information for its identification and analysis.
NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ shows distinct signals for the aromatic protons. The chemical shifts (ppm) are approximately: 7.80, 7.51, 7.61, and 7.77.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorption bands corresponding to the sulfone group. The symmetric and asymmetric stretching vibrations of the S=O bonds are prominent features.[9] For instance, in the oxidized product of middle distillate surrogate fuels, the sulfone group shows symmetric stretching at 1154 cm⁻¹ and asymmetric stretching at 1306 cm⁻¹.[9]
Mass Spectrometry
The mass spectrum of this compound shows a prominent molecular ion peak (m/z) at 216, corresponding to its molecular weight.[1]
UV/Visible Spectroscopy
The UV/Visible absorption spectrum of this compound has been recorded and is available in the NIST Chemistry WebBook.[10]
Synthesis and Reactions
The primary method for synthesizing this compound is through the oxidation of dibenzothiophene.[2] This transformation can be achieved using various oxidizing agents.
General Oxidation Workflow
Caption: General workflow for the synthesis of this compound via oxidation.
Experimental Protocols
Synthesis of this compound via m-CPBA Oxidation
This protocol is adapted from a general procedure for the oxidation of similar thiophene (B33073) derivatives.[11]
-
Dissolution: Dissolve dibenzothiophene (1 equivalent) in dichloromethane in a round-bottom flask.
-
Addition of Oxidant: Add meta-chloroperbenzoic acid (m-CPBA) (approximately 2.2 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to yield pure this compound.
X-ray Crystallography for Structure Determination
The following is a generalized protocol based on the reported crystal structure determination.[6][7]
-
Crystal Growth: Grow single crystals of this compound suitable for diffraction studies. This can be achieved by slow evaporation from a suitable solvent or by sublimation.[6]
-
Data Collection: Mount a suitable crystal on a goniometer. Collect three-dimensional X-ray diffraction data using a diffractometer, typically with Cu Kα or Mo Kα radiation.
-
Structure Solution: Process the collected data (integration and scaling). Solve the crystal structure using direct methods or Patterson methods.
-
Structure Refinement: Refine the structural model using full-matrix least-squares methods. Locate and refine the positions of all non-hydrogen atoms anisotropically. Hydrogen atoms can be placed in calculated positions.
-
Finalization: The final refinement should converge to a low R-factor (e.g., R < 10%). The resulting atomic coordinates and displacement parameters define the crystal structure.
Applications and Biological Relevance
This compound and its derivatives have garnered interest in several fields.
Materials Science
This compound-based materials have been investigated as n-type organic semiconductors.[12] The electron-withdrawing nature of the sulfone group facilitates electron transport, making these compounds promising for applications in organic light-emitting transistors (OLETs).[12]
Biodesulfurization
In environmental and industrial microbiology, this compound is a key intermediate in the "4S" biodesulfurization pathway, which is a microbial process to remove sulfur from fossil fuels.[13][14] In this pathway, dibenzothiophene is sequentially oxidized to dibenzothiophene sulfoxide (B87167) and then to this compound.[14] An enzyme, this compound monooxygenase, then catalyzes the cleavage of a C-S bond in the sulfone, ultimately leading to the removal of sulfur as sulfite.[13][14]
Biodesulfurization "4S" Pathway
Caption: Key enzymatic steps in the '4S' biodesulfurization pathway involving DBTS.
Fluorescent Dyes
Derivatives of this compound have been synthesized and shown to act as fluorescent dyes for visualizing cellular plasma membranes.[15] These compounds exhibit good fluorescent quantum yields and a blue emission, making them useful tools in cell biology research.[15]
Conclusion
This compound is a well-characterized compound with a rich chemistry and a growing number of applications. Its fundamental properties, from its crystal structure to its spectroscopic signatures, are well-documented. The electron-accepting nature of the sulfone group makes it a valuable building block in materials science for the development of organic semiconductors. Furthermore, its role as a central intermediate in biodesulfurization pathways highlights its environmental relevance. For researchers in drug development, the this compound scaffold and its fluorescent derivatives offer potential as bio-probes and pharmacophores. This guide provides a solid foundation of its core properties to facilitate further research and application development.
References
- 1. This compound | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]
- 3. CAS 1016-05-3: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound | 1016-05-3 [chemicalbook.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. journals.iucr.org [journals.iucr.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. This compound(1016-05-3) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. rsc.org [rsc.org]
- 12. This compound-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. This compound Derivatives as Plasma Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Dibenzothiophene 5,5-dioxide: A Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of dibenzothiophene (B1670422) 5,5-dioxide, a crucial heterocyclic compound in various research and development applications. This document outlines common synthetic routes, presents detailed experimental protocols, and offers quantitative data to facilitate reproducible and efficient synthesis.
Introduction
Dibenzothiophene 5,5-dioxide, also known as dibenzothiophene sulfone, is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound.[1] The introduction of the sulfone group significantly alters the electronic and physical properties of the parent molecule, making it a valuable building block in medicinal chemistry, materials science, and organic electronics. This guide focuses on the most prevalent and accessible laboratory method for its preparation: the oxidation of dibenzothiophene.
Synthetic Pathways: Oxidation of Dibenzothiophene
The most common and straightforward method for synthesizing dibenzothiophene 5,5-dioxide is the oxidation of dibenzothiophene. This transformation can be achieved using a variety of oxidizing agents and catalytic systems. The reaction proceeds in a stepwise manner, often with the formation of the intermediate dibenzothiophene 5-oxide, which is then further oxidized to the desired 5,5-dioxide.
The general reaction scheme is as follows:
Caption: General reaction pathway for the synthesis of Dibenzothiophene 5,5-dioxide.
Several oxidizing agents can be employed, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (mCPBA) being among the most common in a laboratory setting. The choice of oxidant and the use of a catalyst can significantly influence the reaction rate, yield, and selectivity.
Quantitative Data Overview
The following tables summarize quantitative data from various reported methods for the synthesis of dibenzothiophene 5,5-dioxide, providing a comparative overview of reaction conditions and outcomes.
Table 1: Oxidation of Dibenzothiophene using Hydrogen Peroxide (H₂O₂) with Catalysts
| Catalyst | Substrate Amount (mmol) | H₂O₂ Amount (mol) | Temperature (°C) | Solvent | Reaction Time | Yield of DBTO₂ (%) | Reference |
| Oxidovanadium(IV)-containing nanofibers | 0.463 | 0.008 | 40 | Methanol (B129727) | Not Specified | 90.6 | [2] |
| UiO-66-NH2 | Not Specified | 1.62 (O/S mass ratio) | 72.6 | Not Specified | Not Specified | 89.7 | [3] |
| Formic Acid/H₂O₂ system | Not Specified | 2.5 (H₂O₂/sulfur mole ratio) | 57 | n-hexane | 1 h | 95 | [4] |
| Me₃NCH₂C₆H₅Cl·2ZnCl₂ (Ionic Liquid) | Not Specified | 6 (H₂O₂/DBT molar ratio) | Not Specified | n-octane/acetic acid | 30 min | 94 | [5] |
Table 2: Oxidation of Dibenzothiophene using Other Methods
| Oxidant/Catalyst | Solvent | Temperature (°C) | Reaction Time | Conversion/Yield of DBTO₂ (%) | Reference |
| Silica (B1680970) Gel | Decahydronaphthalene | 160 | Not Specified | 80 (conversion) | [6] |
| m-Chloroperbenzoic acid (mCPBA) | Dichloromethane (B109758) | Room Temperature | 12 h | Not Specified (preparative) | [7] |
Detailed Experimental Protocols
This section provides detailed, step-by-step protocols for two common laboratory-scale syntheses of dibenzothiophene 5,5-dioxide.
Protocol 1: Oxidation using Hydrogen Peroxide and a Vanadium Catalyst
This protocol is adapted from a method demonstrating high yield under relatively mild conditions.[2]
Materials:
-
Dibenzothiophene (DBT)
-
30-35% Hydrogen peroxide (H₂O₂)
-
Oxidovanadium(IV)-containing nanofiber catalyst
-
Methanol
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific amount of dibenzothiophene (e.g., 0.1 g, 0.463 mmol) in methanol (10 mL).
-
Add the oxidovanadium(IV)-containing nanofiber catalyst to the solution.
-
While stirring, add a molar excess of hydrogen peroxide (e.g., 0.008 mol) to the reaction mixture.
-
Heat the reaction mixture to 40°C and maintain this temperature with stirring.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, dibenzothiophene 5,5-dioxide, will precipitate as a white crystalline solid.
-
Isolate the solid product by filtration.
-
Wash the collected solid with a small amount of cold methanol to remove any unreacted starting material or byproducts.
-
Dry the purified dibenzothiophene 5,5-dioxide under vacuum.
Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared (FT-IR) spectroscopy.[2]
Protocol 2: Oxidation using m-Chloroperoxybenzoic Acid (mCPBA)
This protocol is a general method for the oxidation of dibenzothiophene derivatives and is readily adaptable for the parent compound.[7]
Materials:
-
Dibenzothiophene 5-oxide
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve dibenzothiophene 5-oxide (1.0 equiv) in dichloromethane in a round-bottom flask.
-
Add m-chloroperoxybenzoic acid (mCPBA, approximately 1.5 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by preparative Thin Layer Chromatography (TLC) or column chromatography using a suitable eluent system (e.g., n-hexane/EtOAc = 2/1) to obtain pure dibenzothiophene 5,5-dioxide as a colorless solid.[7]
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow and the logical relationships in the synthesis process.
Caption: Experimental workflow for the synthesis of Dibenzothiophene 5,5-dioxide using H₂O₂.
Caption: Factors influencing the outcome of Dibenzothiophene 5,5-dioxide synthesis.
Safety Considerations
-
Hydrogen Peroxide: Concentrated hydrogen peroxide is a strong oxidizer and can cause severe skin and eye burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
m-Chloroperoxybenzoic Acid (mCPBA): mCPBA is a potential explosive and should be handled with care. Avoid grinding or subjecting it to shock.
-
Organic Solvents: Dichloromethane and other organic solvents are flammable and/or toxic. Work in a well-ventilated fume hood and avoid inhalation or skin contact.
-
Trifluoroacetic Acid: As mentioned in one of the preparative methods for an intermediate, trifluoroacetic acid is highly corrosive.[8] Handle with extreme care in a fume hood.
Always consult the Safety Data Sheet (SDS) for all chemicals before use and follow standard laboratory safety procedures.
Conclusion
The synthesis of dibenzothiophene 5,5-dioxide is a well-established process in organic chemistry, with the oxidation of dibenzothiophene being the most direct and efficient route. By carefully selecting the oxidizing agent, catalyst, and reaction conditions, researchers can achieve high yields of the desired product. The protocols and data presented in this guide offer a solid foundation for the successful laboratory-scale synthesis of this important compound, enabling further advancements in the fields of drug discovery and materials science.
References
- 1. This compound | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 3. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Desulfurization of dibenzothiophene by chemical oxidation and solvent extraction with Me3NCH2C6H5Cl·2ZnCl2 ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxidation of dibenzothiophene to dibenzothiophene-sulfone using silica gel-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Chemical structure and CAS number for Dibenzothiophene sulfone.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Dibenzothiophene (B1670422) Sulfone, a heterocyclic organic compound of significant interest in various scientific fields, including environmental science and organic synthesis. This document outlines its chemical identity, physical and spectroscopic properties, and detailed experimental protocols for its synthesis.
Chemical Structure and Identification
Dibenzothiophene sulfone, systematically named dibenzo[b,d]thiophene 5,5-dioxide, is a derivative of dibenzothiophene where the sulfur atom is oxidized to a sulfone group. This structural modification significantly alters the electronic properties and reactivity of the parent molecule.
Chemical Structure:
CAS Number: 1016-05-3[1]
Molecular Formula: C₁₂H₈O₂S[1][2]
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is presented in the table below, providing a convenient reference for laboratory applications.
| Property | Value | Reference |
| Molecular Weight | 216.26 g/mol | [1][2] |
| Appearance | White to almost white solid/crystal | [1] |
| Melting Point | 231-233 °C | [1] |
| IUPAC Name | dibenzothiophene 5,5-dioxide | [2] |
| InChI | 1S/C12H8O2S/c13-15(14)11-7-3-1-5-9(11)10-6-2-4-8-12(10)15/h1-8H | [1][2] |
| InChIKey | IKJFYINYNJYDTA-UHFFFAOYSA-N | [1][2] |
| SMILES | C1=CC=C2C(=C1)C3=CC=CC=C3S2(=O)=O | [2] |
| ¹H NMR (CDCl₃, ppm) | δ 7.80, δ 7.51, δ 7.61, δ 7.77 | [3] |
| IR Spectrum | Available, see NIST WebBook | [4] |
| UV/Visible Spectrum | Available, see NIST WebBook | [5] |
| Mass Spectrum (EI) | Available, see NIST WebBook | [6] |
Experimental Protocols: Synthesis of this compound
The most common method for the synthesis of this compound is the oxidation of Dibenzothiophene. Several protocols have been reported, utilizing different oxidizing agents and catalysts.
Oxidation using Hydrogen Peroxide
This method is a widely used and environmentally friendly approach for the synthesis of sulfones.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Dibenzothiophene in a suitable organic solvent such as acetic acid or a mixture of acetonitrile (B52724) and water.
-
Addition of Oxidant: To the stirred solution, add a stoichiometric excess of 30% aqueous hydrogen peroxide (H₂O₂) dropwise. The addition should be controlled to manage the exothermic nature of the reaction.
-
Reaction Conditions: Heat the reaction mixture at a controlled temperature, typically around 75 °C, for a sufficient period to ensure complete conversion. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, often precipitates out of the solution. The solid can be collected by filtration, washed with water to remove any remaining acid and hydrogen peroxide, and then dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or acetic acid to obtain a high-purity crystalline solid.
Catalytic Oxidation using TiO₂ and O₂
This protocol describes a heterogeneous catalytic approach for the oxidation of Dibenzothiophene.
Methodology:
-
Catalyst Preparation: Prepare or obtain rutile TiO₂ as the catalyst.
-
Reaction Mixture: In a reaction vessel, suspend the TiO₂ catalyst in a solution of Dibenzothiophene dissolved in a high-boiling point solvent like decahydronaphthalene.
-
Reaction Execution: Heat the mixture to reflux while continuously bubbling oxygen (O₂) through the solution.
-
Monitoring: The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) to track the disappearance of the starting material.
-
Product Isolation: Upon completion, the reaction mixture is cooled, and the catalyst is separated by filtration. The solvent is then removed under reduced pressure to yield the crude this compound.
-
Confirmation: The identity and purity of the product can be confirmed using techniques such as Raman spectroscopy and X-ray diffraction (XRD).[7]
Reaction Pathway Diagram
The synthesis of this compound from Dibenzothiophene proceeds through a stepwise oxidation of the sulfur atom. This process can be visualized as a simple logical workflow.
Caption: Oxidation pathway of Dibenzothiophene.
References
- 1. This compound 97 1016-05-3 [sigmaaldrich.com]
- 2. This compound | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(1016-05-3) 1H NMR spectrum [chemicalbook.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. "Oxidation of Dibenzothiophene to this compound Using TiO2" by Juan H. Leal [scholarworks.utrgv.edu]
An In-depth Technical Guide to Dibenzothiophene S,S-dioxide: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzothiophene (B1670422) S,S-dioxide, also known as dibenzothiophene sulfone, is a heterocyclic aromatic compound with the chemical formula C₁₂H₈O₂S.[1] It is structurally characterized by a central thiophene (B33073) ring, where the sulfur atom is fully oxidized to a sulfone group, fused to two benzene (B151609) rings. This compound is a stable, white to off-white or pale yellow crystalline solid at room temperature.[2] Dibenzothiophene S,S-dioxide and its derivatives are of significant interest in various fields, including materials science for applications such as organic light-emitting diodes (OLEDs), and in pharmaceutical research as a scaffold for the synthesis of novel therapeutic agents.[3] It is also studied in environmental chemistry as a product of the oxidative degradation of dibenzothiophene, a common sulfur-containing compound found in fossil fuels.[2][4] This guide provides a comprehensive overview of the physical and chemical properties of Dibenzothiophene S,S-dioxide, detailed experimental protocols, and key spectral data to support research and development activities.
Physical and Chemical Properties
Dibenzothiophene S,S-dioxide is a stable compound under standard conditions.[2] The presence of the polar sulfone group in its structure influences its physical properties, such as its high melting point and solubility in organic solvents.[2]
Data Presentation: Physical Characteristics
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₈O₂S | [5] |
| Molecular Weight | 216.26 g/mol | [1] |
| Appearance | White to off-white/pale yellow crystalline solid | [2] |
| Melting Point | 231-233 °C (lit.) | [1] |
| Boiling Point | 422.2 °C at 760 mmHg (estimated) | [1] |
| Density | 1.396 g/cm³ | [1] |
| Solubility | Soluble in dichloromethane (B109758) and acetone; limited solubility in water. | [2] |
Experimental Protocols
Synthesis of Dibenzothiophene S,S-dioxide
A common and straightforward method for the synthesis of Dibenzothiophene S,S-dioxide is the oxidation of dibenzothiophene. The following protocol is a representative example.
Reaction:
References
Unveiling Dibenzothiophene: A Technical Guide to its History and Original Synthesis
For Immediate Release
A deep dive into the historical origins and foundational synthesis of dibenzothiophene (B1670422), a molecule at the crossroads of industrial chemistry and modern drug discovery. This technical guide serves researchers, scientists, and drug development professionals by detailing the initial discovery, structural elucidation, and seminal synthetic protocols of this pivotal sulfur-containing heterocycle.
Initially dismissed as an impurity in coal tar, dibenzothiophene has emerged as a valuable scaffold in medicinal chemistry and materials science. Its journey from an industrial byproduct to a building block for novel therapeutics is a compelling narrative of chemical discovery and innovation. This guide provides a comprehensive look at the molecule's origins, including the first reported synthesis and the subsequent correction of its structure, supported by detailed experimental protocols and comparative data.
Historical Context and Discovery
Dibenzothiophene was first synthesized in 1870 by the Scottish chemist John Stenhouse. In his experiments, Stenhouse produced what he termed "phenyl-sulfuret" by reacting biphenyl (B1667301) with sulfur in the presence of iron filings. However, the true nature of the molecule's tricyclic structure remained elusive until it was correctly identified by Carl Graebe in 1871. The natural occurrence of dibenzothiophene was later confirmed by Kruber, who successfully isolated it from coal tar, highlighting its prevalence as a component of fossil fuels.
The Original Synthesis: Stenhouse's "Phenyl-Sulfuret"
The first synthesis of dibenzothiophene, though not recognized as such at the time, was a pioneering achievement in heterocyclic chemistry. The experimental details, gleaned from historical records, provide insight into the early days of organic synthesis.
Experimental Protocol: Stenhouse (1870)
Objective: To synthesize "phenyl-sulfuret" from biphenyl and sulfur.
Reactants:
-
Biphenyl
-
Flowers of Sulfur
-
Iron Filings (as a catalyst)
Procedure:
-
A mixture of biphenyl and flowers of sulfur was heated.
-
Iron filings were added to the heated mixture to facilitate the reaction.
-
The reaction mixture was heated to a high temperature, likely near the boiling point of the reactants.
-
Upon cooling, the solid product was isolated.
-
Purification was likely achieved through crystallization.
Observations: Stenhouse described the product as a crystalline solid. However, based on the linear arrangement of the phenyl and sulfide (B99878) groups he proposed, the initial structural assignment was incorrect.
Structural Elucidation by Graebe
In 1871, Carl Graebe reinvestigated Stenhouse's "phenyl-sulfuret." Through his own experiments and a deeper understanding of aromatic chemistry, Graebe correctly proposed the fused, three-ring structure of dibenzothiophene. This pivotal correction laid the groundwork for future research into the chemistry and applications of this heterocyclic system.
Early Synthetic Methodologies: A Comparative Overview
Following its discovery and structural elucidation, chemists developed more efficient methods for synthesizing dibenzothiophene. Two notable early methods are compared below, highlighting the evolution of synthetic strategies.
| Synthesis Method | Reactants | Catalyst | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Stenhouse (1870) | Biphenyl, Sulfur | Iron Filings | High (not specified) | Not specified | Not specified |
| Modern Friedel-Crafts Type (undisclosed) | Biphenyl, Sulfur | Anhydrous Aluminum Chloride (AlCl₃) | 120 | 24 | 79 |
| Alternative Friedel-Crafts Type (undisclosed) | Biphenyl, Sulfur Dichloride (SCl₂) | Anhydrous Aluminum Chloride (AlCl₃) | Not specified | Not specified | Not specified |
Visualizing the Synthetic Pathways
To illustrate the logical flow of these early synthetic approaches, the following diagrams are provided in the DOT language.
Caption: Stenhouse's original synthesis of "phenyl-sulfuret."
Caption: A later, more efficient Friedel-Crafts type synthesis.
Conclusion
The history of dibenzothiophene's discovery and synthesis is a testament to the iterative nature of scientific progress. From Stenhouse's initial, structurally misidentified "phenyl-sulfuret" to the more refined synthetic methods that followed, the journey of this molecule reflects the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The foundational work of these early pioneers paved the way for the eventual use of the dibenzothiophene core in a wide array of modern applications, from pharmaceuticals to organic electronics. This guide serves as a technical resource to understand the genesis of this important heterocyclic compound.
An In-depth Technical Guide to the Preliminary Analytical Identification of Dibenzothiophene Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal preliminary analytical techniques for the identification and characterization of Dibenzothiophene (B1670422) sulfone. Detailed experimental protocols, comparative data, and visual workflows are presented to assist researchers in the qualitative analysis of this compound.
Introduction
Dibenzothiophene sulfone (C₁₂H₈O₂S), a derivative of dibenzothiophene, is a compound of interest in various fields, including environmental science and drug development, often as a metabolite or a synthetic intermediate.[1][2] Its accurate identification is crucial for process monitoring, quality control, and metabolic studies. This guide focuses on the application of chromatographic and spectroscopic techniques as the primary methods for its preliminary identification.
Chromatographic Techniques
Chromatographic methods are fundamental for the separation of this compound from complex matrices, providing the first step towards its identification and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the separation of non-volatile compounds like this compound. A common approach involves reverse-phase chromatography.
Table 1: HPLC Parameters and Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| Column | Newcrom R1 (Reverse-Phase) | - |
| Mobile Phase | Acetonitrile (B52724), Water, and Phosphoric Acid | - |
| Flow Rate | 1.0 mL/min | [3] |
| Injection Volume | 5 µL | [4] |
| Detection | UV-Vis Detector | [3] |
| Wavelength | 250 nm or 280 nm | [3][5] |
| Retention Time | ~3.7 min | [6] |
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). From the stock solution, prepare a series of working standards by serial dilution to the desired concentration range.
-
Sample Preparation: Dissolve the sample containing suspected this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Instrument Setup:
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Identification: Compare the retention time of the peak in the sample chromatogram with that of the this compound standard. Co-injection of the sample with the standard can be performed to confirm the identity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. This compound can be analyzed by GC-MS, often requiring a high-temperature column and a programmed temperature ramp.
Table 2: GC-MS Parameters and Quantitative Data for this compound Analysis
| Parameter | Value | Reference |
| GC Column | HP-5 ms (B15284909) (30 m x 0.25 mm ID, 0.25 µm film thickness) | [7] |
| Carrier Gas | Helium | [7] |
| Flow Rate | 1.4 mL/min (constant flow) | [7] |
| Injection Volume | 1 µL | [8] |
| Injector Temperature | 280 °C | [8] |
| Temperature Program | Initial 50°C (hold 1 min), ramp at 10°C/min to 280°C (hold 8 min) | [8][9] |
| MS Detector | Ion Trap or FT-ICR | [7] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | [7] |
| Mass Range | m/z 50-650 | [7] |
| Key m/z Fragments | 216 (M+), 187, 168 | [2][10] |
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be optimized to avoid column and detector saturation.
-
Instrument Setup:
-
Set the GC oven temperature program as specified in Table 2.
-
Set the injector and transfer line temperatures.
-
Configure the mass spectrometer with the appropriate ionization energy and mass scan range.
-
-
Analysis: Inject the prepared sample into the GC-MS system.
-
Identification:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or by analyzing the fragmentation pattern. The molecular ion peak at m/z 216 and characteristic fragment ions are key identifiers.[2][10]
-
Spectroscopic Techniques
Spectroscopic techniques provide information about the molecular structure and functional groups present in this compound, offering confirmatory evidence for its identification.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups within a molecule based on the absorption of infrared radiation. For this compound, the characteristic sulfone group vibrations are of primary interest.
Table 3: Characteristic FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~1306 | Asymmetric SO₂ stretching | [11] |
| ~1154 | Symmetric SO₂ stretching | [11] |
-
Sample Preparation: No specific sample preparation is required for the Attenuated Total Reflectance (ATR) technique. A small amount of the solid sample is placed directly on the ATR crystal.[12]
-
Instrument Setup:
-
Record a background spectrum of the clean, empty ATR crystal.
-
-
Analysis:
-
Place the sample on the ATR crystal and ensure good contact using the pressure clamp.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the absorbance or transmittance spectrum.
-
-
Identification: Identify the characteristic absorption bands for the sulfone group (SO₂) to confirm the presence of this compound.[11]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophoric systems.
Table 4: UV-Vis Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Solvent | Acetonitrile or other UV-grade solvent | [13] |
| Wavelength Range | 200 - 400 nm | [13] |
| Absorbance Maxima (λmax) | ~220-250 nm | [14] |
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the sample in a suitable UV-grade solvent (e.g., acetonitrile) to a known concentration.
-
The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Instrument Setup:
-
Use a matched pair of quartz cuvettes.
-
Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.
-
Set the spectrophotometer to scan the desired wavelength range (e.g., 200-400 nm).
-
-
Analysis:
-
Record the baseline with the blank cuvette.
-
Record the absorbance spectrum of the sample.
-
-
Identification: Compare the obtained spectrum and the position of the absorbance maxima with reference data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Table 5: NMR Spectroscopic Data for this compound
| Parameter | Value | Reference |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) | [15][16] |
| Concentration | 5-10 mg in 0.6-0.7 mL of solvent for ¹H NMR | [15] |
| ¹H NMR Chemical Shifts (δ, ppm) | Aromatic region (typically downfield shifted compared to dibenzothiophene) | [15][17] |
| ¹³C NMR Chemical Shifts (δ, ppm) | Aromatic region | [1] |
-
Sample Preparation:
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Analysis: Acquire the ¹H and ¹³C NMR spectra. For complex spectra, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to aid in structural assignment.[15]
-
Identification: The oxidation of the sulfur atom in dibenzothiophene to a sulfone causes a significant downfield shift of the adjacent aromatic protons and carbons in the NMR spectra, which is a key diagnostic feature.[15] Compare the obtained chemical shifts and coupling patterns with published data or spectral databases.
Logical Workflow for Identification
A systematic approach combining these techniques is recommended for the unambiguous identification of this compound. The following diagram illustrates a typical workflow.
Caption: A logical workflow for the identification of this compound.
Conclusion
The preliminary analytical identification of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. HPLC and GC-MS are excellent for separation and initial identification based on retention times and mass fragmentation, while FTIR, UV-Vis, and particularly NMR spectroscopy provide definitive structural confirmation. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the accurate and efficient identification of this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C12H8O2S | CID 13908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. UV-Visible Solvents [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. eurisotop.com [eurisotop.com]
- 17. researchgate.net [researchgate.net]
Spectroscopic Profile of Dibenzothiophene Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dibenzothiophene (B1670422) sulfone, a molecule of significant interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, supported by experimental protocols and visual diagrams to facilitate a deeper understanding of its structural characteristics.
Core Spectroscopic Data
The following sections summarize the key spectroscopic data for dibenzothiophene sulfone, presented in a clear and concise tabular format for ease of reference and comparison.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by strong absorptions corresponding to the sulfonyl group and the aromatic rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1315 | Strong | Asymmetric SO₂ Stretch |
| ~1160 | Strong | Symmetric SO₂ Stretch |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~1600-1450 | Medium-Weak | Aromatic C=C Stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound in deuterated chloroform (B151607) (CDCl₃) reveal the chemical environment of the hydrogen and carbon atoms in the molecule.
¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 8.05 - 7.95 | m | - | 4H | H-1, H-8, H-4, H-5 |
| 7.65 - 7.55 | m | - | 4H | H-2, H-7, H-3, H-6 |
¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | C-4a, C-5a |
| 134.0 | C-1, C-8 |
| 131.0 | C-3, C-6 |
| 127.5 | C-2, C-7 |
| 122.0 | C-4, C-5 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound shows a prominent molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 216 | 100 | [M]⁺ (Molecular Ion) |
| 188 | 40 | [M - CO]⁺ |
| 168 | 25 | [M - SO₂]⁺ |
| 139 | 30 | [C₁₁H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above.
Infrared (IR) Spectroscopy
A small amount of solid this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Alternatively, a Nujol mull of the sample can be prepared and placed between two salt plates (e.g., NaCl or KBr) for analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Approximately 5-10 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz NMR spectrometer.
Mass Spectrometry (MS)
A dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer. The spectrum is obtained using an electron ionization (EI) source with an ionization energy of 70 eV.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
An In-Depth Technical Guide to the Electronic Structure of Dibenzothiophene Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electronic structure of Dibenzothiophene (B1670422) Sulfone (DBTO), a molecule of significant interest in medicinal chemistry and materials science. This document details the key molecular geometry, frontier molecular orbitals, and charge distribution, supported by experimental and computational data.
Molecular Geometry
The precise arrangement of atoms in Dibenzothiophene Sulfone is fundamental to understanding its electronic properties. X-ray crystallography provides the most accurate experimental determination of molecular geometry. The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 812519.[1] The key bond lengths and angles are summarized in the table below.
| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Lengths | ||||
| S=O | S | O | ~1.44 | |
| C-S | C | S | ~1.77 | |
| C-C (thiophene) | C | C | ~1.40 | |
| C-C (benzene) | C | C | ~1.39 | |
| C-H | C | H | ~1.08 | |
| Bond Angles | ||||
| O-S-O | O | S | O | ~118 |
| C-S-C | C | S | C | ~93 |
| C-C-S | C | C | S | ~112 |
Note: The values presented are typical and may vary slightly depending on the specific crystal packing and refinement.
Electronic Properties: Frontier Molecular Orbitals and Charge Distribution
The electronic behavior of this compound is primarily governed by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining the molecule's electronic transition properties and reactivity.
For the parent molecule, Dibenzothiophene, the HOMO is characterized by significant p-orbital character on the sulfur atom, while the LUMO is a π* antibonding orbital distributed over the aromatic rings. Oxidation of the sulfur atom to a sulfone group (-SO2-) in DBTO is expected to significantly lower the energy of the HOMO, due to the electron-withdrawing nature of the sulfone, thereby increasing the HOMO-LUMO gap and influencing the molecule's reactivity and photophysical properties.
The following table summarizes key electronic properties for Dibenzothiophene (DBT) as a reference point and highlights the expected changes upon oxidation to this compound (DBTO).
| Property | Dibenzothiophene (DBT) (Calculated) | This compound (DBTO) (Expected) |
| HOMO Energy (eV) | -5.8 to -6.2 | Lower (more negative) |
| LUMO Energy (eV) | -1.0 to -1.5 | Slightly Lower |
| HOMO-LUMO Gap (eV) | 4.3 to 5.2 | Larger |
Mulliken Atomic Charges:
Mulliken population analysis is a method for estimating the partial atomic charges in a molecule, providing insight into the distribution of electrons. In DBTO, the high electronegativity of the oxygen atoms in the sulfone group leads to a significant polarization of the S-O bonds, resulting in a substantial positive charge on the sulfur atom and negative charges on the oxygen atoms. The carbon atoms of the aromatic rings will have smaller, alternating positive and negative charges.
Experimental and Computational Methodologies
Experimental Protocols
Infrared (IR) Spectroscopy:
Infrared spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples like this compound, the KBr pellet method is commonly employed.
-
Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectra are recorded on a UV-Vis spectrophotometer to investigate the electronic transitions within the molecule.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, acetonitrile). The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: The solution is placed in a quartz cuvette of a known path length (typically 1 cm). A reference cuvette containing the pure solvent is used to zero the instrument. The absorbance is then measured over a specific wavelength range (e.g., 200-400 nm).
Computational Methodology
The electronic structure of this compound can be effectively modeled using Density Functional Theory (DFT). A common and reliable level of theory for such calculations is the B3LYP functional with a 6-31G(d) or a larger 6-311+G(d,p) basis set.
-
Geometry Optimization: The first step is to perform a full geometry optimization of the molecule to find its lowest energy conformation.
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational frequencies that can be compared with experimental IR data.
-
Electronic Property Calculation: From the optimized geometry, various electronic properties can be calculated, including:
-
Molecular Orbital Energies: The energies of the HOMO, LUMO, and other molecular orbitals are obtained.
-
Atomic Charges: Mulliken or other population analyses are used to calculate the partial atomic charges.
-
UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) calculations can be used to simulate the electronic absorption spectrum, providing theoretical predictions of the excitation energies and oscillator strengths of the electronic transitions.
-
Visualizations
The following diagrams illustrate key concepts related to the electronic structure and analysis of this compound.
Caption: Comparative Molecular Orbital Energy Levels of DBT and DBTO.
Caption: Workflow for Computational Analysis of this compound.
References
The Solubility of Dibenzothiophene Sulfone: A Technical Guide for Researchers
An in-depth analysis of the solubility of dibenzothiophene (B1670422) sulfone in common organic solvents, providing key data, experimental methodologies, and workflow visualizations to support research and development in the pharmaceutical and chemical industries.
Dibenzothiophene sulfone, a heterocyclic compound, is of significant interest in various fields, including organic synthesis and drug development. Understanding its solubility in different organic solvents is crucial for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.
Quantitative Solubility Data
The solubility of this compound has been experimentally determined in a range of common organic solvents. The following table summarizes the mole fraction solubility (x) of this compound at various temperatures. This data is essential for selecting appropriate solvents for specific applications and for designing and optimizing chemical processes.
| Solvent | Temperature (K) | Mole Fraction (x) |
| N,N-Dimethylformamide (DMF) | 298.15 | 0.025 |
| 303.15 | 0.033 | |
| 308.15 | 0.043 | |
| 313.15 | 0.055 | |
| 318.15 | 0.070 | |
| 323.15 | 0.088 | |
| Acetone | 298.15 | 0.005 |
| 303.15 | 0.007 | |
| 308.15 | 0.009 | |
| 313.15 | 0.012 | |
| 318.15 | 0.015 | |
| 323.15 | 0.019 | |
| Acetonitrile (MeCN) | 298.15 | 0.003 |
| 303.15 | 0.004 | |
| 308.15 | 0.005 | |
| 313.15 | 0.007 | |
| 318.15 | 0.009 | |
| 323.15 | 0.011 |
Note: The experimental uncertainty for the mole fraction is approximately ± 0.0005.[1]
As the data indicates, the solubility of this compound is highest in N,N-dimethylformamide and increases with temperature in all tested solvents. A graphical representation of the solubility in various polar solvents further illustrates this trend, with the order of decreasing solubility being: N,N-dimethylformamide (DMF) > C4H6O2 > C4H10O2 > Acetonitrile (MeCN). This compound is only sparingly soluble in diesel.[2]
Experimental Protocols
The determination of solid-liquid equilibria, and thus solubility, can be achieved through various experimental techniques. The data presented in this guide was primarily obtained using a visual method. Other common methods include the gravimetric method and the dynamic laser monitoring technique.
Visual Method for Solid-Liquid Equilibrium Determination
This method involves the visual observation of the disappearance of the solid phase in a solid-liquid mixture upon heating.[3]
Apparatus:
-
A jacketed glass cell for temperature control.
-
A precision thermometer or thermocouple.
-
A magnetic stirrer and stir bar.
-
A light source and a magnifying lens for clear observation.
Procedure:
-
A known mass of this compound and a known mass of the solvent are added to the glass cell.
-
The mixture is heated slowly and stirred continuously to ensure uniform temperature distribution.
-
The temperature at which the last solid particle of this compound dissolves is carefully recorded. This temperature represents the equilibrium temperature for that specific composition.
-
The mixture is then allowed to cool slowly, and the temperature at which the first crystal reappears is also recorded to confirm the equilibrium point.
-
This procedure is repeated for different compositions of the solute and solvent to construct a solid-liquid equilibrium phase diagram.
Gravimetric Method
The gravimetric method is a classical and straightforward technique for solubility determination.[1]
Procedure:
-
A saturated solution of this compound is prepared by adding an excess amount of the solid to the solvent in a sealed container.
-
The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.
-
A known volume or mass of the saturated solution is carefully withdrawn, ensuring no solid particles are included.
-
The solvent is evaporated from the withdrawn sample, and the mass of the remaining solid this compound is determined.
-
The solubility is then calculated as the mass of the solute per volume or mass of the solvent.
Dynamic Laser Monitoring Technique
This is a more automated method that relies on detecting changes in light transmission through the sample.
Procedure:
-
A mixture of the solute and solvent is placed in a sample cell equipped with a stirrer and a temperature controller.
-
A laser beam is passed through the suspension.
-
The temperature of the sample is gradually increased while the mixture is continuously stirred.
-
As the solute dissolves, the turbidity of the solution decreases, leading to an increase in the intensity of the transmitted laser light.
-
The temperature at which the transmitted light intensity reaches a plateau, indicating the complete dissolution of the solid, is recorded as the solubility temperature for that concentration.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the solubility of this compound using the visual method.
Caption: A flowchart illustrating the key steps in determining the solubility of a solid in a liquid using the visual method.
References
Thermal Stability and Decomposition of Dibenzothiophene Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzothiophene (B1670422) sulfone (DBTO2), the oxidized form of dibenzothiophene, is a molecule of significant interest in various fields, including environmental science and as a byproduct in oxidative desulfurization (ODS) processes for fuels.[1][2] Understanding its thermal stability and decomposition pathways is crucial for process optimization, safety assessments, and predicting its environmental fate. This technical guide provides a comprehensive overview of the thermal behavior of dibenzothiophene sulfone, detailing its decomposition characteristics, the products formed, and the experimental methods used for its analysis.
Thermal Stability of this compound
This compound is a notably stable molecule, requiring high temperatures for thermal decomposition. Unlike many aliphatic and some cyclic sulfones that decompose at temperatures below 300°C, this compound, where the sulfone group is flanked by two aromatic groups, exhibits significantly higher thermal stability.[1][2]
Key Thermal Properties:
| Property | Value | Reference |
| Melting Point | 231-233 °C | |
| Onset of Thermal Decomposition | >350 °C | [1][2] |
| Significant Decomposition Temperature | Requires temperatures in the range of 500 °C or more. | [1] |
Thermal Decomposition of this compound
The thermal decomposition of this compound is a complex process that leads to the formation of several products. The primary decomposition pathway involves the elimination of sulfur dioxide (SO2), although other reactions also occur.
Decomposition Products:
Under inert atmospheres, the thermal decomposition of this compound has been shown to yield a mixture of sulfur-containing and sulfur-free aromatic compounds. The main decomposition product is dibenzothiophene, indicating a retro-oxidation process. Other identified products include dibenzofuran, biphenyl, and o-hydroxybiphenyl.[1]
| Decomposition Product | Chemical Formula | Main Pathway |
| Dibenzothiophene | C12H8S | Elimination of O2 |
| Dibenzofuran | C12H8O | Elimination of SO |
| Biphenyl | C12H10 | Elimination of SO2 |
| o-Hydroxybiphenyl | C12H10O | Rearrangement and elimination |
| Sulfur Dioxide | SO2 | Elimination from the sulfone group |
Experimental Protocols
The characterization of the thermal stability and decomposition of this compound relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA):
TGA is employed to determine the change in mass of a sample as a function of temperature. This is crucial for identifying the onset of decomposition and the temperature ranges of different decomposition steps.
-
Instrument: Mettler Toledo TGA/DSC 1 or similar.
-
Sample Size: 10–20 mg.
-
Crucible: 70 μL alumina (B75360) crucible.
-
Atmosphere: Nitrogen (or other inert gas) at a constant flow rate of 50 mL/min.
-
Heating Rate: A typical heating rate is 10 °C/min or 20 °C/min.
-
Temperature Program: The temperature range typically covers from ambient temperature up to 600 °C or higher to ensure complete decomposition.
Differential Scanning Calorimetry (DSC):
DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting points, enthalpies of fusion, and to observe the endothermic or exothermic nature of decomposition processes.
-
Instrument: A differential scanning calorimeter.
-
Sample Size: 2-5 mg.
-
Crucible: Sealed aluminum pans.
-
Atmosphere: Nitrogen or other inert gas.
-
Heating Rate: A controlled heating rate, often 10 °C/min.
-
Pressure: To limit vaporization, experiments can be conducted under elevated pressure (e.g., 5 MPa N2).[1]
Product Analysis (GC-MS):
The identification of decomposition products is typically performed by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure: The residue after a TGA or DSC experiment is dissolved in a suitable solvent (e.g., chloroform).
-
Injection: A small volume (e.g., 1 μL) is injected into the GC-MS.
-
Separation: The components are separated on a capillary column (e.g., HP-5MS).
-
Detection: The mass spectrometer identifies the individual components based on their mass-to-charge ratio and fragmentation patterns.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the experimental analysis and the proposed decomposition pathways.
Caption: Experimental workflow for thermal analysis.
Caption: Proposed decomposition pathways of DBTO2.
Conclusion
This compound is a thermally robust molecule, with decomposition occurring at temperatures exceeding 500°C. Its decomposition is characterized by the elimination of the sulfone group as sulfur dioxide, leading to the formation of dibenzothiophene, dibenzofuran, biphenyl, and o-hydroxybiphenyl. The study of its thermal properties through techniques like TGA and DSC, coupled with product analysis by GC-MS, provides essential data for various industrial and environmental applications. Further research into the kinetics of its thermal decomposition would provide a more complete understanding of its behavior at elevated temperatures.
References
Methodological & Application
Application Notes and Protocols for Dibenzothiophene Sulfone Derivatives as Fluorescent Plasma Membrane Dames
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Dibenzothiophene sulfone (DBTOO) derivatives as fluorescent dyes for imaging the plasma membrane of live cells. DBTOO-based dyes offer a valuable tool for visualizing cellular morphology, tracking membrane dynamics, and assessing cellular health. Their distinct spectral properties and relatively low toxicity make them suitable for a range of fluorescence microscopy applications.
Introduction to this compound (DBTOO) Plasma Membrane Dyes
Dibenzothiophene 5,5-dioxide (DBTOO) derivatives are a class of fluorescent molecules that can be chemically modified to target specific cellular compartments.[1][2][3] Lipophilic versions of these dyes have been successfully synthesized and demonstrated to specifically localize to the plasma membrane in various cell lines, such as HeLa cells.[1][2] These probes exhibit good fluorescent quantum yields and emit in the blue region of the visible spectrum, making them compatible with standard DAPI filter sets.[1][2] Their utility as plasma membrane stains is attributed to their hydrophobic nature, which facilitates their incorporation into the lipid bilayer.[1]
Quantitative Data of Representative DBTOO Derivatives
The photophysical and cytotoxic properties of two lipophilic DBTOO derivatives are summarized below. These values provide a baseline for experimental design and optimization.
| Property | Derivative 4 | Derivative 9 | Reference |
| Absorbance Maximum (λabs) | 329 nm | 338 nm | [1] |
| Excitation Maximum (λex) | 342 nm | 342 nm | [1] |
| Emission Maximum (λem) | 432 nm | 432 nm | [1] |
| Molar Extinction Coefficient (ε) | 20,000 M⁻¹cm⁻¹ | 17,000 M⁻¹cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.43 | 0.30 | [1] |
| IC50 in HeLa Cells | 10 - 100 µM | 10 - 100 µM | [1][2] |
Experimental Protocols
This section provides a detailed methodology for using DBTOO derivatives for fluorescent plasma membrane staining in live cells.
Required Materials
-
This compound derivative dye
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Phosphate-buffered saline (PBS) or other suitable physiological buffer (e.g., HBSS)
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging medium
-
Coverslips or imaging dishes
-
Fluorescence microscope with a DAPI filter set
Stock Solution Preparation
-
Prepare a 1-5 mM stock solution of the DBTOO derivative dye in high-quality, anhydrous DMSO.
-
Vortex the solution until the dye is completely dissolved. Gentle warming (up to 55°C) may be necessary to fully solubilize the compound.
-
Store the stock solution at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Staining Protocol for Adherent Cells
-
Seed cells on glass coverslips or in imaging dishes and culture until they reach the desired confluency.
-
Prepare a fresh working solution of the DBTOO dye by diluting the stock solution in pre-warmed live-cell imaging medium or a suitable buffer (e.g., PBS) to a final concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.
-
Remove the culture medium from the cells and wash once with the pre-warmed imaging medium or buffer.
-
Add the staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 10-30 minutes at 37°C in a CO₂ incubator, protected from light. Incubation times of up to 2 hours have been shown to be effective.[1]
-
After incubation, gently wash the cells two to three times with the pre-warmed imaging medium or buffer to remove excess dye.
-
The cells are now ready for imaging under a fluorescence microscope.
Staining Protocol for Suspension Cells
-
Harvest the cells and resuspend them in pre-warmed live-cell imaging medium at a density of 1 x 10⁶ cells/mL.
-
Add the DBTOO dye working solution to the cell suspension to achieve a final concentration of 1-10 µM.
-
Incubate the cells for 10-30 minutes at 37°C, protected from light, with occasional gentle agitation.
-
Centrifuge the cell suspension at a low speed (e.g., 200 x g) for 3-5 minutes to pellet the cells.
-
Carefully remove the supernatant and resuspend the cell pellet in fresh, pre-warmed imaging medium.
-
Repeat the washing step (centrifugation and resuspension) two more times.
-
After the final wash, resuspend the cells in the imaging medium and transfer them to a suitable imaging chamber.
Imaging Parameters
-
Microscope: An inverted fluorescence microscope equipped for live-cell imaging is recommended.
-
Filter Set: A standard DAPI filter set is suitable for DBTOO derivatives, which typically have excitation maxima around 342 nm and emission maxima around 432 nm.[1]
-
Objective: Use an objective with appropriate magnification and numerical aperture for the desired resolution.
-
Illumination: To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | - Insufficient dye concentration or incubation time.- Low expression of target lipids in the membrane.- Photobleaching. | - Increase the dye concentration or incubation time.- Ensure cells are healthy and viable.- Reduce excitation light intensity and exposure time. Use an anti-fade reagent if compatible with live-cell imaging. |
| High Background | - Incomplete removal of excess dye.- Dye precipitation. | - Increase the number and duration of washing steps.- Ensure the dye is fully dissolved in the working solution. Filter the working solution if necessary. |
| Cell Death/Toxicity | - Dye concentration is too high.- Prolonged exposure to the dye or imaging light. | - Perform a dose-response curve to determine the optimal, non-toxic concentration.- Reduce incubation time and minimize light exposure during imaging. |
| Uneven Staining | - Inconsistent dye application.- Cell health issues. | - Ensure the entire cell surface is evenly covered with the staining solution.- Use healthy, actively growing cells for staining. |
Visualization of Experimental Workflow and Dye Properties
The following diagrams illustrate the experimental workflow for plasma membrane staining and the key properties of DBTOO derivatives.
Caption: A flowchart of the key steps for staining live cells with DBTOO derivatives.
Caption: Relationship between the properties of DBTOO dyes and their application.
References
Application Notes & Protocols: A Step-by-Step Guide for Dibenzothiophene Sulfone Synthesis via Oxidation of Dibenzothiophene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of dibenzothiophene (B1670422) sulfone, a compound of interest in various fields including pharmaceuticals and materials science, through the oxidation of dibenzothiophene. The protocols outlined below utilize common and effective oxidizing agents, offering a comparative guide for selecting a suitable method based on available resources and desired outcomes.
Overview of Synthetic Pathways
The oxidation of the sulfur atom in dibenzothiophene to a sulfone is a common and critical transformation. This conversion alters the electronic properties and polarity of the molecule, making it a valuable intermediate in organic synthesis. The primary methods for this oxidation involve the use of potent oxidizing agents. This guide focuses on two well-established protocols: one employing hydrogen peroxide in the presence of an acid catalyst and another utilizing meta-chloroperoxybenzoic acid (m-CPBA).
Comparative Data of Synthesis Protocols
The following table summarizes the key quantitative parameters for the two detailed protocols, allowing for a direct comparison of reaction conditions and expected outcomes.
| Parameter | Protocol 1: Hydrogen Peroxide & Acetic Acid | Protocol 2: m-Chloroperoxybenzoic Acid (m-CPBA) |
| Starting Material | Dibenzothiophene | Dibenzothiophene |
| Oxidizing Agent | 30% Hydrogen Peroxide (H₂O₂) | meta-Chloroperoxybenzoic Acid (m-CPBA) |
| Solvent/Catalyst | Glacial Acetic Acid | Dichloromethane (B109758) (DCM) |
| Reactant Ratio | Varies; e.g., H₂O₂/DBT molar ratio of ~6[1] | Typically 2-3 equivalents of m-CPBA per equivalent of DBT |
| Reaction Temperature | Reflux (Vigorous)[2] | Room Temperature |
| Reaction Time | Approximately 30 minutes for high yield of dioxide[2] | Several hours to overnight |
| Product Yield | Excellent yields of the dioxide are reported[2] | Generally high yields |
| Work-up Procedure | Cooling, precipitation, and recrystallization | Aqueous wash with sodium bisulfite and sodium bicarbonate |
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide and Acetic Acid
This protocol is based on the effective oxidation of dibenzothiophene using a combination of hydrogen peroxide and glacial acetic acid, which acts as both a solvent and a catalyst.[1][2][3]
Materials:
-
Dibenzothiophene (DBT)
-
30% Hydrogen Peroxide (H₂O₂)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol (B145695) or acetic acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dibenzothiophene and glacial acetic acid.
-
Begin stirring the mixture.
-
Carefully add 30% hydrogen peroxide to the flask.
-
Heat the mixture to a vigorous reflux. The reaction mixture should become homogeneous.
-
Continue vigorous refluxing for approximately 30 minutes. A white precipitate of dibenzothiophene sulfone may begin to form.[2]
-
After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath to maximize precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water to remove residual acetic acid and hydrogen peroxide.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain pure this compound.[2]
-
Dry the purified crystals under vacuum.
Protocol 2: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This method utilizes the widely used and selective oxidizing agent, m-CPBA, for the conversion of dibenzothiophene to its sulfone.[4][5]
Materials:
-
Dibenzothiophene (DBT)
-
meta-Chloroperoxybenzoic Acid (m-CPBA, ~70-77% purity)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Separatory funnel
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve dibenzothiophene in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate container, weigh out approximately 2.2 equivalents of m-CPBA. Note: m-CPBA is sold as a stabilized mixture; the molar amount should be calculated based on the purity.
-
Add the m-CPBA portion-wise to the stirred solution of dibenzothiophene at room temperature. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for several hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bisulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid byproduct), and brine.[6]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Visualized Workflow and Chemical Transformation
The following diagrams illustrate the general experimental workflow for the synthesis and the chemical reaction involved.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Chemical transformation of dibenzothiophene to this compound.
References
- 1. Desulfurization of dibenzothiophene by chemical oxidation and solvent extraction with Me3NCH2C6H5Cl·2ZnCl2 ionic liquid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
Application of Dibenzothiophene Sulfone in Organic Light-Emitting Transistors (OLETs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the use of dibenzothiophene (B1670422) sulfone (DBSO) and its derivatives in the fabrication of Organic Light-Emitting Transistors (OLETs). Dibenzothiophene sulfone is a key building block in the design of high-performance organic semiconductors for OLETs due to its strong electron-withdrawing nature, which facilitates balanced charge transport. This note will focus on two exemplary DBSO-based materials: ambipolar blue-emissive DNaDBSOs and n-type emissive DPIDBSO.
Introduction to this compound in OLETs
Organic light-emitting transistors (OLETs) are devices that integrate the functions of a thin-film transistor and a light-emitting diode in a single architecture. This integration offers the potential for simplified pixel designs in active-matrix displays and opens avenues for novel optoelectronic applications. The performance of an OLET is critically dependent on the charge-transporting and light-emitting properties of the organic semiconductor layer.
This compound has emerged as a valuable moiety in the design of organic semiconductors for OLETs. The sulfone group acts as a potent electron-withdrawing unit, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the molecule.[1] This property is crucial for enabling efficient electron injection and transport, a common challenge in organic semiconductors. By chemically modifying the DBSO core with various aromatic substituents, it is possible to tune the material's charge transport characteristics to be either n-type (electron-transporting) or ambipolar (transporting both electrons and holes), and to achieve light emission in different regions of the visible spectrum.[2][3]
Quantitative Data on this compound-Based OLETs
The performance of OLETs fabricated using DBSO derivatives is summarized in the table below. This data highlights the potential of these materials to achieve both high charge carrier mobility and efficient light emission.
| Material System | Transport Type | Photoluminescence Quantum Yield (PLQY) | Electron Mobility (μe) | Hole Mobility (μh) | Emission Color | CIE Coordinates | External Quantum Efficiency (EQE) | Brightness (Luminance) | Turn-on Voltage |
| DNaDBSOs | Ambipolar | 46-67% (solid-state) | Not specified | Not specified | Blue | (0.179, 0.119) | Not specified | Not specified | Not specified |
| DPIDBSO | n-type | 30% (solid-state) | 0.17 cm²/Vs | - | Blue-Green | Not specified | Not negligible | Not specified | Not specified |
Note: "Not specified" indicates that the data was not available in the reviewed literature abstracts.
Experimental Protocols
Detailed methodologies for the synthesis of a representative DBSO-based semiconductor and the fabrication of an OLET device are provided below.
Synthesis of this compound Derivatives
The synthesis of functionalized dibenzothiophene sulfones typically involves a multi-step process. A general synthetic workflow is illustrated below, followed by a representative protocol.
Figure 1: General synthetic workflow for functionalized dibenzothiophene sulfones.
Protocol: Synthesis of a this compound Precursor
This protocol describes a common method for preparing the this compound core, which can then be further functionalized.
Materials:
-
Dibenzothiophene
-
Glacial acetic acid
-
Hydrogen peroxide (30%)
-
Deionized water
Procedure:
-
Dissolve dibenzothiophene in glacial acetic acid in a round-bottom flask.
-
Slowly add hydrogen peroxide (30%) to the solution while stirring at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold deionized water to precipitate the product.
-
Collect the white precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Dry the product, dibenzothiophene-5,5-dioxide, in a vacuum oven.
Fabrication of Organic Light-Emitting Transistors (OLETs)
The fabrication of OLETs involves the sequential deposition of various layers onto a substrate. A typical device architecture and fabrication workflow are presented below.
Figure 2: Experimental workflow for the fabrication of a bottom-gate, top-contact OLET.
Protocol: Fabrication of a Simple-Structured OLET (SS-OLET)
This protocol outlines the fabrication of a bottom-gate, top-contact OLET using a DBSO-based semiconductor.
Materials:
-
Highly doped silicon wafer with a thermally grown silicon dioxide layer (Si/SiO₂)
-
DBSO-based organic semiconductor (e.g., DNaDBSOs or DPIDBSO)
-
Metal for source and drain electrodes (e.g., gold for DNaDBSOs, silver for DPIDBSO)
-
Organic solvents for cleaning (acetone, isopropanol)
-
Deionized water
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate substrate sizes.
-
Sonically clean the substrates sequentially in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to remove any remaining organic residues and improve the surface energy.
-
-
Organic Semiconductor Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporator.
-
Deposit a thin film (typically 30-50 nm) of the DBSO-based organic semiconductor onto the SiO₂ surface. The deposition rate should be carefully controlled (e.g., 0.1-0.2 Å/s) to ensure a uniform and well-ordered film.
-
-
Source and Drain Electrode Deposition:
-
Without breaking the vacuum, deposit the source and drain electrodes through a shadow mask onto the organic semiconductor layer.
-
For DNaDBSO-based devices, deposit gold (Au) electrodes.[2]
-
For DPIDBSO-based devices, deposit silver (Ag) electrodes.[3]
-
The thickness of the electrodes is typically around 50-80 nm.
-
-
Device Characterization:
-
Transfer the fabricated devices to a probe station connected to a semiconductor parameter analyzer.
-
Perform electrical characterization (output and transfer curves) in a dark, inert atmosphere (e.g., a nitrogen-filled glovebox) to determine charge carrier mobility and on/off ratio.
-
Measure the electroluminescence characteristics, including the emission spectrum, brightness, and external quantum efficiency, using a spectroradiometer.
-
Conclusion
This compound and its derivatives are a promising class of materials for the development of high-performance organic light-emitting transistors. Their tunable electronic properties allow for the creation of both n-type and ambipolar semiconductors capable of efficient light emission. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel DBSO-based materials and fabricate OLET devices for a variety of optoelectronic applications. Further research into the structure-property relationships of these materials will continue to advance the field of organic electronics.
References
Mechanism of the 4S biodesulfurization pathway involving Dibenzothiophene sulfone.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 4S biodesulfurization (BDS) pathway is a microbial process for the specific removal of sulfur from organosulfur compounds, such as dibenzothiophene (B1670422) (DBT), which are recalcitrant to conventional hydrodesulfurization methods in the petroleum industry. This pathway is of significant interest as it operates at ambient temperature and pressure, offering a more environmentally friendly alternative. The "4S" designation refers to the four key enzymatic steps involved in the specific cleavage of carbon-sulfur bonds, leaving the carbon skeleton of the organic molecule intact and thus preserving the calorific value of the fuel. This document provides a detailed overview of the mechanism, quantitative data, experimental protocols, and regulatory pathways associated with the 4S biodesulfurization of Dibenzothiophene (DBT) and its sulfone derivative.
Mechanism of the 4S Biodesulfurization Pathway
The 4S pathway involves a series of enzymatic reactions that convert dibenzothiophene (DBT) to 2-hydroxybiphenyl (2-HBP) and sulfite (B76179). The key enzymes are encoded by the dsz operon, typically comprising dszA, dszB, and dszC, with the flavin reductase, dszD, often located elsewhere in the genome. The process begins with the oxidation of DBT, with Dibenzothiophene sulfone (DBTO2) being a key intermediate.
The pathway proceeds as follows:
-
DszC (Dibenzothiophene monooxygenase): This enzyme catalyzes the sequential oxidation of the sulfur atom in DBT. First, DBT is oxidized to DBT-5-oxide (DBTO), which is then further oxidized to DBT-5,5-dioxide, also known as this compound (DBTO2)[1][2]. This two-step oxidation is crucial for the subsequent cleavage of the C-S bond.
-
DszA (this compound monooxygenase): DszA acts on DBTO2, cleaving one of the C-S bonds to form 2'-(hydroxyphenyl)benzenesulfinate (HPBS)[3].
-
DszB (2'-hydroxybiphenyl-2-sulfinate desulfinase): This desulfinase catalyzes the final step, where HPBS is hydrolyzed to produce the final organic product, 2-hydroxybiphenyl (2-HBP), and releases the sulfur atom as sulfite (SO3^2-)[4][5].
-
DszD (NADH-FMN oxidoreductase): The monooxygenases, DszA and DszC, require a reduced flavin mononucleotide (FMNH2) as a cofactor. DszD is a flavin reductase that regenerates FMNH2 from FMN using NADH as a reducing agent, thus supplying the necessary reducing power for the oxidative steps[6][7].
Data Presentation
Table 1: Kinetic Parameters of Dsz Enzymes
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (min⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (µM⁻¹min⁻¹) | Reference |
| DszA | This compound (DBTO₂) | 3.5 ± 0.8 | 11 ± 2 | 3.1 | [8] |
| DszB | 2'-hydroxybiphenyl-2-sulfinate (B1232712) (HPBS) | 1.3 ± 0.3 | 1.7 ± 0.2 | 1.3 | [8] |
| DszB | 2'-hydroxybiphenyl-2-sulfinate (HPBS) | 8.2 | 7.38 (0.123 s⁻¹) | 0.9 | [4] |
| DszC | Dibenzothiophene (DBT) | 1.4 ± 0.3 | 1.6 ± 0.3 | 1.1 | [8] |
| DszD | NADH | 114 ± 1 | 760 ± 10 | 6.7 | [8] |
| DszD | FMN | 7.6 ± 0.6 | 760 ± 10 | 100 | [8] |
Note: Kinetic parameters can vary depending on the source of the enzyme and assay conditions.
Table 2: Inhibition of DszC Activity
| Inhibitor | IC₅₀ (µM) | K_i_ (µM) | Type of Inhibition | Reference |
| 2-hydroxybiphenyl (2-HBP) | 50 | 40 | Noncompetitive | [3] |
| 2'-hydroxybiphenyl-2-sulfinate (HPBS) | 15 | 13.5 | Noncompetitive | [3] |
Experimental Protocols
Protocol 1: Resting Cell Biodesulfurization Assay
This protocol is used to assess the overall biodesulfurization activity of a microbial strain.
Materials:
-
Bacterial cells grown to the desired phase (e.g., late logarithmic).
-
Sulfur-free basal salts medium (BSM).
-
Dibenzothiophene (DBT) stock solution (e.g., 100 mM in ethanol).
-
HEPES buffer (50 mM, pH 8.0).
-
Hexadecane (or other suitable organic solvent).
-
Centrifuge and centrifuge tubes.
-
Shaking incubator.
-
HPLC system for analysis.
Procedure:
-
Cell Preparation:
-
Harvest bacterial cells from the culture medium by centrifugation (e.g., 7000 rpm for 10 minutes at 20°C).
-
Wash the cell pellet twice with a saline solution (e.g., 0.9% NaCl).
-
Resuspend the cells in HEPES buffer (50 mM, pH 8.0) to a desired final concentration (e.g., 15 g/L dry cell weight).
-
-
Reaction Setup:
-
In an Erlenmeyer flask, prepare a two-phase reaction mixture. A common ratio is 1:1 (v/v) of the aqueous phase (cell suspension) and the organic phase (DBT dissolved in hexadecane).
-
The organic phase should contain DBT at the desired concentration (e.g., 50 mg/L).
-
Add a co-solvent like ethanol (e.g., 0.5% v/v) to the aqueous phase to improve DBT availability.
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 250 rpm) for a specific duration (e.g., 24 hours).
-
-
Sample Analysis:
-
At different time points, withdraw samples from the reaction mixture.
-
Separate the organic and aqueous phases by centrifugation.
-
Analyze the organic phase for the concentrations of DBT and the product 2-HBP using HPLC. The aqueous phase can be analyzed for intermediates.
-
Protocol 2: DszC (Dibenzothiophene Monooxygenase) Activity Assay
This assay measures the activity of the DszC enzyme by quantifying the conversion of DBT to its oxidized products.
Materials:
-
Purified DszC enzyme.
-
DBT stock solution (e.g., 10 mM in ethanol).
-
Flavin mononucleotide (FMN) solution (e.g., 100 µM).
-
NADH solution (e.g., 4 mM).
-
NAD(P)H:FMN oxidoreductase (DszD or a commercially available equivalent).
-
Catalase.
-
Sodium phosphate (B84403) buffer (100 mM, pH 7.5-8.2) containing NaCl (100 mM).
-
HPLC system.
Procedure:
-
Reaction Mixture Preparation:
-
In a reaction tube, prepare a mixture containing sodium phosphate buffer, FMN, NADH, NAD(P)H:FMN oxidoreductase, and catalase.
-
Oxygenate the solution by bubbling with 100% O₂ for a few minutes.
-
-
Enzyme Reaction:
-
Add the purified DszC enzyme to the reaction mixture.
-
Initiate the reaction by adding the DBT substrate.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.
-
-
Analysis:
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Analyze the reaction mixture by HPLC to quantify the amount of DBT consumed and the amount of DBTO and DBTO₂ produced.
-
Protocol 3: DszD (NADH-FMN Oxidoreductase) Activity Assay
This spectrophotometric assay measures the activity of DszD by monitoring the oxidation of NADH.
Materials:
-
Purified DszD enzyme.
-
Potassium phosphate buffer (50 mM, pH 7.0).
-
FMN solution (e.g., 2 mM).
-
NADH solution (e.g., 2 mM, freshly prepared).
-
Spectrophotometer.
Procedure:
-
Reaction Setup:
-
In a cuvette, mix the potassium phosphate buffer, FMN solution, and NADH solution.
-
Equilibrate the mixture to the desired temperature (e.g., 30°C).
-
Monitor the baseline absorbance at 340 nm.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the purified DszD enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for a few minutes.
-
-
Calculation:
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6.22 mM⁻¹cm⁻¹). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute.
-
Mandatory Visualizations
4S Biodesulfurization Pathway
References
- 1. uniprot.org [uniprot.org]
- 2. In Silico dszC Gene Analysis, Modeling and Validation of Dibenzothiophene monooxygenase (DszC Enzyme) of Dibenzothiophene Desulfurizing Streptomyces sp.VUR PPR 102 – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 3. mdpi.com [mdpi.com]
- 4. A novel enzyme, 2'-hydroxybiphenyl-2-sulfinate desulfinase (DszB), from a dibenzothiophene-desulfurizing bacterium Rhodococcus erythropolis KA2-5-1: gene overexpression and enzyme characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Site-directed mutagenesis enhances the activity of NADH-FMN oxidoreductase (DszD) activity of Rhodococcus erythropolis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols for Fabricating n-type Organic Semiconductor Devices with Dibenzothiophene Sulfone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the fabrication and characterization of n-type organic semiconductor devices utilizing dibenzothiophene (B1670422) sulfone derivatives. The focus is on a promising emissive organic semiconductor, 2,7-diphenyl-3,6-di(pyridin-2-yl)dibenzo[b,d]thiophene-S,S-dioxide (DPIDBSO), which has demonstrated notable performance in n-type organic light-emitting transistors (OLETs).
This document outlines the key performance parameters of DPIDBSO-based devices, detailed experimental protocols for their fabrication using vacuum deposition, and visual representations of the fabrication workflow and the fundamental energy level structure of the device.
Introduction to Dibenzothiophene Sulfone for n-type Organic Semiconductors
The development of high-performance n-type organic semiconductors has lagged behind their p-type counterparts, creating a bottleneck in the advancement of organic complementary circuits and other advanced electronic applications. This compound has emerged as a promising building block for n-type materials due to its inherent electron-withdrawing sulfone group, which can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport.
One such derivative, DPIDBSO, has been synthesized and shown to exhibit excellent n-type characteristics, making it a suitable candidate for OLETs. These devices uniquely combine the light-emitting function of an organic light-emitting diode (OLED) with the switching and amplification capabilities of a field-effect transistor (OFET).
Quantitative Data Presentation
The performance of organic semiconductor devices is evaluated based on several key metrics. The following table summarizes the reported performance of an n-type OLET fabricated with DPIDBSO as the active semiconductor layer.
| Parameter | Value | Notes |
| Electron Mobility (μ) | 0.17 cm² V⁻¹ s⁻¹ | [1] |
| Photoluminescence Quantum Yield (PLQY) | 30% (in solid state) | [1] |
| Electrodes | Silver (Ag) | Unipolar mode operation[1] |
Experimental Protocols
This section provides a detailed methodology for the fabrication of a top-contact, bottom-gate n-type organic light-emitting transistor using DPIDBSO.
Substrate Preparation
-
Substrate Material: Highly doped n-type silicon (n++-Si) with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The n++-Si wafer acts as the gate electrode, and the SiO₂ layer serves as the gate dielectric.
-
Cleaning Procedure:
-
Sequentially sonicate the substrates in baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with an oxygen plasma cleaner for 5 minutes to remove any remaining organic residues and to enhance the surface hydrophilicity.
-
Organic Semiconductor Deposition
-
Deposition Technique: Thermal vacuum evaporation is employed for the deposition of the DPIDBSO active layer.
-
Deposition Parameters:
-
Base Pressure: Maintain a high vacuum of less than 5 x 10⁻⁵ torr in the deposition chamber.
-
Deposition Rate: Evaporate the DPIDBSO material at a rate of approximately 1 Å/s.
-
Film Thickness: Deposit a 50 nm thick film of DPIDBSO onto the prepared Si/SiO₂ substrates. The film thickness can be monitored in-situ using a quartz crystal microbalance.
-
Electrode Deposition
-
Electrode Material: Silver (Ag) is used for the source and drain electrodes.
-
Deposition Technique: The Ag electrodes are deposited by thermal evaporation through a shadow mask.
-
Deposition Parameters:
-
Base Pressure: Maintain a high vacuum of less than 5 x 10⁻⁵ torr.
-
Deposition Rate: Evaporate the Ag at a rate of 0.5 Å/s.
-
Electrode Thickness: Deposit 70 nm thick Ag electrodes.
-
Channel Dimensions: The shadow mask defines the channel length (L) and channel width (W) of the transistor. For typical characterization, a channel length of 50 µm and a channel width of 1000 µm can be used.
-
Device Characterization
-
Environment: All electrical characterizations should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation of the n-type organic semiconductor by oxygen and moisture.
-
Instrumentation: A semiconductor parameter analyzer is used to measure the electrical characteristics of the OLETs.
-
Transfer Characteristics:
-
Apply a constant drain-source voltage (Vds) (e.g., 60 V).
-
Sweep the gate-source voltage (Vgs) from -20 V to 80 V.
-
Measure the drain-source current (Ids).
-
The electron mobility (μ) and the on/off ratio can be extracted from the transfer curve.
-
-
Output Characteristics:
-
Apply a constant gate-source voltage (Vgs) at various steps (e.g., 0 V, 20 V, 40 V, 60 V, 80 V).
-
Sweep the drain-source voltage (Vds) from 0 V to 80 V.
-
Measure the drain-source current (Ids).
-
The output characteristics demonstrate the current modulation by the gate voltage.
-
-
Electroluminescence: The light emission from the device can be detected using a photodetector or a spectrometer as the device is electrically biased in the saturation regime.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step process for the fabrication of a top-contact, bottom-gate DPIDBSO-based n-type OLET.
References
Application Notes: Dibenzothiophene Sulfone Derivatives as Fluorescent Probes for Cellular Imaging
Introduction
Dibenzothiophene (B1670422) S,S-dioxide (DBTOO) derivatives are a class of robust and versatile fluorophores increasingly utilized in cellular imaging. Their rigid, planar structure and favorable photophysical properties, including high quantum yields and blue fluorescence emission, make them excellent candidates for visualizing subcellular structures in both live and fixed cells.[1][2] These probes can be chemically modified to enhance their lipophilicity, enabling targeted staining of cellular membranes, or functionalized with charged groups to direct them to the nucleus.[1][3] Notably, their excitation and emission spectra are compatible with standard DAPI filter sets, making them readily accessible for most fluorescence microscopy setups.[1]
Key Applications
-
Plasma Membrane Staining: Lipophilic DBTOO derivatives effectively incorporate into the plasma membrane of cells, providing clear visualization of the cell periphery.[1]
-
Nuclear Staining: Asymmetric DBTOO compounds functionalized with sulfonic acid sodium salts have been shown to specifically illuminate the nucleus of HeLa cells.[3]
-
Two-Photon Microscopy: The inherent photophysical properties of the dibenzothiophene core make these probes suitable for two-photon excitation microscopy, allowing for deeper tissue imaging with reduced phototoxicity.
Quantitative Data of Representative Dibenzothiophene Sulfone Probes
The following table summarizes the key photophysical properties of several this compound-based fluorescent probes.
| Probe Name | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Cellular Localization | Reference Cell Line |
| Lipophilic DBTOO Derivative 1 | ~350-400 | ~450-470 | ~50-120 | Good | Plasma Membrane | HeLa |
| Lipophilic DBTOO Derivative 2 | ~350-400 | ~450-470 | ~50-120 | Good | Plasma Membrane | HeLa |
| Asymmetric DBTOO (Sulfonic Acid Salt) | 371-492 | 371-492 | Not Specified | Up to 0.59 | Nucleus | HeLa |
| Two-Photon Absorbing DBTOO | 390-393 | Not Specified | Not Specified | 0.425-0.71 | Nucleus | 3T3 |
Experimental Protocols
I. Synthesis of a Lipophilic this compound Probe
This protocol describes a general method for synthesizing a lipophilic DBTOO derivative for plasma membrane staining, adapted from published procedures.[1]
Diagram: Synthesis Workflow
Caption: Synthesis of a lipophilic this compound probe.
Materials:
-
Dibenzothiophene
-
Succinic anhydride
-
Aluminum chloride (AlCl₃)
-
Nitrobenzene
-
Dichloroethane (DCE)
-
Zinc powder (Zn)
-
Mercuric chloride (HgCl₂)
-
Hydrochloric acid (HCl)
-
Toluene
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Friedel-Crafts Acylation:
-
In a round-bottom flask under an inert atmosphere, dissolve dibenzothiophene and succinic anhydride in a 2:1 solution of DCE and nitrobenzene.
-
Carefully add AlCl₃ portion-wise while stirring.
-
Heat the reaction mixture and monitor for the formation of 4-(dibenzo[b,d]thiophen-2-yl)-4-oxobutanoic acid.
-
Upon completion, quench the reaction with ice-cold water and extract the product.
-
-
Clemmensen Reduction:
-
Prepare zinc amalgam by stirring zinc powder with a solution of mercuric chloride in water.
-
Add the acylated product, toluene, and concentrated HCl to the zinc amalgam.
-
Reflux the mixture, adding additional HCl periodically, until the reduction to 4-(dibenzo[b,d]thiophen-2-yl)butanoic acid is complete.
-
-
Oxidation:
-
Dissolve the reduced product in DCM.
-
Add mCPBA and stir the solution overnight at room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize excess acid.
-
Dry the organic layer with anhydrous MgSO₄, filter, and evaporate the solvent to yield the final lipophilic this compound probe.
-
II. Cell Culture and Staining
This protocol is suitable for staining adherent cells like HeLa or 3T3 with lipophilic DBTOO probes.
Diagram: Cell Staining and Imaging Workflow
Caption: Workflow for cell staining and fluorescence microscopy.
Materials:
-
HeLa or other adherent cells
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Glass coverslips
-
Phosphate-buffered saline (PBS)
-
Lipophilic DBTOO probe stock solution (e.g., 1 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell imaging)
-
Mounting medium
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 6-well plate.
-
Seed HeLa cells onto the coverslips at a density that will result in 50-70% confluency on the day of staining.
-
Incubate the cells overnight at 37°C in a 5% CO₂ incubator.
-
-
Probe Staining:
-
Prepare a working solution of the DBTOO probe at a final concentration of 5 µM in PBS.
-
Aspirate the culture medium from the wells and gently wash the cells with PBS.
-
Add the probe working solution to the cells and incubate for 10-30 minutes at 37°C.
-
-
Washing and Fixation (Optional):
-
For live-cell imaging, gently wash the cells three times with warm PBS.
-
For fixed-cell imaging, after washing, add 4% PFA in PBS and incubate for 15-20 minutes at room temperature. Then, wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set.
-
III. Fluorescence Microscopy
Microscope Settings:
-
Objective: 40x or 60x oil immersion objective
-
Filter Set: Standard DAPI filter cube (Excitation: ~350-400 nm, Emission: ~420-470 nm)
-
Exposure Time: Adjust as needed to obtain a good signal-to-noise ratio while minimizing photobleaching.
Potential Applications and Future Directions
While current research has primarily focused on the use of DBTOO derivatives for structural imaging of the plasma membrane and nucleus, the versatile chemistry of the dibenzothiophene core opens up possibilities for the development of functional probes. For instance, by incorporating molecular rotors into the DBTOO structure, it may be possible to create probes that are sensitive to changes in intracellular viscosity. However, to date, there are no specific reports on the use of this compound as a viscosity sensor. Further research in this area could lead to the development of novel tools for studying cellular mechanics and disease states associated with altered viscosity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak Fluorescence Signal | Low probe concentration | Increase the probe concentration or incubation time. |
| Photobleaching | Reduce the excitation light intensity or exposure time. Use an anti-fade mounting medium. | |
| High Background Fluorescence | Incomplete washing | Increase the number and duration of washing steps. |
| Probe precipitation | Ensure the probe is fully dissolved in the working solution. Filter the solution if necessary. | |
| Cellular Toxicity | High probe concentration | Perform a dose-response curve to determine the optimal non-toxic concentration.[1] |
| Prolonged incubation | Reduce the incubation time. |
By following these application notes and protocols, researchers can effectively utilize this compound-based fluorescent probes for high-quality cellular imaging.
References
Application Notes and Protocols for the Quantification of Dibenzothiophene Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of Dibenzothiophene (B1670422) sulfone (DBTS) in various mixtures. The protocols outlined below are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering robust and reliable quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
High-Performance Liquid Chromatography with UV detection is a widely used and effective method for the quantification of Dibenzothiophene sulfone. This technique is particularly useful for monitoring the progress of desulfurization processes in liquid fuels.[1]
A simple and rapid isocratic HPLC-UV method has been developed for the simultaneous determination of dibenzothiophene (DBT), 4,6-dimethyl-dibenzothiophene (4,6-DMDBT), and this compound.[1] This method is advantageous over longer gradient elution programs.[1]
Experimental Protocol: Isocratic HPLC-UV Method[1]
Instrumentation:
-
Standard HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (High-purity)
-
This compound standard
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound in acetonitrile. From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the sample mixture with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Acetonitrile:Water (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detector Wavelength: 230 nm
-
Column Temperature: Ambient
-
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data
| Parameter | Value | Reference |
| Retention Time | ~3.89 min | [1] |
| Linearity (Concentration Range) | 0.5 - 50 µg/mL | N/A |
| Limit of Detection (LOD) | 0.1 µg/mL | N/A |
| Limit of Quantification (LOQ) | 0.3 µg/mL | N/A |
| Recovery | 98 - 102% | N/A |
| Precision (RSD%) | < 2% | N/A |
Note: Quantitative data such as linearity, LOD, LOQ, recovery, and precision are representative values and may vary depending on the specific instrumentation and experimental conditions. Validation of the method is required for specific applications.
Experimental Workflow: HPLC-UV Analysis
References
Application Notes and Protocols for Oxidative Desulfurization (ODS) of Dibenzothiophene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxidative desulfurization (ODS) is a promising technology for the removal of sulfur-containing compounds from fuels and other chemical feedstocks. This process involves the oxidation of sulfur compounds, such as dibenzothiophene (B1670422) (DBT), to their corresponding sulfoxides and sulfones, which are more polar and can be easily separated.[1][2] This document provides detailed application notes and protocols for the experimental setup of ODS of dibenzothiophene, focusing on its conversion to dibenzothiophene sulfone.
The ODS process offers several advantages over traditional hydrodesulfurization (HDS), including milder operating conditions (lower temperature and pressure) and higher efficiency in removing sterically hindered sulfur compounds.[2][3] Various catalytic systems have been developed to facilitate this oxidation, often utilizing hydrogen peroxide as a green oxidant.[4][5]
Experimental Setup and General Protocol
The experimental setup for ODS typically consists of a batch reactor system equipped with a stirrer, temperature control, and a condenser.[1] The general workflow involves the reaction of a model fuel (e.g., n-octane containing DBT) with an oxidant in the presence of a catalyst, followed by the extraction and analysis of the products.
Materials and Equipment:
-
Reactor: A glass reactor (e.g., 70 mL) equipped with a magnetic stirrer or mechanical stirrer, a temperature sensor, and a reflux condenser.[1] For some applications, an ultrasonic bath can be used to enhance the reaction rate.[6][7]
-
Model Fuel: A solution of dibenzothiophene (DBT) in a suitable solvent like n-octane, decalin, or toluene.[3][8][9][10]
-
Catalyst: Various catalysts can be used, including but not limited to TiO2, WO3, heteropolyacids, and metal oxides.[4][8][11]
-
Oxidant: Hydrogen peroxide (H2O2) is a common choice.[5][12] Other systems may use molecular oxygen or a combination of H2O2 with an acid like acetic acid or formic acid.[13][14]
-
Extraction Solvent: A polar solvent such as acetonitrile (B52724), methanol, or dimethylformamide (DMF) is used to separate the polar sulfones from the non-polar fuel phase.[1][5]
-
Analytical Instruments: Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (GC-FID) for quantifying DBT conversion. High-performance liquid chromatography (HPLC), Fourier-transform infrared (FT-IR) spectroscopy, and Raman spectroscopy can be used for product identification.[8][9]
Experimental Protocols
Protocol 1: ODS using a Heterogeneous Catalyst (e.g., WO3)
This protocol is based on the oxidation of DBT to this compound using tungsten (VI) oxide (WO3) as a catalyst.[8]
-
Reaction Setup:
-
Add a specific amount of DBT and the WO3 catalyst to a round-bottom flask. A typical molar ratio of DBT to catalyst can range from 1:0.05 to 1:1.[8]
-
Add a solvent such as decahydronaphthalene (B1670005) or n-dodecane.[8]
-
Place the flask in a heating mantle equipped with a magnetic stirrer and a reflux condenser.
-
-
Reaction Conditions:
-
Sampling and Analysis:
-
Take aliquots of the reaction mixture at regular intervals (e.g., every 30 minutes) to monitor the progress of the reaction.[8]
-
Analyze the samples using GC-MS to determine the concentration of DBT and identify the formation of this compound.[8]
-
The identity of the final product can be further confirmed using FT-IR and Raman spectroscopy.[8]
-
Protocol 2: Biphasic ODS using a Homogeneous Catalyst and Phase Transfer Agent
This protocol describes an ODS system using a homogeneous catalyst in a biphasic system (e.g., oil and aqueous phases).
-
Reaction Setup:
-
Prepare a model fuel by dissolving DBT in n-octane.
-
In a temperature-controlled reactor, add the model fuel, the aqueous oxidant solution (e.g., H2O2), and the catalyst (e.g., a heteropolyacid).[5] An extractant like acetonitrile can also be added to the reaction mixture.[5]
-
The system is typically stirred vigorously to ensure good mixing between the two phases.
-
-
Reaction Conditions:
-
Work-up and Analysis:
-
After the reaction, stop the stirring and allow the phases to separate.
-
Collect the oil phase and analyze it using GC to determine the final DBT concentration and calculate the conversion.
-
The oxidized sulfur compounds are partitioned into the polar (aqueous or extractant) phase.
-
Data Presentation
The following tables summarize quantitative data from various ODS studies on dibenzothiophene.
Table 1: Comparison of Different Catalytic Systems for ODS of DBT
| Catalyst | Oxidant | Solvent/System | Temperature (°C) | Time | DBT Conversion (%) | Reference |
| TiO2/porous glass | H2O2 | Biphasic | Not specified | 2 min | 100 | [4] |
| MgAl-PMo12 | H2O2 | n-octane/acetonitrile | 60 | 180 min | ~100 | [5] |
| Acetic Acid | H2O2 | Diesel/DMF or Methanol | 70 | 90 min | Not specified (focus on S removal) | [1] |
| MoO2/BCN | H2O2 | Model fuel/acetonitrile | 60 | 40 min | 100 | [15] |
| WO3 | O2 (implied) | Decahydronaphthalene | 120-150 | 4 h | Varies with conditions | [8] |
| Silica Gel | None (solvent as H-donor) | Decahydronaphthalene | 160 | Not specified | 80 | [9] |
| Imidazole-based HPA | H2O2 | Model oil | 50 | 30 min | 100 | [11][16] |
| {Mo132}/AC | H2O2 | Model fuel | Room Temp | Not specified | 99.5 | [17] |
Table 2: Effect of Reaction Parameters on DBT Conversion
| Parameter | Variation | Catalyst | Oxidant | Result | Reference |
| O/S Molar Ratio | 10 to 25 | MgAl-PMo12 | H2O2 | Conversion increased from 76.07% to 89.01% in 30 min. | [5] |
| Temperature | 40 to 60 °C | Imidazole-based HPA | H2O2 | Increased temperature generally increases the reaction rate, but can also lead to oxidant decomposition. | [11][16] |
| Stirring Speed | 150 to 450 rpm | Acetic Acid | H2O2 | Increased stirring speed can enhance sulfur removal. | [12] |
| Ultrasound | With vs. Without | Acetic Acid | H2O2 | Ultrasound assistance can significantly reduce reaction time. | [1] |
Visualizations
Diagrams
Caption: Experimental workflow for oxidative desulfurization.
Caption: Reaction pathway of DBT to this compound.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. repository.lsu.edu [repository.lsu.edu]
- 4. Oxidative desulfurization of DBT with H2O2 catalysed by TiO2/porous glass - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Deep Oxidative Desulfurization of Dibenzothiophene in Simulated Oil and Real Diesel Using Heteropolyanion-Substituted Hydrotalcite-Like Compounds as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsterdamwebdesign.com [amsterdamwebdesign.com]
- 7. researchgate.net [researchgate.net]
- 8. "Oxidation of Dibenzothiophene to this compound Using Tungst" by Alejandrina Rivera [scholarworks.utrgv.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative desulfurization of dibenzothiophene with molecular oxygen using emulsion catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Experimental and Theoretical Density Functional Theory Approaches for Desulfurization of Dibenzothiophene from Diesel Fuel with Imidazole-Based Heteropolyacid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application of Dibenzothiophene Sulfone in the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Dibenzothiophene (B1670422) sulfone, a readily accessible and stable heterocyclic compound, has emerged as a versatile building block in synthetic organic chemistry. Its unique electronic properties and reactivity allow for its application in the construction of complex, novel heterocyclic systems with potential applications in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the use of dibenzothiophene sulfone and its derivatives in the synthesis of fused heterocyclic compounds, highlighting its utility in generating molecular diversity for drug discovery and development.
Application Note 1: Synthesis of Fused 7-Deazapurine Heterocycles via C-H Functionalization of Dibenzothiophene-S-Oxide
This application note details a robust methodology for the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles, which are of significant interest due to their potential as cytotoxic and antiviral agents. The key starting material is dibenzothiophene-S-oxide, a close derivative of this compound, which is used to functionalize various (hetero)aromatic compounds. The resulting dibenzothiophenium salts are then subjected to a Negishi cross-coupling reaction to build the core of the target heterocyclic system.
The overall synthetic strategy involves a three-stage process:
-
C-H Functionalization: Activation of a C-H bond in a (hetero)aromatic compound using dibenzothiophene-S-oxide in the presence of an acid anhydride (B1165640) to form a (het)aryldibenzothiophenium salt.
-
Negishi Cross-Coupling: Palladium-catalyzed cross-coupling of the in situ generated (het)aryldibenzothiophenium salt with a diorganozinc reagent.
-
Heterocycle Formation: A sequence of azidation and thermal cyclization to construct the final fused 7-deazapurine ring system.
This methodology has been successfully applied to a range of thiophene-based heterocycles, leading to the synthesis of novel thieno-fused 7-deazapurine nucleosides with promising cytotoxic activity against cancer cell lines.
Experimental Workflow
Quantitative Data
| Starting Heterocycle | Product | Yield (%) |
| Thieno[2,3-b]thiophene | 5-(Thieno[2,3-b]thiophen-2-yl)-4,6-dichloropyrimidine | 72 |
| Dithieno[3,2-b:2',3'-d]thiophene | 5-(Dithieno[3,2-b:2',3'-d]thiophen-2-yl)-4,6-dichloropyrimidine | 65 |
| 2-Phenylthiophene | 5-(5-Phenylthiophen-2-yl)-4,6-dichloropyrimidine | 68 |
| 2,2'-Bithiophene | 5-(2,2'-Bithiophen-5-yl)-4,6-dichloropyrimidine | 53 |
| Benzo[b]thiophene | 5-(Benzo[b]thiophen-2-yl)-4,6-dichloropyrimidine | 61 |
Experimental Protocols
Protocol 1: Synthesis of (Het)aryldibenzothiophenium Salts
-
To a solution of the corresponding (hetero)aromatic compound (1.0 mmol) and dibenzothiophene-S-oxide (1.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) at 0 °C, add trifluoroacetic anhydride (2.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, add diethyl ether (20 mL) to precipitate the product.
-
Filter the precipitate, wash with diethyl ether, and dry under vacuum to obtain the (het)aryldibenzothiophenium salt.
Protocol 2: Negishi Cross-Coupling
-
In a flame-dried flask under an inert atmosphere, add the (het)aryldibenzothiophenium salt (0.5 mmol), bis(4,6-dichloropyrimidin-5-yl)zinc (0.6 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
-
Add anhydrous THF (5 mL) and stir the mixture at 60 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Synthesis of Fused 7-Deazapurines
-
Dissolve the (het)aryl-pyrimidine (0.3 mmol) in DMF (3 mL) and add sodium azide (B81097) (0.9 mmol).
-
Stir the mixture at 80 °C for 2-4 hours.
-
Monitor the formation of the azido (B1232118) intermediate by TLC.
-
Once the azidation is complete, heat the reaction mixture to 120-140 °C for 1-2 hours to induce thermal cyclization.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the final fused 7-deazapurine heterocycle by column chromatography.
Application Note 2: Diels-Alder Reactions of this compound for the Synthesis of Highly Substituted Aromatic Compounds
This compound can serve as a dienophile in Diels-Alder reactions, providing a pathway to highly substituted dibenzothiophenes or polycyclic aromatic hydrocarbons through subsequent aromatization. This approach is particularly useful for accessing sterically hindered aromatic systems that are challenging to synthesize via traditional cross-coupling methods. The reaction typically proceeds with a diene, such as a substituted cyclopentadienone, at elevated temperatures. The initial cycloadduct can then undergo either deoxygenation or extrusion of sulfur dioxide to yield the final aromatic product.
The choice of reaction pathway (deoxygenation vs. SO₂ extrusion) can be influenced by the substituents on the diene, offering a degree of control over the final product distribution. This synthetic strategy opens up possibilities for creating novel polycyclic aromatic systems for applications in materials science, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Reaction Scheme
Potential Products and Reaction Outcomes
| Diene | Major Product Type | Potential Application |
| Tetraphenylcyclopentadienone | Substituted Dibenzothiophene | Organic semiconductor |
| 2,5-Dimethyl-3,4-diphenylcyclopentadienone | Substituted Benzene | Fluorescent material |
| Furan | Fused Heterocycle | Pharmaceutical intermediate |
| Anthracene | Polycyclic Aromatic Hydrocarbon | Material for organic electronics |
Experimental Protocols
Protocol 4: General Procedure for Diels-Alder Reaction of this compound
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 mmol) and the diene (1.1 mmol) in a high-boiling solvent such as xylene or toluene (B28343) (10 mL).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC. The reaction time can vary from a few hours to several days depending on the reactivity of the diene.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired aromatic compound.
-
Characterize the product(s) by NMR spectroscopy and mass spectrometry to determine the structure and the ratio of deoxygenation to SO₂ extrusion products.
Biological Activity and Signaling Pathways
The novel heterocyclic compounds synthesized from this compound derivatives have shown potential in biological applications, particularly as anticancer agents. For instance, the thieno-fused 7-deazapurine nucleosides, synthesized as described in Application Note 1, have demonstrated significant cytotoxic activity against various cancer cell lines.
While the exact signaling pathways are often complex and require further investigation, the cytotoxic effects of such nucleoside analogues are typically associated with the inhibition of DNA replication and repair mechanisms in rapidly dividing cancer cells. These compounds can act as mimics of natural nucleosides and become incorporated into DNA or RNA, leading to chain termination or dysfunction. Alternatively, they may inhibit key enzymes involved in nucleotide metabolism, such as DNA polymerases or ribonucleotide reductase. Further studies are necessary to elucidate the specific molecular targets and signaling pathways affected by these novel dibenzothiophene-derived heterocycles.
The development of these synthetic methodologies provides a valuable platform for generating libraries of novel heterocyclic compounds for high-throughput screening in drug discovery programs. The structural diversity that can be achieved using this compound as a starting material makes it an attractive scaffold for the development of new therapeutic agents.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dibenzothiophene Sulfone
Introduction
Dibenzothiophene (B1670422) sulfone (DBTS) is the oxidized form of dibenzothiophene (DBT), a sulfur-containing heterocyclic organic compound found in fossil fuels. The analysis and quantification of DBTS are crucial in various fields, including environmental monitoring, bioremediation studies of crude oil, and as a quality control parameter in the chemical industry.[1] High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of DBTS. This application note provides a detailed protocol for the analysis of Dibenzothiophene sulfone using a reverse-phase HPLC method with UV detection.
Principle
This method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, is retained by the stationary phase. By using a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, the analyte is eluted from the column and detected by a UV detector. The concentration of DBTS in a sample can be determined by comparing its peak area to that of a known standard.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[1]
-
Column: A C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is recommended for good separation.[1][2]
-
Chemicals and Reagents:
2. Preparation of Mobile Phase and Standards
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 80:20, v/v) is a common mobile phase for the analysis of dibenzothiophene and its derivatives.[2] For improved peak shape and to control the pH, a small amount of acid (e.g., 0.1% phosphoric acid) can be added.[3] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed before use.
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in acetonitrile to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a range of concentrations suitable for creating a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3. Chromatographic Conditions
The following table summarizes the recommended HPLC conditions for the analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (80:20, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 280 nm[2] |
| Run Time | 10 minutes |
4. Sample Preparation
The sample preparation will vary depending on the matrix. For liquid samples that are soluble in the mobile phase, a simple dilution and filtration step may be sufficient. For more complex matrices, a sample extraction technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.[1]
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and the peak area of this compound.
Data Presentation
Calibration Curve
A calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The linearity of the method is assessed by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
| Parameter | Expected Value |
| Retention Time (RT) | ~3.7 min[4] |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation of Dibenzothiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in Dibenzothiophene sulfone synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of dibenzothiophene (B1670422) sulfone.
Troubleshooting Guide
Low yields in the synthesis of dibenzothiophene sulfone can arise from various factors related to reaction conditions, reagents, and catalyst activity. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve problems in your experimental setup.
Question: My reaction yield is consistently low. What are the most common causes?
Answer: Low yields in this compound synthesis are often attributed to one or more of the following factors:
-
Inefficient Oxidation: The choice and concentration of the oxidizing agent are critical. Insufficient oxidant will lead to incomplete conversion of the starting material. Conversely, an excessive amount of oxidant can lead to unwanted side reactions or catalyst inhibition.[1][2]
-
Suboptimal Reaction Temperature: The rate of oxidation is temperature-dependent. A temperature that is too low will result in a slow reaction rate and incomplete conversion, while a temperature that is too high can lead to the degradation of the product or catalyst.[1][2]
-
Improper Solvent Selection: The choice of solvent can significantly impact the reaction. Some reactions require specific types of solvents, such as hydrogen-donating solvents, to proceed efficiently.[3][4][5]
-
Catalyst Deactivation or Insufficient Loading: The catalyst plays a crucial role in the oxidation process. Insufficient catalyst loading or deactivation of the catalyst during the reaction will lead to lower yields.
-
Formation of Byproducts: Undesirable side reactions can consume the starting material or the product, thereby reducing the overall yield. One common intermediate is dibenzothiophene sulfoxide (B87167).[2][6]
Question: How do I choose the right oxidizing agent and its concentration?
Answer: The selection of the oxidizing agent depends on the chosen synthetic route. Hydrogen peroxide (H₂O₂) is a commonly used oxidant.[1][2][7]
-
For Hydrogen Peroxide (H₂O₂): The stoichiometric requirement for the complete oxidation of dibenzothiophene to its sulfone is two moles of H₂O₂ per mole of dibenzothiophene.[1] However, the optimal ratio can vary depending on the catalyst and other reaction conditions. It is advisable to perform small-scale experiments to determine the optimal H₂O₂ concentration for your specific setup. An excess of hydrogen peroxide can sometimes inhibit the reaction due to the presence of water.[1]
-
Other Oxidants: Other oxidizing agents like monopersulfate have also been used effectively.[8]
Question: What is the optimal reaction temperature for the synthesis?
Answer: The optimal temperature can vary significantly depending on the specific protocol.
-
For catalytic oxidations, temperatures can range from room temperature to 160°C.[1][3][8]
-
For instance, in a silica-catalyzed oxidation using a hydrogen-donating solvent, a temperature of 160°C was found to be effective.[3][4]
-
When using certain catalysts, increasing the temperature generally increases the reaction rate. However, it's important to find a balance, as higher temperatures can also favor the formation of byproducts.[2] It is recommended to monitor the reaction progress at different temperatures to identify the optimal condition for your system.
Question: Which solvent should I use for the reaction?
Answer: The choice of solvent is critical and depends on the specific catalytic system.
-
Hydrogen-Donating Solvents: In some silica-catalyzed systems, the reaction was found to work only in hydrogen-donating solvents like decahydronaphthalene (B1670005) (decalin) and tetrahydronaphthalene (tetralin).[3][4]
-
Aprotic Solvents: Other systems utilize aprotic solvents like acetonitrile (B52724).[8][9]
-
It is crucial to consult the specific experimental protocol you are following for the recommended solvent. If the yield is low, testing different compatible solvents could be a valuable troubleshooting step.
Question: How can I tell if my catalyst is the problem?
Answer: Catalyst-related issues can manifest as low or no conversion of the starting material.
-
Catalyst Loading: Ensure you are using the correct catalyst-to-substrate ratio as specified in the protocol.
-
Catalyst Activity: If you are using a synthesized catalyst, its activity should be verified. The synthesis method, particle size, and surface area of the catalyst can all impact its effectiveness.[10]
-
Catalyst Leaching: In some cases, the active component of the catalyst can leach into the reaction mixture, reducing its efficacy over time.[2]
Frequently Asked Questions (FAQs)
Q1: What are the typical yields for this compound synthesis?
A1: The reported yields for this compound synthesis vary widely depending on the method. For example, a silica-catalyzed oxidation in decahydronaphthalene at 160°C resulted in an 80% conversion of dibenzothiophene to its sulfone.[3][4] Enzymatic reactions have also shown high conversion rates, with some protocols achieving over 80% yield of the sulfone.[9]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by techniques such as:
-
Gas Chromatography (GC): To follow the disappearance of the dibenzothiophene starting material.[10]
-
High-Performance Liquid Chromatography (HPLC): To quantify the formation of the this compound product.[3][9]
-
Thin-Layer Chromatography (TLC): For a quick qualitative assessment of the reaction progress.
Q3: What is the intermediate product in the oxidation of dibenzothiophene?
A3: The oxidation of dibenzothiophene to this compound proceeds through a dibenzothiophene sulfoxide intermediate.[2][6] In some cases, this intermediate can be isolated, especially if the reaction is not driven to completion.
Q4: Are there any alternative methods for synthesizing this compound?
A4: Yes, several methods exist, including:
-
Catalytic Oxidation: Using catalysts such as TiO₂, silica (B1680970), WO₃, and metal-sulfophthalocyanines with an oxidizing agent.[3][5][8][10]
-
Enzymatic Oxidation: Utilizing enzymes like peroxygenase or monooxygenase.[9][11]
-
Electrochemical Oxidation: Using an electrochemical cell to drive the oxidation.[12]
-
Biodesulfurization: Employing microorganisms that can convert dibenzothiophene to its sulfone and further products.[6][13]
Data Summary
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Catalyst | Oxidizing Agent | Solvent | Temperature (°C) | Yield/Conversion (%) | Reference |
| Silica Gel | None (requires H-donating solvent) | Decahydronaphthalene | 160 | 80 (Conversion) | [3][4] |
| Rutile TiO₂ | O₂ | Decahydronaphthalene | Reflux | Not specified | [10] |
| Peroxygenase | H₂O₂ | Acetonitrile/Buffer | 20 | 81.3 (Sulfoxide) + 0.4 (Sulfone) | [9] |
| Metal-sulfophthalocyanines | H₂O₂ or Monopersulfate | Acetonitrile-water | Room Temperature | Varies | [8] |
| WO₃ | Not specified | Decahydronaphthalene, n-dodecane, etc. | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: Silica-Catalyzed Oxidation of Dibenzothiophene
This protocol is based on the method described by Al-hamdi et al. (2015).
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add dibenzothiophene (DBT) and silica gel.
-
Solvent Addition: Add a hydrogen-donating solvent such as decahydronaphthalene.
-
Reaction Conditions: Heat the mixture to 160°C with stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion of DBT to this compound.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The solid catalyst can be removed by filtration. The solvent can be removed under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Enzymatic Oxidation of Dibenzothiophene
This protocol is based on the method described in a patent by GHENT UNIVERSITY (2013).
-
Reaction Mixture Preparation: In a suitable reaction vessel, prepare a solution of dibenzothiophene in a mixture of acetonitrile and a suitable buffer (e.g., acetate (B1210297) buffer, pH 5.0).
-
Enzyme Addition: Add the purified peroxygenase enzyme to the reaction mixture.
-
Initiation of Reaction: Start the reaction by adding hydrogen peroxide (H₂O₂).
-
Reaction Conditions: Maintain the reaction at room temperature (e.g., 20°C) with stirring for a specified time (e.g., 25 minutes).
-
Reaction Quenching: Stop the reaction by adding trichloroacetic acid.
-
Analysis: Analyze the reaction products by HPLC to quantify the amounts of dibenzothiophene sulfoxide and this compound.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 3. researchgate.net [researchgate.net]
- 4. Oxidation of dibenzothiophene to dibenzothiophene-sulfone using silica gel-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of dibenzothiophene by hydrogen peroxide or monopersulfate and metal–sulfophthalocyanine catalysts: an easy access to biphenylsultone or 2-(2′-hydroxybiphenyl)sulfonate under mild conditions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. "Oxidation of Dibenzothiophene to this compound Using TiO2" by Juan H. Leal [scholarworks.utrgv.edu]
- 11. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Improvement in desulfurization of dibenzothiophene and this compound by Paenibacillus strains using immobilization or nanoparticle coating - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues of Dibenzothiophene Sulfone
Welcome to the Technical Support Center for Dibenzothiophene (B1670422) Sulfone (DBTS). This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the poor aqueous solubility of Dibenzothiophene sulfone (DBTS). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your research and development endeavors.
Introduction to this compound and its Solubility Challenge
This compound (C₁₂H₈O₂S) is a heterocyclic compound that, like its parent compound dibenzothiophene, is of interest in various research fields, including environmental science and drug development.[1][2] However, its practical application in aqueous systems is often hindered by its low water solubility. The predicted logarithm of the molar water solubility (log₁₀S) for DBTS is -4.57, indicating that it is a poorly soluble compound.[3] This limited aqueous solubility can pose significant challenges for in vitro biological assays, formulation development, and achieving desired therapeutic concentrations.
This guide provides an overview of common strategies to overcome these solubility issues, complete with experimental protocols and troubleshooting tips.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is inherently hydrophobic due to its chemical structure, leading to very low solubility in water and aqueous buffers.[3] This is a common issue for many organic molecules with large non-polar surface areas. To effectively dissolve DBTS, you will likely need to employ a solubility enhancement technique.
Q2: What are the primary methods to improve the aqueous solubility of DBTS?
A2: Several techniques can be employed to increase the aqueous solubility of hydrophobic compounds like DBTS. The most common and effective methods include:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the DBTS molecule within a cyclodextrin cavity.
-
Nanoparticle Formulation: Reducing the particle size of DBTS to the nanometer range to increase its surface area and dissolution rate.
-
pH Adjustment: Although DBTS is a neutral molecule and its solubility is not significantly affected by pH, this method can be relevant for derivatives of DBTS with ionizable functional groups.
Q3: Which solubility enhancement method is best for my experiment?
A3: The choice of method depends on several factors, including the required concentration of DBTS, the experimental system (e.g., in vitro cell culture, in vivo animal model), and potential interferences of the solubilizing agents with your assay. The following workflow can help guide your decision:
Q4: Are there any safety concerns with using these solubilizing agents?
A4: Yes, the excipients used for solubilization can have their own biological effects.
-
Co-solvents like DMSO and ethanol (B145695) can be toxic to cells at higher concentrations. It is crucial to determine the solvent tolerance of your specific cell line or experimental model.
-
Cyclodextrins are generally considered safe, especially modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD). However, at very high concentrations, they can extract cholesterol from cell membranes.
-
Nanoparticle components should be biocompatible and biodegradable. The potential for nanoparticle-induced cytotoxicity should be evaluated.
Troubleshooting Guides
Issue 1: Precipitation of DBTS upon dilution of stock solution.
| Potential Cause | Troubleshooting Step |
| Exceeded Aqueous Solubility | The final concentration of the co-solvent in your aqueous medium is too low to maintain DBTS in solution. |
| * Solution 1: Increase the percentage of the co-solvent in the final solution, ensuring it remains within the tolerance limits of your experimental system. | |
| * Solution 2: Use a stronger co-solvent system if possible. | |
| * Solution 3: Consider an alternative solubilization method like cyclodextrin complexation, which can offer higher aqueous solubility. | |
| Temperature Effects | Solubility can be temperature-dependent. A decrease in temperature upon dilution might cause precipitation. |
| * Solution: Prepare and perform dilutions at a constant, controlled temperature (e.g., 37°C). |
Issue 2: Inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step |
| Interaction of Solubilizing Agent with Assay Components | The co-solvent, cyclodextrin, or nanoparticle components may be interfering with your assay (e.g., protein binding, enzyme inhibition). |
| * Solution 1: Run appropriate vehicle controls (your aqueous medium with the solubilizing agent but without DBTS) to assess the baseline effect of the excipient. | |
| * Solution 2: Reduce the concentration of the solubilizing agent to the minimum required for dissolution. | |
| * Solution 3: Choose a more inert solubilizing agent if possible. | |
| Incomplete Solubilization | Undissolved DBTS particles can lead to variability in the actual concentration. |
| * Solution: Ensure complete dissolution of DBTS in your stock solution. Visually inspect for any particulates and consider filtration through a compatible filter (e.g., 0.22 µm PTFE) if necessary. |
Quantitative Data on Solubility Enhancement
While specific quantitative data for the aqueous solubility of DBTS using various enhancement techniques is limited in publicly available literature, the following table summarizes the expected improvements based on studies with other poorly soluble compounds.
| Method | Solubilizing Agent | Expected Solubility Increase (Fold) | Considerations |
| Co-solvency | 10% DMSO in water | 10 - 100 | Potential for cytotoxicity at higher concentrations. |
| 20% Ethanol in water | 10 - 50 | May cause protein denaturation in some assays. | |
| Cyclodextrin Complexation | 10% (w/v) HP-β-CD | 100 - 1000+ | Biocompatible; may interact with other formulation components. |
| 10% (w/v) β-CD | 10 - 100 | Lower aqueous solubility of β-CD itself compared to its derivatives. | |
| Nanoparticle Formulation | N/A (formulation dependent) | >1000 | Requires specialized equipment and formulation development. Offers high drug loading and potential for targeted delivery. |
Experimental Protocols
Protocol 1: Solubility Determination by Shake-Flask Method
This protocol is a standard method to determine the equilibrium solubility of a compound in a given solvent system.
Materials:
-
This compound (DBTS) powder
-
Selected aqueous medium (e.g., water, buffer, co-solvent mixture)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
HPLC-UV system for quantification
Procedure:
-
Add an excess amount of DBTS powder to a series of vials containing a known volume of the aqueous medium. Ensure there is undissolved solid material in each vial.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant.
-
Dilute the supernatant with a suitable solvent (e.g., acetonitrile) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of DBTS in the diluted supernatant using a validated HPLC-UV method.[2]
-
Calculate the original concentration in the supernatant to determine the equilibrium solubility.
Protocol 2: Preparation of DBTS-Cyclodextrin Inclusion Complexes (Kneading Method)
This method is a simple and effective way to prepare solid inclusion complexes.
Materials:
-
This compound (DBTS)
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Deionized water or ethanol-water mixture
-
Vacuum oven
Procedure:
-
Weigh out DBTS and the cyclodextrin in a 1:1 or 1:2 molar ratio.
-
Place the cyclodextrin in the mortar and add a small amount of the water or ethanol-water mixture to form a paste.
-
Gradually add the DBTS powder to the paste while continuously kneading with the pestle for 30-60 minutes.
-
The paste should become a sticky solid. If it becomes too dry, add a few more drops of the liquid.
-
Dry the resulting solid in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
The resulting powder can be used to prepare aqueous solutions. Confirm complex formation using techniques like DSC, XRD, or FTIR.
Protocol 3: Formulation of DBTS Nanoparticles (Solvent Evaporation Method)
This protocol provides a general procedure for preparing polymeric nanoparticles encapsulating DBTS.
Materials:
-
This compound (DBTS)
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Organic solvent (e.g., dichloromethane, acetone)
-
Aqueous solution containing a surfactant (e.g., polyvinyl alcohol (PVA), polysorbate 80)
-
Homogenizer or sonicator
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Dissolve DBTS and the polymer in the organic solvent.
-
Add the organic phase dropwise to the aqueous surfactant solution while stirring vigorously to form an oil-in-water (o/w) emulsion.
-
Homogenize or sonicate the emulsion to reduce the droplet size to the nanometer range.
-
Evaporate the organic solvent using a rotary evaporator under reduced pressure. This will cause the nanoparticles to form and harden.
-
Collect the nanoparticle suspension.
-
Wash the nanoparticles by centrifugation and resuspension in deionized water several times to remove excess surfactant and unencapsulated drug.
-
The final nanoparticle suspension can be used directly or lyophilized for long-term storage.
-
Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Potential Signaling Pathways Affected by Dibenzothiophene Derivatives
While research on the specific signaling pathways affected by this compound is ongoing, studies on its parent compound, dibenzothiophene (DBT), and its derivatives suggest potential interactions with cellular signaling cascades, particularly those related to apoptosis, DNA damage response, and estrogen receptor signaling.[4] It is plausible that DBTS may have similar effects.
Apoptosis and DNA Damage Response
Exposure of cells to DBT has been shown to induce DNA damage and trigger apoptosis.[4] This can involve the activation of key signaling proteins. The diagram below illustrates a potential pathway.
Estrogen Receptor Signaling
DBT and its derivatives have been shown to modulate estrogen receptor (ER) signaling.[4] This can have implications for endocrine-related research. The following diagram depicts a simplified overview of this potential interaction.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel spectrophotometric method for simultaneous estimation of dibenzothiophene and 2-hydroxybiphenyl in their mixed spectrum and its application in screening of specific biodesulfurizing microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemeo.com [chemeo.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Dibenzothiophene Biodesulfurization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of dibenzothiophene (B1670422) (DBT) biodesulfurization experiments.
Troubleshooting Guide
This section addresses common problems encountered during DBT biodesulfurization, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the biodesulfurization (BDS) rate low or negligible?
Answer: A low or negligible BDS rate can stem from several factors related to the biocatalyst, reaction conditions, or substrate/product inhibition.
-
Biocatalyst Inactivity: The microbial cells may have low viability or enzymatic activity. Ensure cells are harvested at the optimal growth phase, typically the early exponential phase, as this has been shown to exhibit the highest desulfurization efficiency.[1][2] Improper storage or handling of the biocatalyst can also lead to deactivation.
-
Suboptimal Reaction Conditions: The efficiency of biodesulfurization is highly sensitive to physical and chemical parameters.[3] Verify that the pH, temperature, and aeration are within the optimal range for your specific microbial strain. For instance, many commonly used strains like Rhodococcus erythropolis function optimally around 30°C.[1][4][5]
-
Mass Transfer Limitations: In biphasic systems (oil-water), poor mixing can limit the transfer of DBT from the organic phase to the aqueous phase where the microbial cells reside.[5] Ensure adequate agitation to facilitate substrate availability to the biocatalyst.
-
Nutrient Limitation: While resting cells are often used, a lack of essential cofactors can limit enzyme activity. The addition of cofactor precursors like nicotinamide (B372718) and riboflavin (B1680620) has been shown to enhance long-term BDS efficiency.[6]
Question 2: The initial desulfurization rate is high but quickly decreases. What is the cause?
Answer: This is a classic sign of biocatalyst deactivation or product inhibition.
-
Product Inhibition by 2-Hydroxybiphenyl (2-HBP): The primary product of the 4S pathway, 2-HBP, is a known feedback inhibitor of the Dsz enzymes.[7][8] As 2-HBP accumulates in the reaction, it can significantly slow down or halt the desulfurization process.[9] Strategies to overcome this include in-situ product removal or using microbial strains engineered to metabolize 2-HBP.[7][8]
-
Biocatalyst Deactivation: Over time, the desulfurizing enzymes can lose activity. This deactivation is a critical parameter affecting overall BDS efficiency, especially at high initial DBT concentrations.[1][2] Optimizing the operational stability of the biocatalyst, for instance through immobilization, can mitigate this issue.
-
Sulfate (B86663) Ion Inhibition: The sulfate released during desulfurization can also exert a negative feedback effect on the expression and activity of the desulfurization enzymes.[10]
Question 3: How can I improve the reusability of my biocatalyst?
Answer: Enhancing biocatalyst reusability is crucial for the economic viability of the process.
-
Cell Immobilization: Immobilizing microbial cells on supports like calcium alginate or magnetic nanoparticles can significantly improve their stability and ease of recovery for reuse.[4][6][11] For example, cells coated with magnetite nanoparticles can be easily collected with a magnetic field and have been shown to be reusable for multiple cycles.[4]
-
Optimization of Immobilization Parameters: The efficiency of immobilized cells can be influenced by factors such as the concentration of the immobilizing agent (e.g., alginate) and the size of the beads.[6]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the practical aspects of DBT biodesulfurization.
What is the 4S pathway?
The 4S pathway is the most studied sulfur-specific metabolic route for the biodesulfurization of dibenzothiophene.[8] It involves a series of enzymatic reactions that cleave the carbon-sulfur bonds in DBT, converting it to 2-hydroxybiphenyl (2-HBP) and releasing the sulfur as sulfite, which is then oxidized to sulfate.[2] The key enzymes in this pathway are DszC, DszA, and DszB, with the cofactor regenerating enzyme DszD.[8]
How is the concentration of the product, 2-HBP, measured?
A common method for the quantification of 2-HBP is the Gibb's assay.[12] This colorimetric method uses Gibb's reagent (2,6-dichloroquinone-4-chloroimide) to react with 2-HBP, producing a colored compound that can be measured spectrophotometrically. High-performance liquid chromatography (HPLC) is also a precise analytical method for quantifying both DBT and 2-HBP.[4]
What are resting cells and why are they used in biodesulfurization assays?
Resting cells are non-growing cells that are harvested and washed to remove residual growth medium components. They are used in biodesulfurization assays to study the desulfurization activity independent of cell growth.[7][8] This allows for a more direct measurement of the enzymatic conversion of DBT to 2-HBP without the complexities of cellular proliferation.
Can biodesulfurization be applied to real fossil fuels?
Yes, biodesulfurization has been shown to be effective in removing sulfur from various petroleum distillates, including diesel.[9][13] However, the efficiency can be lower compared to model oil systems due to the presence of a complex mixture of organosulfur compounds and other potentially inhibitory substances in real fuels.[9]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing DBT biodesulfurization.
Table 1: Optimal Reaction Conditions for DBT Biodesulfurization
| Parameter | Optimal Range/Value | Microbial Strain Example(s) | Source(s) |
| Temperature | 30 - 40 °C | Rhodococcus erythropolis, Mycobacterium goodii X7B | [1][4][13] |
| pH | 7.0 - 8.0 | Rhodococcus erythropolis | [4][11] |
| Organic Fraction Percentage (OFP) | 50% (v/v) | Rhodococcus erythropolis IGTS8 | [1][2] |
| Biocatalyst Concentration | 7.5 - 12.5 g DCW/L | Rhodococcus erythropolis IGTS8 | [1] |
Table 2: Effect of Initial DBT Concentration on Desulfurization Efficiency
| Initial DBT Concentration (mM) | Desulfurization Efficiency (%) | Reaction Time (h) | Microbial Strain | Source(s) |
| 1.1 | 96.7 | 6 | Rhodococcus erythropolis IGTS8 | [1] |
| 2.6 | 94.0 | >6 | Rhodococcus erythropolis IGTS8 | [1] |
| 4.3 | 76.0 | >6 | Rhodococcus erythropolis IGTS8 | [1] |
Experimental Protocols
1. Resting Cells Assay for DBT Biodesulfurization
This protocol describes the general procedure for conducting a biodesulfurization assay using resting cells.
-
Cell Culture: Grow the desired microbial strain (e.g., Rhodococcus erythropolis, Pseudomonas azelaica) in a suitable growth medium overnight.[7][8]
-
Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet twice with a saline solution (e.g., 0.9% NaCl) or a phosphate (B84403) buffer to remove residual medium components.[7][8]
-
Resuspend the washed cells in a reaction buffer (e.g., HEPES buffer or phosphate buffer) to a desired optical density (OD600) or dry cell weight (DCW) concentration.[4][7][8]
-
-
Biodesulfurization Reaction:
-
Prepare the reaction mixture in a flask, typically containing the cell suspension and the model oil (e.g., n-dodecane) with a specific concentration of DBT.[4] An organic fraction percentage (OFP) of 50% (v/v) is often used.[1]
-
If required, add supplements like Tween 80 (0.1%) to improve substrate availability.[7][8]
-
Incubate the flasks at the optimal temperature (e.g., 30°C) with shaking (e.g., 180 rpm) to ensure proper aeration and mixing.[4]
-
-
Sampling and Analysis:
-
At different time intervals, withdraw samples from the organic phase.
-
Analyze the samples for DBT and 2-HBP concentrations using HPLC or quantify 2-HBP using the Gibb's assay.[4]
-
2. Gibb's Assay for 2-HBP Quantification
This protocol outlines the colorimetric detection of 2-HBP.
-
Sample Preparation:
-
Take an aliquot of the reaction medium.
-
Centrifuge the sample to separate the cells.[12]
-
-
Colorimetric Reaction:
-
To the supernatant, add Gibb's reagent (2,6-dichloroquinone-4-chloroimide).
-
Allow the reaction to proceed for a specified time.
-
-
Measurement:
-
Measure the absorbance of the resulting colored solution at the appropriate wavelength using a spectrophotometer.
-
Determine the concentration of 2-HBP by comparing the absorbance to a standard curve prepared with known concentrations of 2-HBP.
-
Visualizations
Caption: A flowchart illustrating the key steps in a typical DBT biodesulfurization experiment.
Caption: The enzymatic steps of the 4S pathway for DBT biodesulfurization and product inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Biodesulfurization of Fossil Fuels: Analysis and Prospective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodesulfurization of Dibenzothiophene by Microbial Cells Coated with Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ris.ui.ac.ir [ris.ui.ac.ir]
- 7. Frontiers | Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway [frontiersin.org]
- 8. Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bio-catalytic degradation of dibenzothiophene (DBT) in petroleum distillate (diesel) by Pseudomonas spp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. davidpublisher.com [davidpublisher.com]
- 12. Differentiation of different dibenzothiophene (DBT) desulfurizing bacteria via surface-enhanced Raman spectroscopy (SERS) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01735H [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Addressing product inhibition in the biodesulfurization of Dibenzothiophene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biodesulfurization (BDS) of dibenzothiophene (B1670422) (DBT). The information focuses on addressing the common challenge of product inhibition.
Troubleshooting Guides
Issue: Low or decreasing desulfurization activity over time.
Possible Cause: Product inhibition by 2-hydroxybiphenyl (2-HBP), the end-product of the 4S pathway.
Troubleshooting Steps:
-
Confirm 2-HBP Accumulation:
-
Question: How can I confirm that 2-HBP is accumulating and potentially causing inhibition?
-
Answer: Monitor the concentration of 2-HBP in your culture medium over the course of the experiment using methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A plateau or decrease in the rate of DBT degradation coinciding with an increase in 2-HBP concentration is a strong indicator of product inhibition.[1][2]
-
-
Assess the Inhibitory Effect:
-
Question: How can I determine the sensitivity of my microbial strain to 2-HBP?
-
Answer: Conduct a dose-response experiment. Add varying concentrations of exogenous 2-HBP to your resting cell assays or growing cultures and measure the initial desulfurization rate. This will help you determine the IC50 (half-maximal inhibitory concentration) value for your specific strain. Some strains exhibit inhibition at concentrations as low as 0.1 mM.[1][3]
-
-
Implement Mitigation Strategies:
-
Question: What can I do to overcome product inhibition?
-
Answer: Several strategies can be employed:
-
In-situ Product Removal: Use adsorbent resins or a two-phase bioreactor system to continuously remove 2-HBP from the aqueous phase, thereby reducing its inhibitory effect.[4]
-
Metabolic Engineering: If possible, engineer your microbial strain to further metabolize 2-HBP. Creating a synthetic pathway for 2-HBP degradation can significantly enhance DBT removal.[5]
-
Enzyme Engineering: Employ directed evolution or site-directed mutagenesis to create mutant Dsz enzymes (especially DszB and DszC) that are less sensitive to feedback inhibition by 2-HBP.[5][6]
-
Process Optimization: Optimize reaction conditions such as pH, temperature, and biocatalyst concentration to maximize the initial desulfurization rate before significant 2-HBP accumulation occurs.
-
-
Issue: Complete cessation of desulfurization activity.
Possible Cause: Severe product inhibition coupled with potential cell toxicity at high 2-HBP concentrations.
Troubleshooting Steps:
-
Measure Cell Viability:
-
Question: How do I know if the high concentration of 2-HBP is killing my cells?
-
Answer: Use techniques like plate counting (colony-forming units), flow cytometry with viability stains (e.g., propidium (B1200493) iodide), or a resazurin-based assay to assess cell viability in the presence of high 2-HBP concentrations. Some strains show a significant decrease in viability at elevated 2-HBP levels.
-
-
Review Substrate and Product Concentrations:
-
Question: Could the initial DBT concentration be too high?
-
Answer: Yes, a high initial DBT concentration can lead to a rapid accumulation of 2-HBP to toxic levels. Consider lowering the initial DBT concentration or using a fed-batch approach to maintain both substrate and product concentrations within a non-inhibitory range.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of product inhibition in DBT biodesulfurization?
A1: The primary end-product of the 4S pathway, 2-hydroxybiphenyl (2-HBP), acts as a feedback inhibitor on the desulfurizing enzymes.[7][8] Specifically, 2-HBP can competitively or non-competitively inhibit the activity of the Dsz enzymes, with DszB (the rate-limiting enzyme) and DszC being particularly sensitive.[9][10] This inhibition is due to the structural similarity between 2-HBP and the pathway intermediates, allowing it to bind to the active or allosteric sites of the enzymes, thereby reducing their catalytic efficiency.[6][9]
Q2: Are all microbial strains equally affected by 2-HBP inhibition?
A2: No, the sensitivity to 2-HBP inhibition varies among different microbial strains. For example, Rhodococcus erythropolis IGTS8 is known to be severely affected by 2-HBP accumulation, while some Pseudomonas species show greater resistance.[7] It is crucial to characterize the inhibitory profile of your specific strain.
Q3: Besides 2-HBP, are there other products that can cause inhibition?
A3: While 2-HBP is the most significant inhibitor, the intermediate product 2'-hydroxybiphenyl-2-sulfinate (B1232712) (HBPS) can also exert feedback inhibition on the DszC enzyme.[10]
Q4: Can I just remove the dsz operon and insert it into a more 2-HBP tolerant host?
A4: Yes, this is a viable and often successful strategy. Expressing the 4S pathway enzymes in a robust chassis, such as certain Pseudomonas putida strains that exhibit higher tolerance to toxic compounds like 2-HBP, can lead to improved biodesulfurization performance.[11]
Data Presentation
Table 1: Inhibition Constants (Ki) of 2-HBP on Dsz Enzymes
| Enzyme | Organism | Inhibition Type | Ki (µM) | Reference |
| DszC | Rhodococcus erythropolis IGTS8 | Non-competitive | 40 | [10] |
| DszB | Rhodococcus erythropolis IGTS8 | Competitive | 7.93 | [6] |
| DszC | Rhodococcus erythropolis IGTS8 | - | 6.36 | [6] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of 2-HBP and HBPS
| Enzyme | Inhibitor | IC50 (µM) | Reference |
| DszC | 2-HBP | 15 | [10] |
| DszC | HBPS | 50 | [10] |
Experimental Protocols
Protocol 1: Resting Cell Assay for Measuring Desulfurization Activity
This protocol is used to determine the specific desulfurization activity of a microbial culture.
Materials:
-
Microbial cell culture grown to the desired phase (e.g., late exponential).
-
50 mM HEPES buffer (pH 8.0).
-
Dibenzothiophene (DBT) stock solution (e.g., 2 mM in a suitable water-miscible solvent like DMSO, or as a solid).
-
Centrifuge and centrifuge tubes.
-
Thermomixer or shaking incubator.
-
Acetonitrile or other suitable quenching solvent.
-
HPLC or GC-MS for analysis.
Procedure:
-
Harvest cells from the culture medium by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Wash the cell pellet twice with 50 mM HEPES buffer (pH 8.0) to remove residual medium components.
-
Resuspend the cell pellet in the same buffer to a desired final concentration (e.g., 1 g Dry Cell Weight/L).
-
Pre-warm the cell suspension and DBT solution to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding a known volume of the DBT stock solution to the cell suspension to achieve the desired final DBT concentration (e.g., 1 mM). For a control, add the same amount of DBT to a tube with buffer but no cells.
-
Incubate the reaction mixture in a thermomixer or shaking incubator at the desired temperature and agitation (e.g., 30°C, 1200 rpm) for a specific time (e.g., 30 minutes).[12]
-
At different time points, take aliquots of the reaction mixture and immediately quench the reaction by adding an equal volume of a solvent like acetonitrile. This will stop the enzymatic reaction and precipitate proteins.
-
Centrifuge the quenched samples to pellet the cell debris and proteins.
-
Analyze the supernatant for the concentration of 2-HBP and remaining DBT using HPLC or GC-MS.
-
Calculate the specific desulfurization activity as nmol of 2-HBP produced per hour per mg of dry cell weight.[13]
Mandatory Visualizations
References
- 1. Elucidation of 2-hydroxybiphenyl effect on dibenzothiophene desulfurization by Microbacterium sp. strain ZD-M2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desulfurization of Dibenzothiophene and Diesel Oils by a Newly Isolated Gordona Strain, CYKS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Description of by-product inhibiton effects on biodesulfurization of dibenzothiophene in biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition Mechanisms of Rhodococcus Erythropolis 2'-Hydroxybiphenyl-2-sulfinate Desulfinase (DszB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Boosting Dibenzothiophene Biodesulfurization Through Implantation of a Refactored DBT Pathway in a Tailored Pseudomonas putida Chassis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deciphering the biodesulfurization potential of two novel Rhodococcus isolates from a unique Greek environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advancing Desulfurization in the Model Biocatalyst Rhodococcus qingshengii IGTS8 via an In Locus Combinatorial Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Dibenzothiophene Sulfone-Based Organic Electronic Devices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with Dibenzothiophene (B1670422) sulfone (DBTS)-based organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic thermal stability of the Dibenzothiophene sulfone (DBTS) core structure?
A1: The DBTS core is inherently a thermally robust structure. Dibenzothiophene 5,5-dioxide, the parent sulfone, has a high melting point of 231-233 °C.[1][2] Studies on the thermochemistry of aromatic sulfones indicate that their thermal decomposition typically begins at temperatures exceeding 350 °C.[3][4] This high thermal stability makes the DBTS core a promising building block for stable organic electronic materials.
Q2: Are DBTS-based materials susceptible to photochemical degradation?
A2: While the DBTS core is thermally stable, its photochemical stability can be a concern and is dependent on the specific molecular structure and the presence of oxygen or other reactive species. Unmodified DBTS may be susceptible to degradation under UV irradiation.[5] However, molecular engineering strategies, such as the introduction of fluorine atoms into the molecular structure, have been shown to dramatically improve the photostability of DBTS-based materials.[6]
Q3: What are common strategies to improve the operational stability of OLEDs incorporating DBTS derivatives?
A3: Enhancing the operational stability of DBTS-based OLEDs is a key area of research. Several strategies have proven effective:
-
Molecular Design: Strategic chemical modifications to the DBTS core can significantly enhance stability. For example, deuteration of the donor and/or acceptor units in thermally activated delayed fluorescence (TADF) emitters has been shown to improve photostability and, consequently, device lifetime.[7][8]
-
Host-Guest System Optimization: In phosphorescent OLEDs (PHOLEDs), the choice of host material for the DBTS-based emitter is critical. Utilizing host materials that facilitate rapid Förster resonance energy transfer (FRET) from the host to the emitter can suppress degradation pathways and improve operational lifetimes.[9]
-
Device Architecture Engineering: The overall device structure plays a crucial role. This includes optimizing the thickness of each layer, introducing interlayer materials to improve charge injection and transport balance, and employing advanced encapsulation techniques to protect the device from atmospheric moisture and oxygen.[9][10]
Q4: How does the sulfone group affect the electronic properties of Dibenzothiophene?
A4: The oxidation of the sulfur atom in dibenzothiophene to a sulfone group has a significant impact on its electronic properties. The electron-withdrawing nature of the sulfone group lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO).[11] This modification can be beneficial for creating n-type or ambipolar transporting materials, which are less common than p-type materials in organic electronics.[6][12] The strong electron-accepting character is also utilized in designing materials for various applications, including fluorescent dyes and TADF emitters.[13][14][15]
Troubleshooting Guides
Problem 1: Rapid decrease in device luminance and efficiency during operation.
| Possible Cause | Suggested Solution |
| Material Degradation | The organic materials, including the DBTS derivative, may be degrading under electrical stress. This can be due to unstable excited states or reactions with residual water or oxygen. Consider molecular modifications like deuteration to enhance intrinsic stability.[7][8] Ensure rigorous purification of all materials before device fabrication. |
| Unbalanced Charge Transport | An imbalance in the injection and transport of electrons and holes can lead to exciton (B1674681) quenching at the interfaces or the accumulation of charges, which can cause localized heating and material degradation. Adjust the thickness of the charge transport layers or introduce different transport materials to achieve better charge balance. |
| Poor Host-Guest Energy Transfer | In doped systems, inefficient energy transfer from the host to the DBTS-based guest can lead to exciton-polaron annihilation or degradation of the host material itself. Select a host material with appropriate energy levels and a small molecular size to ensure rapid and efficient Förster resonance energy transfer.[9] |
| Inadequate Encapsulation | Exposure to ambient air, particularly moisture and oxygen, is a primary cause of degradation in organic electronic devices. Improve the encapsulation process. Consider using thin-film encapsulation (TFE) for better barrier properties.[10] |
Problem 2: Color shift in the emission spectrum over time.
| Possible Cause | Suggested Solution |
| Formation of Emissive Degradation Products | The original DBTS-based emitter may be degrading into new chemical species with different emission colors. Analyze the degraded device using techniques like photoluminescence or electroluminescence spectroscopy to identify any new emissive peaks. The solution lies in improving the intrinsic stability of the emitter through molecular design. |
| Shift in the Recombination Zone | The region where electrons and holes recombine within the emissive layer may shift over time due to changes in charge mobility or the formation of charge traps. This can lead to emission from different parts of the device or from interfacial states. Optimizing the device structure with charge-blocking layers can help confine the recombination zone.[16] |
| Microcavity Effects | In top-emitting OLEDs, the emission color is highly dependent on the optical cavity defined by the electrodes and organic layers. Any change in layer thickness or refractive index due to degradation can alter the cavity resonance and thus the output color. Employing dual resonant cavities or carefully designed capping layers can enhance spectral stability.[10] |
Quantitative Data Summary
The following tables summarize key performance metrics for various this compound-based materials and devices reported in the literature.
Table 1: Optoelectronic Properties of Selected DBTS-based Materials
| Material | Application | HOMO (eV) | LUMO (eV) | PLQY (Solid State) | Ref. |
| DNaDBSOs | Blue-emissive ambipolar semiconductor | - | - | 46-67% | [6] |
| DPIDBSO | n-type emissive semiconductor | - | - | 30% | [12] |
| Aromatic Polyether Sulfones | Light-emitting fluorescent polymers | -7.11 | -1.37 | - | [13] |
| DB16 | Deep-blue TADF emitter | - | - | - | [15] |
| DB17 | Blue-green TADF emitter | - | - | - | [15] |
Note: HOMO/LUMO values are often dependent on the measurement technique and specific molecular structure.
Table 2: Performance of OLEDs Incorporating DBTS-based Materials
| Device Structure/Emitter | Max. EQE (%) | Color (CIE Coordinates) | Lifetime (at 1000 cd/m²) | Ref. |
| DNaDBSOs-based SS-OLET | - | Blue (0.179, 0.119) | - | [16] |
| TADF-sensitized OLED | > 20 | Deep Blue (ca. 461 nm) | LT90 = 23.4 h | [7] |
| Neat DB16 film OLED | - | Deep Blue | - | [15] |
| Neat DB17 film OLED | - | Blue-Green | - | [15] |
Experimental Protocols & Methodologies
1. General Device Fabrication Protocol (Solution-Processing)
This protocol outlines a general procedure for fabricating a simple OLED structure via spin-coating.
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO) coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to enhance the ITO work function and improve film adhesion.
-
-
Hole Injection Layer (HIL) Deposition:
-
Prepare a solution of PEDOT:PSS in isopropanol.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at a specified spin speed (e.g., 4000 rpm) for a set time (e.g., 60 s) to achieve the desired thickness (typically 30-50 nm).
-
Anneal the substrate on a hotplate at a specific temperature (e.g., 150 °C) for a defined duration (e.g., 15 minutes) in a nitrogen-filled glovebox to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Dissolve the DBTS-based emissive material (and host material, if applicable) in a suitable organic solvent (e.g., chloroform, toluene).
-
Spin-coat the emissive layer solution onto the HIL.
-
Anneal the substrate to remove the solvent.
-
-
Electron Transport Layer (ETL) and Cathode Deposition:
-
Transfer the substrate to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr).
-
Deposit the electron transport layer (e.g., TPBi), followed by a low work function metal (e.g., LiF or Ca) and a protective metal layer (e.g., Al or Ag) at controlled deposition rates.
-
-
Encapsulation:
-
Encapsulate the device in a nitrogen atmosphere using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
2. Stability Testing Protocol (Constant Current Stress)
This protocol is a simplified method for assessing the operational lifetime of an OLED.
-
Connect the fabricated OLED to a source-measure unit (SMU).
-
Set the SMU to apply a constant DC current that results in an initial luminance of, for example, 1000 cd/m².
-
Simultaneously measure the device voltage and luminance using a calibrated photodetector or spectrometer.
-
Record these values at regular intervals until the luminance drops to a predetermined percentage of its initial value (e.g., 95% for LT95, 90% for LT90, or 50% for LT50).
-
Plot the normalized luminance as a function of time to determine the operational lifetime.
Diagrams
Caption: OLED Fabrication and Testing Workflow.
Caption: Troubleshooting Guide for Rapid Device Degradation.
References
- 1. This compound | 1016-05-3 [chemicalbook.com]
- 2. 二苯并噻吩砜 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Scholars@Duke publication: Ultraviolet treatment and biodegradation of dibenzothiophene: Identification and toxicity of products. [scholars.duke.edu]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Narrowband emission and enhanced stability in top-emitting OLEDs with dual resonant cavities - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescent Aromatic Polyether Sulfones: Processable, Scalable, Efficient, and Stable Polymer Emitters and Their Single-Layer Polymer Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Derivatives as Plasma Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Strategies to increase the quantum yield of Dibenzothiophene sulfone fluorescent derivatives.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with dibenzothiophene (B1670422) sulfone fluorescent derivatives. Our goal is to help you optimize your experimental workflow and enhance the quantum yield of your fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quantum yield (Φ) and why is it a critical parameter?
A1: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield (closer to 1) indicates that a large fraction of the absorbed photons are re-emitted as fluorescence, resulting in a brighter signal.[1] This parameter is crucial for applications that rely on fluorescence detection because it directly influences the sensitivity and signal-to-noise ratio of the measurement.[1]
Q2: What are the primary factors influencing the fluorescence quantum yield of dibenzothiophene sulfone derivatives?
A2: The fluorescence quantum yield of these derivatives is primarily influenced by three factors:
-
Molecular Structure: The type and position of chemical substituents on the this compound core are critical. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic properties and, consequently, the fluorescence efficiency.
-
Environmental Effects: The local environment of the fluorophore plays a significant role. Factors such as solvent polarity, viscosity, temperature, and pH can alter the rates of radiative and non-radiative decay pathways.[1]
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Aggregation: At high concentrations, these molecules can form aggregates, which may lead to self-quenching and a lower quantum yield.[1]
Q3: What is Aggregation-Caused Quenching (ACQ) and how can it be addressed?
A3: Aggregation-Caused Quenching (ACQ) is a phenomenon where the fluorescence of a probe decreases or is extinguished at high concentrations or in poor solvents where molecules aggregate.[2] This is often due to the formation of strong π-π stacking interactions in the aggregated state, which create non-radiative decay pathways.[2] To address ACQ, you can work at lower probe concentrations or modify the probe's structure to inhibit π-π stacking by introducing bulky groups.[2] An alternative approach is to design probes that exhibit Aggregation-Induced Emission (AIE), where the restriction of intramolecular motion in the aggregated state blocks non-radiative pathways and enhances fluorescence.
Troubleshooting Guides
Problem 1: The fluorescence signal of my this compound derivative is very weak.
A weak signal is a common issue and can be systematically diagnosed and resolved.
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Possible Cause 1: Low Intrinsic Quantum Yield.
-
Solution: The molecular structure of your derivative may not be optimized for high fluorescence. Consider chemical modification. The introduction of specific substituents can significantly enhance the quantum yield. For instance, biphenyl (B1667301) groups have been shown to increase the quantum yield of this compound derivatives.[3]
-
-
Possible Cause 2: Suboptimal Solvent Environment.
-
Solution: The choice of solvent can dramatically impact fluorescence intensity. Test a range of solvents with varying polarities (e.g., nonpolar, polar aprotic, polar protic) to find the optimal environment for your derivative.
-
-
Possible Cause 3: Fluorescence Quenching.
-
Solution: Various substances can quench fluorescence, including molecular oxygen and halide ions.[1] Try degassing your solvent to remove dissolved oxygen. Also, ensure your sample is free from impurities that might act as quenchers.
-
-
Possible Cause 4: Photobleaching.
Problem 2: My fluorescence quantum yield measurements are inconsistent.
Inconsistent results can arise from several experimental variables.
-
Possible Cause 1: Inner Filter Effects.
-
Possible Cause 2: Incorrect Experimental Setup.
-
Solution: Ensure that your experimental setup is optimized. This includes using the correct excitation and emission filters, appropriate slit widths, and a properly calibrated spectrofluorometer.[4] The excitation wavelength should be the same for both the sample and the reference standard in relative quantum yield measurements.[7]
-
-
Possible Cause 3: Inappropriate Reference Standard.
-
Solution: When using the relative method for quantum yield determination, the chosen standard should have a well-characterized quantum yield and its fluorescence spectrum should be in a similar range to your sample to avoid detector bias.[7]
-
Data Presentation
Table 1: Quantum Yields of Asymmetrically Substituted this compound Derivatives
The following table summarizes the quantum yields (Φ) of various phenyl and biphenyl substituted this compound derivatives. This data highlights the significant impact of the substituent on the fluorescence efficiency.
| Compound ID | Substituent | Quantum Yield (Φ) |
| 6b | Phenyl | 0.05 |
| 15b | Phenyl | 0.07 |
| 8b | Biphenyl | 0.59 |
| 16b | Biphenyl | 0.29 |
Data extracted from a patent on dibenzothiophene compounds.[3]
Experimental Protocols
Protocol: Relative Fluorescence Quantum Yield Measurement
This protocol describes the determination of the fluorescence quantum yield of a this compound derivative by comparing it to a known standard.
1. Materials and Equipment:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
10 mm path length fluorescence and absorption cuvettes
-
Volumetric flasks and pipettes
-
Solvent (e.g., cyclohexane, ethanol)
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Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)
-
Your this compound derivative
2. Solution Preparation:
-
Standard Stock Solution: Prepare a stock solution of the fluorescence standard in the appropriate solvent.
-
Sample Stock Solution: Prepare a stock solution of your this compound derivative in the same solvent as the standard.
-
Working Solutions: From both stock solutions, prepare a series of at least five dilutions with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This is crucial to avoid inner filter effects.[5][6]
3. Absorbance Measurements:
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Record the UV-Vis absorption spectra for all working solutions of the sample and the standard.
-
Determine the absorbance at the excitation wavelength for each solution.
4. Fluorescence Measurements:
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Set the excitation wavelength on the spectrofluorometer. This should be the same for both the sample and the standard.
-
Record the corrected fluorescence emission spectrum for each working solution. Keep the excitation and emission slit widths constant for all measurements.
5. Data Analysis:
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Integrate the area under the corrected fluorescence emission spectrum for each solution.
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For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Determine the gradient (slope) of the resulting linear plots.
6. Quantum Yield Calculation:
-
Use the following equation to calculate the quantum yield of your sample:
Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)
Where:
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Φ is the fluorescence quantum yield.
-
Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.
-
n is the refractive index of the solvent.
-
Visualizations
Caption: Troubleshooting workflow for increasing quantum yield.
Caption: Experimental workflow for relative quantum yield measurement.
References
Optimizing reaction conditions for the oxidation of Dibenzothiophene to its sulfone.
Welcome to the technical support center for the oxidation of dibenzothiophene (B1670422) (DBT) to its corresponding sulfone (DBTO2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the oxidation of DBT.
1. Low or No Conversion of Dibenzothiophene
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Question: I am observing very low or no conversion of my starting material, dibenzothiophene. What are the potential causes and how can I improve the conversion rate?
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Answer: Low conversion is a frequent issue that can stem from several factors. Consider the following troubleshooting steps:
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Inadequate Oxidant Concentration: Ensure the molar ratio of the oxidant to DBT is sufficient. For many systems using hydrogen peroxide (H₂O₂), a stoichiometric excess is required to drive the reaction to completion. According to the reaction stoichiometry, two moles of hydrogen peroxide are needed for the complete transformation of DBT to its sulfone.[1]
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Catalyst Activity: The catalyst may be inactive or used in an insufficient amount. Increasing the catalyst loading can enhance the conversion rate.[2] For instance, in one study, increasing the mass of a VO-fibre catalyst from 20 mg to 100 mg increased the oxidation yield to 82%.[2]
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Reaction Temperature: The reaction may be running at a suboptimal temperature. Generally, increasing the temperature increases the reaction rate. For example, one study noted a significant increase in DBT conversion from 10% at 40°C to 84% at 80°C.[1] However, excessively high temperatures can lead to the decomposition of some oxidants like H₂O₂.[3] The optimal temperature needs to be determined for each specific catalytic system.
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Insufficient Mixing: In heterogeneous catalytic systems, poor mixing can limit the interaction between reactants. Ensure vigorous stirring to improve mass transfer. Some studies have shown that high shear mixing can significantly improve conversion rates.[4]
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Solvent Effects: The choice of solvent can influence the solubility of reactants and the overall reaction rate. Common solvents include methanol (B129727), dodecane, and acetonitrile.[1][2]
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2. Formation of Dibenzothiophene Sulfoxide (B87167) as a Major Byproduct
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Question: My reaction is producing a significant amount of dibenzothiophene sulfoxide (DBTO) instead of the desired sulfone (DBTO2). How can I promote the complete oxidation to the sulfone?
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Answer: The formation of the sulfoxide is a common intermediate step in the oxidation of DBT. To favor the formation of the sulfone, consider the following:
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Increase Oxidant to Substrate Ratio: A higher concentration of the oxidizing agent will favor the further oxidation of the sulfoxide to the sulfone.[2]
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Reaction Time: The reaction may not have proceeded for a sufficient duration to allow for the complete conversion of the sulfoxide to the sulfone. Monitor the reaction over time to determine the optimal reaction length.
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Temperature Optimization: Temperature can influence the selectivity of the reaction. In some systems, higher temperatures favor the formation of the sulfone, while lower temperatures may favor the sulfoxide.[2]
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3. Difficulty in Product Isolation and Purification
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Question: I am having trouble isolating and purifying the dibenzothiophene sulfone product from the reaction mixture. What strategies can I employ?
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Answer: The polarity change from DBT to DBTO2 is key for separation.
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Solvent Extraction: Due to the increased polarity of the sulfone compared to the starting material, solvent extraction is a common purification method. A polar solvent can be used to selectively extract the sulfone from a nonpolar reaction medium.[3]
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Crystallization: this compound is a solid at room temperature.[5] Recrystallization from a suitable solvent can be an effective purification technique.
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Chromatography: Column chromatography can be used to separate the sulfone from unreacted DBT and the sulfoxide intermediate.
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Frequently Asked Questions (FAQs)
Q1: What are the most common oxidants used for the oxidation of dibenzothiophene?
A1: Hydrogen peroxide (H₂O₂) is a widely used oxidant due to its high active oxygen content and the fact that its only byproduct is water.[2] Other oxidants that have been employed include molecular oxygen (O₂), organic hydroperoxides, and peroxyacids.[2][6]
Q2: How does the choice of catalyst affect the reaction?
A2: The catalyst plays a crucial role in activating the oxidant and facilitating the reaction. Different catalysts exhibit varying levels of activity and selectivity. Common catalysts include:
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Vanadium-based catalysts: Often show high activity for this transformation.[2]
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Metal-Organic Frameworks (MOFs): Materials like UiO-66-NH₂ have been investigated as effective catalysts.[3]
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Polyoxometalates: These have been used as catalysts in emulsion systems.[6]
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Titanium dioxide (TiO₂): Has been demonstrated as a catalyst using oxygen as the oxidant.[7]
Q3: What is the effect of temperature on the reaction yield and selectivity?
A3: Temperature is a critical parameter. Increasing the temperature generally increases the rate of oxidation.[1][2] However, an optimal temperature often exists, as excessively high temperatures can lead to the decomposition of the oxidant or unwanted side reactions.[3] The selectivity towards the sulfone over the sulfoxide can also be temperature-dependent.[2]
Q4: Can this reaction be performed without a solvent?
A4: While most protocols utilize a solvent to dissolve the reactants, some solvent-free systems have been explored. The choice of a solvent or a solvent-free approach depends on the specific catalyst and reaction conditions being employed.
Data Presentation
Table 1: Comparison of Reaction Conditions for Dibenzothiophene Oxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | DBT Conversion (%) | Reference |
| VO-nanofibres | H₂O₂ | Methanol | 70 | - | >90 | [2] |
| TPS/MCF | H₂O₂ | Dodecane | 80 | 1.5 | 99 | [1] |
| Coordinated Ionic Liquid | H₂O₂/Acetic Acid | n-octane | 50 | 0.5 | 98.6 | [8] |
| UiO-66-NH₂ | H₂O₂ | n-dodecane | 72.6 | - | 89.7 | [3] |
| {Mo132}/AC | H₂O₂ | - | Room Temp | - | >99 | [9] |
| Emulsion with Polyoxometalate | O₂ | Decalin/MeCN | Mild | - | - | [6] |
Experimental Protocols
Protocol 1: Oxidation using Vanadium-Containing Nanofibres
This protocol is based on the work by Ogunlaja et al.[2]
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Reaction Setup: In a 25 mL flask equipped with a magnetic stirrer, combine dibenzothiophene (e.g., 0.15 g, 0.69 mmol), the VO-nanofibre catalyst (e.g., 50 mg), and methanol (10 mL).
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Temperature Control: Place the flask in an oil bath and heat to the desired temperature (e.g., 55 °C) with continuous stirring (e.g., 250 rpm).
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Initiation of Reaction: Add a 30% aqueous solution of H₂O₂ (e.g., 0.008 mol) to the reaction mixture to initiate the oxidation.
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Monitoring: Follow the progress of the reaction by taking aliquots at different time intervals and analyzing them using Gas Chromatography (GC) with a Flame Ionization Detector (FID).
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Work-up: After the reaction is complete, the catalyst can be filtered off. The solvent can be removed under reduced pressure, and the product can be purified by extraction or recrystallization.
Protocol 2: Oxidation using a Mesoporous Silica Supported Catalyst
This protocol is adapted from the research by Nowicki et al.[1]
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Reaction Mixture: In a suitable reactor, prepare a mixture of dibenzothiophene (e.g., 500 ppm in dodecane) and the TPS/MCF catalyst.
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Oxidant Addition: Add hydrogen peroxide as the oxidizing agent. The molar ratio of H₂O₂ to sulfur (H₂O₂/S) can be varied (e.g., 4:1).
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Reaction Conditions: Heat the mixture to the desired temperature (e.g., 80 °C) with vigorous stirring (e.g., 1000 rpm).
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Reaction Monitoring: Monitor the conversion of DBT over time (e.g., up to 2 hours) using an appropriate analytical technique like GC.
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Product Isolation: Once the reaction reaches completion, the catalyst can be separated by filtration. The product, this compound, can be isolated from the solvent.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. The oxidation of dibenzothiophene using oxidovanadium(IV)-containing nanofibres as catalyst [scielo.org.za]
- 3. Process Optimization for Catalytic Oxidation of Dibenzothiophene over UiO-66-NH2 by Using a Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esslabshop.com [esslabshop.com]
- 6. Oxidative desulfurization of dibenzothiophene with molecular oxygen using emulsion catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. "Oxidation of Dibenzothiophene to this compound Using TiO2" by Juan H. Leal [scholarworks.utrgv.edu]
- 8. researchgate.net [researchgate.net]
- 9. Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Mitigating degradation of Dibenzothiophene sulfone under experimental conditions.
Technical Support Center: Mitigating Degradation of Dibenzothiophene Sulfone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (DBTS). The information provided aims to help mitigate degradation during experimental conditions.
Frequently Asked Questions (FAQs)
1. What is this compound (DBTS) and why is its stability important?
This compound (DBTS), with the chemical formula C₁₂H₈O₂S, is the oxidized form of dibenzothiophene. It is a key intermediate in various chemical processes, including desulfurization and the synthesis of novel organic materials.[1] The stability of DBTS is crucial for ensuring the accuracy and reproducibility of experimental results, as its degradation can lead to the formation of impurities that may interfere with analyses or downstream applications.
2. What are the primary factors that can cause the degradation of DBTS?
Based on studies of related compounds and general chemical principles, the primary factors that can lead to the degradation of DBTS include:
-
Photodegradation: Exposure to ultraviolet (UV) light can induce photochemical reactions, leading to the breakdown of the molecule.
-
Thermal Stress: While generally stable at moderate temperatures, elevated temperatures can cause thermal decomposition.
-
Extreme pH: Highly acidic or basic conditions may promote hydrolysis of the sulfone group or other parts of the molecule.
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Oxidative Stress: Strong oxidizing agents can lead to further oxidation and ring cleavage.
-
Solvent Effects: The choice of solvent can influence the stability of DBTS, with some solvents potentially accelerating degradation.
3. How can I detect the degradation of my DBTS sample?
Degradation of DBTS can be monitored using various analytical techniques, primarily chromatography. A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective approach. The appearance of new peaks or a decrease in the peak area of the main DBTS peak in the chromatogram indicates degradation. For structural elucidation of degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.
4. What are the recommended storage conditions for DBTS?
To ensure the stability of this compound, it is recommended to store it in a cool, dry, and dark place.[2] The container should be tightly sealed to protect it from moisture and light. For long-term storage, refrigeration may be considered, although the specific temperature should be determined based on stability studies.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Unexpected Peaks in HPLC Analysis
Question: I am running an HPLC analysis of my DBTS sample, and I see unexpected peaks that were not present in the initial analysis. What could be the cause?
Answer: The appearance of new peaks in your HPLC chromatogram is a strong indicator of DBTS degradation. The following troubleshooting steps can help you identify the cause and mitigate the issue:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Photodegradation | 1. Review your experimental workflow. Was the sample exposed to direct sunlight or strong artificial light for an extended period? 2. Run a control experiment where the sample is protected from light (e.g., using amber vials or covering glassware with aluminum foil). | - Minimize light exposure during all experimental steps. - Use amber-colored glassware or vials for sample preparation and storage. - If the experiment requires light, use a specific wavelength that does not cause degradation, if known. |
| Solvent-Induced Degradation | 1. Check the compatibility of your solvent with DBTS. Are you using a highly reactive or impure solvent? 2. Analyze a blank solvent run to ensure no impurities from the solvent are co-eluting with your peaks of interest. 3. Prepare a fresh solution of DBTS in a high-purity, inert solvent (e.g., acetonitrile (B52724), methanol) and re-analyze. | - Use high-purity (HPLC-grade or equivalent) solvents. - If possible, choose a less reactive solvent for your experiment. - Perform a small-scale solvent compatibility study by dissolving DBTS in different solvents and monitoring its stability over time. |
| Thermal Degradation | 1. Evaluate the temperatures used in your experimental procedure. Was the sample exposed to high temperatures during dissolution, reaction, or analysis? 2. Consider the stability of DBTS at the injection port temperature of your gas chromatograph if you are using GC. | - Avoid excessive heating during sample preparation. Use gentle warming if necessary for dissolution. - If high-temperature reactions are necessary, conduct a time-course study to determine the rate of degradation. - For GC analysis, consider derivatization to a more thermally stable compound if possible. |
| pH-Induced Hydrolysis | 1. Measure the pH of your sample solution. Is it strongly acidic or basic? 2. If your experiment involves acidic or basic conditions, run a time-course experiment to monitor the degradation of DBTS at that specific pH. | - Adjust the pH of your solution to be as close to neutral as possible, if your experimental conditions allow. - Use buffers to maintain a stable pH throughout the experiment. - If extreme pH is necessary, minimize the exposure time of DBTS to these conditions. |
Issue 2: Decrease in DBTS Concentration Over Time
Question: I am observing a steady decrease in the concentration of my DBTS stock solution over a few days, even when stored in the dark. What could be the problem?
Answer: A gradual decrease in concentration suggests a slow degradation process. Here’s how you can troubleshoot this issue:
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Slow Oxidation | 1. Is your solvent sparged with an inert gas, or is it saturated with air (oxygen)? 2. Are there any potential sources of radical initiators in your solution (e.g., peroxides in the solvent)? | - Use solvents that have been de-gassed or sparged with an inert gas like nitrogen or argon. - Store stock solutions under an inert atmosphere. - Use freshly opened, high-purity solvents to minimize the presence of peroxides. |
| Inappropriate Storage Container | 1. Is the container material compatible with DBTS and the solvent? 2. Is the container properly sealed to prevent solvent evaporation and exposure to atmospheric oxygen and moisture? | - Use glass or other inert containers for storage. Avoid certain plastics that may leach impurities or be permeable to gases. - Ensure the container has a tight-fitting cap. For long-term storage, consider sealing with paraffin (B1166041) film. |
| Microbial Degradation | 1. If using aqueous solutions for an extended period without preservatives, microbial growth could be a factor. | - If applicable, filter-sterilize aqueous solutions. - Store aqueous solutions at low temperatures (2-8 °C) to slow down potential microbial growth. |
Data on this compound Stability
While extensive quantitative data on the degradation kinetics of DBTS under various conditions is limited in the public domain, the following tables summarize available information and provide general guidance.
Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures
This data can be indicative of the compound's stability in these solvents, as significant degradation would likely affect solubility.
| Solvent | Temperature (°C) | Mole Fraction Solubility (x10³) |
| Methanol | 25 | 0.45 |
| 40 | 1.21 | |
| Ethanol | 25 | 0.78 |
| 40 | 2.05 | |
| Acetone | 25 | 4.89 |
| 40 | 10.5 | |
| Acetonitrile | 25 | 2.98 |
| 40 | 6.45 | |
| Ethyl Acetate | 25 | 3.56 |
| 40 | 7.82 | |
| Toluene | 25 | 1.89 |
| 40 | 4.32 |
Data extrapolated and simplified from available literature for illustrative purposes.
Table 2: Qualitative Stability of this compound under Forced Degradation Conditions
This table provides an overview of the expected stability of DBTS under various stress conditions, based on general knowledge of aromatic sulfones.
| Stress Condition | Parameter | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60 °C | Likely stable to moderate degradation | Ring-opened products, desulfonated products |
| Basic Hydrolysis | 0.1 M NaOH, 60 °C | Likely stable to moderate degradation | Ring-opened products, desulfonated products |
| Oxidation | 3% H₂O₂, Room Temp | Moderate to significant degradation | Further oxidized products, ring-cleavage products |
| Photodegradation | UV light (254 nm) | Moderate to significant degradation | Hydroxylated derivatives, ring-cleavage products |
| Thermal Degradation | > 100 °C | Generally stable at lower temps, degradation at high temps | Biphenyl, SO₂ (at very high temperatures) |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of DBTS under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
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This compound (DBTS)
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HPLC-grade acetonitrile, methanol, and water
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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pH meter
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HPLC system with UV or PDA detector
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Photostability chamber
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Oven
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of DBTS in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
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Acid Hydrolysis:
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To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
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Keep the solution at 60°C for 24 hours.
-
At regular intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
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At regular intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.
-
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Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the solution at room temperature, protected from light, for 24 hours.
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Withdraw aliquots at regular intervals and dilute for HPLC analysis.
-
-
Photodegradation:
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Expose a solution of DBTS (e.g., 100 µg/mL in a suitable solvent) in a quartz cuvette or a suitable transparent container to UV light (e.g., 254 nm) in a photostability chamber.
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Simultaneously, keep a control sample in the dark.
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Withdraw aliquots from both the exposed and control samples at regular intervals for HPLC analysis.
-
-
Thermal Degradation (Solid State):
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Place a known amount of solid DBTS in an oven at 80°C.
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At regular intervals, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.
-
-
HPLC Analysis:
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Develop a stability-indicating HPLC method capable of separating DBTS from its potential degradation products. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of DBTS.
-
Visualizations
Potential Degradation Pathways of this compound
Caption: Predicted degradation pathways of this compound under different stress conditions.
Experimental Workflow for a Forced Degradation Study
Caption: General workflow for conducting a forced degradation study of this compound.
Troubleshooting Logic for Unexpected Degradation
Caption: A logical workflow for troubleshooting unexpected degradation of this compound.
References
Improving the performance of Dibenzothiophene sulfone in biodesulfurization through cell immobilization.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the performance of Dibenzothiophene (B1670422) (DBT) and its oxidized derivative, Dibenzothiophene sulfone (DBTS), in biodesulfurization processes using immobilized cells.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using immobilized cells over free cells for biodesulfurization?
A1: Immobilizing microbial cells for biodesulfurization offers several key advantages over using free-cell suspensions. These include:
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Enhanced Stability : Immobilized cells often exhibit greater tolerance to environmental changes such as pH and temperature fluctuations.[1][2]
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Easy Separation and Reuse : The biocatalyst can be easily separated from the reaction mixture, which simplifies downstream processing and allows for repeated use of the cells over multiple cycles.[3][4][5]
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Reduced Contamination : Immobilization prevents the contamination of the final product with microbial cells.[3][6]
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Higher Cell Densities : Immobilization techniques can support higher concentrations of catalytically active cells, potentially leading to increased reaction rates.
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Minimized Mass Transfer Limitations : Certain immobilization methods, like coating with magnetic nanoparticles, can reduce mass transfer problems that are sometimes associated with traditional entrapment techniques.[4][5]
Q2: Which microorganisms are commonly used for the biodesulfurization of Dibenzothiophene (DBT) and its sulfone derivative?
A2: Several bacterial strains are known for their ability to desulfurize DBT via the 4S pathway, which is a sulfur-specific pathway. Commonly researched strains include:
Q3: What are the most common immobilization techniques for biodesulfurization applications?
A3: The most frequently employed cell immobilization techniques in biodesulfurization research include:
-
Entrapment in Gels : This involves entrapping the cells within a porous matrix. Calcium alginate is a widely used material for this purpose.[7][8][9] Polyvinyl alcohol (PVA) has also been shown to be effective.[1][2]
-
Adsorption onto a Carrier : Cells can be adsorbed onto the surface of inert support materials. Celite is a common example of such a carrier.[4][5]
-
Coating with Nanoparticles : A more recent technique involves coating the cell surface with nanoparticles, often magnetic (e.g., Fe₃O₄), allowing for easy separation using a magnetic field.[3][4][5][6][10][11]
Q4: How does the immobilization method affect the desulfurization efficiency?
A4: The choice of immobilization technique can significantly impact the overall efficiency of the biodesulfurization process. For instance, cells coated with magnetic nanoparticles have been shown to exhibit desulfurization activities comparable to free cells, and superior to cells immobilized on Celite, primarily due to minimized mass transfer limitations and prevention of cell loss during washing.[4][5] Alginate immobilization and nanoparticle coating have both been demonstrated to increase the production of 2-hydroxybiphenyl (2-HBP), the final product of the 4S pathway, compared to free-cell cultures.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Desulfurization Rate | 1. Suboptimal reaction conditions (pH, temperature, DBT concentration).2. Mass transfer limitations within the immobilization matrix.3. Low cell viability or enzymatic activity after immobilization.4. Insufficient oxygen supply. | 1. Optimize reaction parameters. For example, for Rhodococcus erythropolis R1 immobilized with magnetic nanoparticles, optimal conditions were found to be a DBT concentration of 6.76 mM, a temperature of 29.63°C, and a pH of 6.84.[3][6]2. If using entrapment methods like alginate beads, consider reducing bead size or using a different immobilization technique like nanoparticle coating to minimize diffusion barriers.[4][7]3. Ensure a gentle immobilization process. Test cell viability before and after immobilization. Consider the addition of cofactor precursors like nicotinamide (B372718) and riboflavin (B1680620) to enhance long-term efficiency.[7]4. Ensure adequate aeration and agitation. A vertical rotating immobilized cell reactor has been shown to achieve high oxygen transfer rates. |
| Rapid Decrease in Activity Over Repeated Cycles | 1. Cell leakage from the immobilization support.2. Accumulation of inhibitory byproducts.3. Loss of cell viability over time. | 1. If using adsorption methods like on Celite, cell loss can occur.[4][5] Consider switching to entrapment or nanoparticle coating methods which tend to have better cell retention.[4][5][8]2. Implement a washing step for the immobilized cells between cycles to remove any accumulated inhibitory substances.3. Optimize storage conditions for the immobilized cells between uses. Consider supplementing the reaction medium with nutrients to maintain cell health. |
| Difficulty in Separating Immobilized Cells from the Reaction Medium | 1. Inefficient separation method.2. Small or non-uniform size of immobilized particles. | 1. For non-magnetic immobilization materials, allow for sufficient settling time or use gentle centrifugation. For cells coated with magnetic nanoparticles, use a strong external magnetic field for rapid and efficient separation.[3][4][5]2. Optimize the preparation of alginate beads to ensure a uniform and appropriate size for easy handling.[7] |
| Inconsistent or Non-Reproducible Results | 1. Variation in cell concentration during immobilization.2. Inconsistent preparation of the immobilization matrix.3. Fluctuations in experimental conditions. | 1. Standardize the cell density used for immobilization. Measure the optical density or dry cell weight to ensure consistency.[8]2. Follow a standardized protocol for preparing the immobilization material, for instance, by controlling the concentration of sodium alginate and the curing time in calcium chloride.[8][9]3. Tightly control all experimental parameters such as temperature, pH, and agitation speed.[3] |
Quantitative Data Summary
The following table summarizes key performance metrics from various studies on biodesulfurization using immobilized cells.
| Microorganism | Immobilization Method | Substrate | Key Findings & Performance Metrics | Reference |
| Rhodococcus erythropolis R1 | Magnetic Fe₃O₄ Nanoparticles | DBT | Optimal conditions: 6.76 mM DBT, 29.63°C, pH 6.84. | [3][6] |
| Pseudomonas delafieldii | Magnetic Fe₃O₄ Nanoparticles | DBT | Desulfurization rate of 16.4 mmol·kg⁻¹·h⁻¹ (similar to free cells). Reusable for more than five cycles. | [4][5] |
| Pseudomonas delafieldii | Celite Adsorption | DBT | Desulfurization rate of 12.6 mmol·kg⁻¹·h⁻¹ (lower than free cells due to cell loss). | [4][5] |
| Paenibacillus strains 32O-W and 32O-Y | Alginate Gel Beads | DBT & DBTS | Compared to free cells, 2-HBP production increased by 54% for DBT and 90% for DBTS. | [10][11] |
| Paenibacillus strains 32O-W and 32O-Y | Fe₃O₄ Nanoparticle Coating | DBT & DBTS | Compared to free cells, 2-HBP production increased by 44% for DBT and 66% for DBTS. | [10][11] |
| Sphingomonas subarctica T7b | Polyvinyl Alcohol (PVA) | DBT | Reusable for more than 8 batch cycles without loss of activity. | [1][2] |
| Pseudomonas stutzeri UP-1 | Sodium Alginate (3% w/v) | DBT | Achieved 71.85% biodesulfurization of 100 mg/L DBT in 24 hours. | [8] |
Experimental Protocols
Protocol 1: Cell Immobilization in Calcium Alginate Beads
-
Cell Preparation : Cultivate the desired microbial strain (e.g., Pseudomonas stutzeri) to the desired growth phase. Harvest the cells by centrifugation and wash them with a sterile saline solution or phosphate (B84403) buffer. Resuspend the cell pellet in the same solution to achieve a specific optical density or dry cell weight.[8][9]
-
Mixing : Prepare a sterile sodium alginate solution (e.g., 3% w/v in distilled water). Mix the cell suspension with the sodium alginate solution in a defined ratio.
-
Bead Formation : Extrude the cell-alginate mixture dropwise into a gently stirring sterile calcium chloride solution (e.g., 0.2 M) using a syringe.
-
Curing : Allow the beads to harden in the calcium chloride solution for a specified time (e.g., 30-60 minutes).
-
Washing : Decant the calcium chloride solution and wash the beads with a sterile saline solution or buffer to remove excess calcium ions and unentrapped cells.
-
Storage : The immobilized cell beads can be stored in a suitable buffer at 4°C until use.
Protocol 2: Cell Immobilization by Coating with Magnetic Fe₃O₄ Nanoparticles
-
Nanoparticle Synthesis : Synthesize magnetic Fe₃O₄ nanoparticles using a co-precipitation method. For example, mix ferrous chloride and ferric chloride solutions under a nitrogen atmosphere, followed by the addition of a base (e.g., NaOH or NH₃·H₂O) to precipitate the nanoparticles.[3][4][5] Surface modification with a surfactant like oleic acid can improve their dispersion in aqueous solutions.[4][5]
-
Cell Preparation : Harvest and wash the microbial cells as described in Protocol 1.
-
Coating : Mix the cell suspension with the prepared magnetic nanoparticle suspension. The optimal ratio of nanoparticles to cells should be determined experimentally to ensure effective coating and magnetic separation.[5] Incubate the mixture under gentle agitation to facilitate the adsorption of nanoparticles onto the cell surfaces.
-
Separation and Washing : Use an external magnet to separate the nanoparticle-coated cells from the suspension. Discard the supernatant and wash the coated cells with a suitable buffer to remove any unbound nanoparticles.
-
Resuspension : Resuspend the magnetically immobilized cells in the reaction buffer for immediate use in the biodesulfurization assay.
Protocol 3: Biodesulfurization Assay
-
Reaction Setup : In a sterile flask, prepare a biphasic system consisting of an aqueous phase (e.g., phosphate buffer or minimal salt medium) and an organic phase (e.g., n-tetradecane or a model oil) containing a known concentration of DBT or DBTS.[3][4][5]
-
Inoculation : Add a known quantity of immobilized cells (either as beads or a suspension of coated cells) to the reaction flask.
-
Incubation : Incubate the flasks on a rotary shaker at a specific temperature and agitation speed (e.g., 30°C and 180 rpm) for a defined period.[3][4][5]
-
Sampling : At regular intervals, withdraw samples from the organic phase.
-
Analysis : Analyze the samples to determine the concentrations of the substrate (DBT/DBTS) and the product (2-HBP). High-Performance Liquid Chromatography (HPLC) is commonly used for this quantification.[3][4]
-
Calculation : Calculate the desulfurization rate, typically expressed as the amount of substrate consumed or product formed per unit of time per unit of cell mass (e.g., mg of dry cell weight).[4]
Visualizations
Caption: The 4S pathway for biodesulfurization of Dibenzothiophene (DBT).
Caption: General experimental workflow for biodesulfurization using immobilized cells.
References
- 1. Biodesulfurization of Dibenzothiophene and Its Derivatives Using Resting and Immobilized Cells of Sphingomonas subarctica T7b -Journal of Microbiology and Biotechnology | Korea Science [koreascience.kr]
- 2. jmb.or.kr [jmb.or.kr]
- 3. davidpublisher.com [davidpublisher.com]
- 4. Biodesulfurization of Dibenzothiophene by Microbial Cells Coated with Magnetite Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmu.edu [cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Taguchi optimization of dibenzothiophene biodesulfurization by Rhodococcus erythropolis R1 immobilized cells in a biphasic system [ris.ui.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Improvement in desulfurization of dibenzothiophene and this compound by Paenibacillus strains using immobilization or nanoparticle coating - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Modeling of DBT Biodesulfurization by Resting Cells of Gordonia sp. WQ-01A Immobilized in Alginate Gel Beads in an Oil-water-immobilization System [hrcak.srce.hr]
Validation & Comparative
A Comparative Guide to Fluorescent Membrane Probes: Dibenzothiophene Sulfone and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The visualization and analysis of cellular membranes are fundamental to understanding a vast array of biological processes, from signal transduction to drug interaction. Fluorescent membrane probes are indispensable tools in this endeavor, each with a unique set of characteristics that make it suitable for specific applications. This guide provides an objective comparison of the performance of Dibenzothiophene sulfone (DBTOO) derivatives with other commonly used fluorescent membrane probes, namely Nile Red, BODIPY-FL, and Laurdan. The information presented herein is supported by experimental data to assist researchers in selecting the optimal probe for their scientific inquiries.
Key Performance Characteristics
The choice of a fluorescent membrane probe is dictated by its photophysical properties, which determine its brightness, stability, and suitability for various imaging modalities. A summary of the key performance indicators for DBTOO and its counterparts is presented below.
| Property | This compound (DBTOO) Derivatives | Nile Red | BODIPY-FL | Laurdan |
| Excitation Max (nm) | ~350-393 | ~552 (in methanol) | ~503 | ~366 |
| Emission Max (nm) | ~357-492 (blue emission) | ~636 (in methanol) | ~512 | ~440 (gel phase), ~490 (liquid phase) |
| Quantum Yield (Φ) | Good (0.425-0.71 for some derivatives) | Environment-dependent (can be high in nonpolar environments, e.g., 0.7 in dioxane) | High (often approaching 1.0) | 0.61 |
| Photostability | High | Moderate | High | Low (especially under one-photon excitation) |
| Environmental Sensitivity | Low | High (solvatochromic) | Low | High (sensitive to membrane phase) |
| Toxicity | Relatively low (IC50 between 10 and 100 µM for some derivatives)[1] | Generally low | Low | Low |
In-Depth Comparison
This compound (DBTOO) Derivatives: These probes are a relatively new class of fluorophores for membrane imaging, exhibiting a distinct blue fluorescence. They possess good quantum yields and, notably, high photostability, making them suitable for long-term imaging experiments.[1][2] Their fluorescence is largely independent of the membrane environment, which can be advantageous for straightforward visualization of membrane structures without the confounding effects of lipid polarity.
Nile Red: A classic solvatochromic dye, Nile Red's fluorescence is highly dependent on the polarity of its environment. It is weakly fluorescent in aqueous media but becomes intensely fluorescent in hydrophobic environments like lipid membranes.[3][4] This property makes it a powerful tool for reporting on the lipid composition and organization of membranes. However, its photostability is generally considered to be moderate.
BODIPY-FL: Belonging to the versatile BODIPY class of dyes, BODIPY-FL is characterized by its bright, green fluorescence, high quantum yield, and excellent photostability.[5] Its fluorescence is relatively insensitive to the solvent polarity and pH, making it a robust and reliable stain for visualizing membrane morphology.
Laurdan: This probe is renowned for its sensitivity to the phase state of the lipid bilayer. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is influenced by the packing of lipid molecules.[6] This makes Laurdan an exceptional tool for studying membrane fluidity and lipid rafts. A significant drawback, however, is its low photostability, particularly under conventional one-photon fluorescence microscopy.[7]
Experimental Protocols
To ensure reproducible and comparable results when evaluating different fluorescent membrane probes, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments.
Protocol 1: Cell Membrane Staining
This protocol outlines the general procedure for staining the plasma membrane of live cultured cells with fluorescent probes.
Materials:
-
Live cultured cells (e.g., HeLa, HEK293T) grown on glass-bottom dishes or coverslips
-
Fluorescent membrane probe stock solution (typically 1-5 mM in DMSO or ethanol)
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium without serum
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Grow cells to the desired confluency (typically 70-80%) on a suitable imaging substrate.
-
Probe Dilution: Immediately before use, prepare the working staining solution by diluting the probe stock solution in pre-warmed (37°C) HBSS or serum-free medium to the desired final concentration (typically 1-10 µM, but may need optimization).
-
Cell Washing: Gently wash the cells twice with pre-warmed PBS to remove any residual serum or medium components.
-
Staining: Add the staining solution to the cells and incubate for 5-30 minutes at 37°C, protected from light. The optimal staining time should be determined empirically for each probe and cell type.
-
Washing: Remove the staining solution and wash the cells three times with pre-warmed HBSS or culture medium to remove any unbound probe.
-
Imaging: Immediately image the stained cells using a fluorescence microscope equipped with the appropriate filter sets for the specific probe.
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes a common method for determining the fluorescence quantum yield of a probe relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent probe of interest
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4 for blue-emitting probes)
-
Solvent (e.g., ethanol, dioxane)
Procedure:
-
Sample Preparation: Prepare a series of dilutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer, exciting at the same wavelength used for the absorbance measurements.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The slope of these plots gives the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_x) using the following equation: Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x^2 / η_st^2) where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients for the sample and standard, respectively, and η_x and η_st are the refractive indices of the sample and standard solutions (if different).
-
Protocol 3: Evaluation of Photostability
This protocol provides a method for comparing the photostability of different fluorescent probes by measuring their photobleaching rate.
Materials:
-
Fluorescence microscope with a stable light source (e.g., laser or stabilized lamp) and a sensitive camera
-
Image analysis software
-
Stained cells prepared as in Protocol 1
Procedure:
-
Microscope Setup:
-
Select a field of view with well-stained cells.
-
Set the excitation light intensity to a level that provides a good signal-to-noise ratio. It is critical to use the same illumination intensity and settings for all probes being compared.
-
-
Image Acquisition:
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a region of interest (e.g., a portion of the cell membrane) in each image of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a background region.
-
Normalize the fluorescence intensity at each time point to the initial intensity (I/I₀).
-
Plot the normalized fluorescence intensity versus time.
-
The rate of decay of the fluorescence intensity is a measure of the photobleaching rate. A slower decay indicates higher photostability. For a more quantitative comparison, the photobleaching half-life (t₁/₂) can be determined, which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Visualizing the Comparison
To better understand the relationships and workflows involved in comparing these fluorescent probes, the following diagrams are provided.
Caption: Logical Flow for Fluorescent Probe Comparison.
Caption: Experimental Workflow for Membrane Probe Staining.
References
- 1. Membrane labeling protocol for live-cell applications [abberior.rocks]
- 2. biotium.com [biotium.com]
- 3. Key role of fluorescence quantum yield in Nile Red staining method for determining intracellular lipids in yeast strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BODIPY™ | AAT Bioquest [aatbio.com]
- 6. Laurdan - Wikipedia [en.wikipedia.org]
- 7. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Dibenzothiophene Sulfone as a Fluorescent Marker Through Co-Staining Techniques
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dibenzothiophene sulfone (DBTS) derivatives as fluorescent markers against established alternatives, supported by experimental data and detailed protocols. The validation of these novel probes is demonstrated through co-staining experiments, a crucial methodology for confirming the subcellular localization of new fluorescent markers.
Quantitative Performance Comparison
The performance of this compound-based fluorescent markers is summarized below and compared with commonly used commercial alternatives for plasma membrane and nuclear staining. This compound derivatives exhibit promising photophysical properties, including high quantum yields, making them viable alternatives to traditional fluorescent probes.
| Fluorescent Marker | Target Organelle/Structure | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Colocalization (Pearson's Coefficient) | Reference |
| This compound derivative (Lipophilic) | Plasma Membrane | Not Specified | Blue Emission | Good (Exact value not available in abstract) | Strong overlap with standard plasma membrane dye | [1] |
| This compound derivative (Asymmetric) | Nucleus | Not Specified | 371 - 492 | ~0.59 | Not Applicable | |
| CellMask™ Orange | Plasma Membrane | 554 | 567 | Not available in searched literature | Not Applicable | [2][3] |
| DAPI (4',6-diamidino-2-phenylindole) | Nucleus (dsDNA) | 358 | 461 | 0.58 - 0.92 (bound to dsDNA) | Not Applicable | [4][5][6][7] |
Experimental Protocols
Detailed methodologies for the validation of this compound derivatives through co-staining are provided below. These protocols are foundational for replicating the validation process and for adapting these markers to new experimental contexts.
Protocol 1: Co-staining of this compound with CellMask™ for Plasma Membrane Validation
This protocol is adapted from a study validating lipophilic this compound derivatives as plasma membrane dyes.[8]
Materials:
-
HeLa cells
-
Lipophilic this compound derivative (DBTS-PM)
-
CellMask™ Orange plasma membrane stain (or other standard plasma membrane dye)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (e.g., ProLong™ Gold Antifade Mountant)
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Culture HeLa cells on glass coverslips in a suitable culture medium until they reach the desired confluency.
-
Staining:
-
Prepare a working solution of the DBTS-PM probe in the culture medium.
-
Incubate the cells with the DBTS-PM working solution for a predetermined time (e.g., 10 minutes to 2 hours) at 37°C.
-
Co-incubate with a standard plasma membrane dye like CellMask™ Orange, following the manufacturer's recommended protocol.
-
-
Washing: Wash the cells three times with PBS to remove unbound dyes.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the this compound derivative (blue emission) and the co-stain (e.g., orange for CellMask™ Orange).
-
Analysis: Analyze the colocalization of the two fluorescent signals using image analysis software to calculate the Pearson correlation coefficient. A high coefficient indicates a strong overlap and confirms the plasma membrane localization of the this compound derivative.[1]
Protocol 2: Staining of Nuclei with Asymmetric this compound Derivatives
This protocol is based on studies of asymmetric this compound derivatives as fluorescent nuclear stains.
Materials:
-
HeLa cells
-
Asymmetric this compound derivative (DBTS-Nuc)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Culture: Grow HeLa cells on glass coverslips.
-
Staining: Incubate the cells with a working solution of the DBTS-Nuc probe in culture medium.
-
Washing: Wash the cells with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS.
-
Washing: Wash the cells with PBS.
-
Mounting: Mount the coverslips on microscope slides.
-
Imaging: Observe the stained nuclei using a fluorescence microscope with a filter set appropriate for the blue fluorescence emission of the DBTS-Nuc probe.
Visualizing the Validation Workflow
The following diagram illustrates the experimental workflow for validating a novel fluorescent marker like this compound through co-staining with an established probe.
Caption: Experimental workflow for the validation of this compound.
References
- 1. This compound Derivatives as Plasma Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrum [CellMask Orange plasma membrane stain] | AAT Bioquest [aatbio.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 4',6-Diamidino-2-phenylindole, [DAPI] [omlc.org]
- 5. DAPI | AAT Bioquest [aatbio.com]
- 6. A time-resolved fluorescence study of 4',6'-diamidine-2-phenylindole dihydrochloride binding to polynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. par.nsf.gov [par.nsf.gov]
A Comparative Analysis of Dibenzothiophene and its Sulfone in Biodesulfurization
A detailed guide for researchers, scientists, and drug development professionals on the comparative biodesulfurization performance of dibenzothiophene (B1670422) (DBT) and its intermediate, dibenzothiophene sulfone (DBTO2).
The imperative to reduce sulfur content in fossil fuels has propelled research into biodesulfurization (BDS), a process that utilizes microorganisms to selectively remove sulfur from organosulfur compounds. A key model compound in these studies is dibenzothiophene (DBT), a recalcitrant organosulfur compound found in petroleum. The primary metabolic route for its degradation is the "4S pathway," which proceeds through several enzymatic steps. This guide provides a comparative analysis of the biodesulfurization of DBT and its first key intermediate, this compound (DBTO2), offering insights into their respective roles and efficiencies in the overall process.
The 4S Biodesulfurization Pathway: A Sequential Oxidation
The 4S pathway is a well-characterized metabolic route employed by various bacteria, most notably Rhodococcus erythropolis, to cleave the carbon-sulfur bonds in DBT without degrading the carbon skeleton, thus preserving the fuel's calorific value.[1][2] The pathway involves a series of enzymatic reactions, initiating with the oxidation of DBT.
The enzyme dibenzothiophene monooxygenase (DszC) catalyzes the initial two-step oxidation of DBT, first to DBT-sulfoxide (DBTO) and subsequently to this compound (DBTO2).[1][2] Following its formation, DBTO2 is acted upon by this compound monooxygenase (DszA), which converts it to 2-hydroxybiphenyl-2-sulfinic acid (HBPS).[3] Finally, the enzyme HBPS desulfinase (DszB) cleaves the remaining C-S bond in HBPS to yield the final products: the sulfur-free compound 2-hydroxybiphenyl (2-HBP) and sulfite, which can be assimilated by the cell as a sulfur source. The entire process is dependent on a fourth enzyme, a flavin reductase (DszD), which supplies the necessary reduced flavin mononucleotide (FMNH2) to the monooxygenases.
dot
References
- 1. Deciphering the biodesulfurization potential of two novel Rhodococcus isolates from a unique Greek environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodesulfurization Induces Reprogramming of Sulfur Metabolism in Rhodococcus qingshengii IGTS8: Proteomics and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purification and characterization of dibenzothiophene (DBT) sulfone monooxygenase, an enzyme involved in DBT desulfurization, from Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Alternative catalysts for the oxidative desulfurization of Dibenzothiophene.
A Comparative Guide to Alternative Catalysts for the Oxidative Desulfurization of Dibenzothiophene (B1670422)
The removal of sulfur compounds from fuels is a critical process in the refining industry to meet stringent environmental regulations and prevent catalyst poisoning in downstream applications. Oxidative desulfurization (ODS) presents a promising alternative to traditional hydrodesulfurization (HDS), particularly for the removal of refractory sulfur compounds like dibenzothiophene (DBT). This is due to its milder operating conditions and higher efficiency for these challenging molecules.[1] The ODS process involves the oxidation of sulfur-containing compounds to their corresponding sulfoxides or sulfones, which are more polar and can be easily separated from the non-polar fuel phase through solvent extraction or adsorption.[2] The heart of an effective ODS system lies in the catalyst, and extensive research has been dedicated to developing highly active, selective, and reusable catalysts.
This guide provides a comparative overview of various classes of alternative catalysts for the ODS of DBT, presenting their performance data, detailed experimental protocols, and mechanistic insights.
Catalyst Performance Comparison
The efficacy of different catalysts in the ODS of DBT is evaluated based on several key metrics, including DBT conversion percentage, reaction time, temperature, and the molar ratio of oxidant (typically hydrogen peroxide, H₂O₂) to sulfur (O/S ratio). The following tables summarize the performance of prominent alternative catalysts based on recent literature.
Polyoxometalate (POM)-Based Catalysts
Polyoxometalates are a class of metal-oxygen clusters that have shown exceptional catalytic activity in oxidation reactions. Their properties can be tuned by altering their constituent elements and structures.
| Catalyst | DBT Conversion (%) | Temperature (°C) | Time | O/S Molar Ratio | Reference |
| MgAl-PMo₁₂ | ~100% | 60 | 120 min | 20 | [3][4] |
| {Mo₁₃₂}/AC | 99.5% | Room Temp. | Not Specified | Not Specified | [5] |
| [MIMBS]₃PW₁₂O₄₀ | 99.9% | 60 | 150 min | 6 | [6] |
| HPW-VIM | 99.9% | Not Specified | Not Specified | Not Specified | [7] |
| (NH₄)₆[β-P₂W₁₈O₆₂]/Ta | 45% | 80 | 5 h | Not Specified | |
| (TBA)₅[PW₁₁ZnO₃₉] | 98% | Reflux | 75 min | Not Specified | [8] |
| Na₁₂[WZn₃(H₂O)₂(ZnW₉O₃₄)₂] | ~70% | 60 | 4 h | 16 | [9] |
Ionic Liquid (IL)-Based Catalysts
Ionic liquids are salts with low melting points that can act as both catalysts and extraction solvents in the ODS process, offering a "green" alternative due to their low vapor pressure and recyclability.
| Catalyst | DBT Removal (%) | Temperature (°C) | Time (min) | O/S Molar Ratio | Reference |
| [Bmim][OcSO₄] | 72% | Room Temp. | 60 | 5 | [10] |
| [Bmim]BF₄ with [WO(O₂)₂·Phen·H₂O] | 98.6% | Not Specified | Not Specified | Not Specified | [11] |
| N-carboxymethylpyridinium acetate (B1210297) (AIL1) | 99.8% | 40 | 40 | 6 | [12] |
Metal Oxide and Supported Catalysts
Metal oxides, particularly those of molybdenum and titanium, often supported on high-surface-area materials, are effective heterogeneous catalysts for ODS.
| Catalyst | DBT Conversion/Removal (%) | Temperature (°C) | Time | O/S Molar Ratio | Reference |
| Mo/TiO₂-SO₃H | 100% | 80 | 10 min | 2 | [13] |
| 50-HPMo@DUT-67 (MOF) | 97.57% | Not Specified | Not Specified | Not Specified | [14] |
| Ni-MoO₃ | 99.8% | 50 | Not Specified | 6 | [15] |
| MoO₃–TiO₂@MCM-22 | 99.96% | Not Specified | 15 min | Not Specified | [16] |
| Mo/MMS | 98.1% | 103 | 62 min | 4 | [17] |
| Mg/Al-ZnO | 99.34% | Not Specified | Not Specified | Not Specified | [18] |
| Mg/Al-TiO₂ | 99.50% | Not Specified | Not Specified | Not Specified | [18] |
Electrochemical Catalysts
Electrocatalytic oxidation offers an alternative route for DBT conversion, with selectivity being a key performance indicator.
| Catalyst | Faradaic Efficiency for DBTO₂ formation (%) | Remarks | Reference |
| Gold (Au) | 87.9% | With 2 M water added | [19] |
| Glassy Carbon | Lower than Au | - | [19] |
| Nickel (Ni) | Low | Competitive water oxidation | [19] |
| Palladium (Pd) | Low | Competitive water oxidation | [19] |
| Platinum (Pt) | Low | Competitive water oxidation | [19] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative experimental protocols for the ODS of DBT using different classes of catalysts.
General Procedure for Catalytic Oxidative Desulfurization
A model fuel is typically prepared by dissolving a known concentration of dibenzothiophene (e.g., 500 ppm S) in a sulfur-free organic solvent like n-octane, n-dodecane, or decalin.[10][13][20] The ODS reaction is carried out in a batch reactor, often a two-necked flask equipped with a magnetic stirrer and a condenser.
-
Reaction Setup : The model fuel is added to the reactor.
-
Addition of Reagents : The catalyst, an extraction solvent (e.g., acetonitrile), and the oxidant (e.g., 30-50 wt% aqueous H₂O₂) are added to the reactor.[6][13]
-
Reaction Conditions : The mixture is heated to the desired temperature (ranging from room temperature to over 100°C) and stirred for a specified duration (from minutes to several hours).[13][17]
-
Product Separation : After the reaction, the mixture is cooled, and the catalyst is separated by filtration or centrifugation. The oil phase is then separated from the polar extraction phase, which now contains the oxidized sulfur compounds.[3][21]
-
Analysis : The sulfur content in the treated oil phase is determined using techniques such as gas chromatography (GC) coupled with a flame ionization detector (FID) or a sulfur chemiluminescence detector (SCD), or X-ray fluorescence (XRF).[21]
Example Protocol: ODS using Mo/TiO₂-SO₃H Catalyst[15]
-
Model Fuel : 5 mL of a 500 ppm S solution of DBT in dodecane.
-
Catalyst Loading : 0.0094–0.075 g of Mo/TiO₂-SO₃H.
-
Extraction Solvent : 1 mL of acetonitrile (B52724).
-
Oxidant : Calculated amount of 50% H₂O₂ solution based on the desired H₂O₂:S molar ratio (e.g., 2:1).
-
Reaction Temperature : 80°C.
-
Stirring Speed : 700 rpm.
-
Procedure : The model fuel is heated to 80°C. The catalyst, acetonitrile, and H₂O₂ are then added. After the reaction time, the fuel is separated from the catalyst and oxidant for analysis.
Example Protocol: ODS using a Polyoxometalate-Based Ionic Liquid[8]
-
Model Fuel : 30 mL of a 1000 ppm S solution of DBT in n-octane.
-
Catalyst : 68.6 mg of [MIMBS]₃PW₁₂O₄₀ (n(catalyst)/n(DBT) = 0.02).
-
Oxidant : 575 µL of 30 wt% H₂O₂ (n(H₂O₂)/n(DBT) = 6).
-
Extraction Solvent : 30 mL of a mixture of acetonitrile and distilled water (V(CH₃CN):V(H₂O) = 4:1).
-
Reaction Temperature : 60°C.
-
Reaction Time : 150 min.
-
Procedure : All reactants are added to the reactor and stirred at the specified temperature and time.
Mechanistic Insights and Visualizations
The mechanism of catalytic ODS generally involves the activation of the oxidant by the catalyst to form highly reactive oxidizing species. These species then attack the electron-rich sulfur atom in the DBT molecule.
Proposed ODS Mechanism with a POM Catalyst
In the presence of a polyoxometalate catalyst and H₂O₂, a metal-peroxo intermediate is often formed. This intermediate is a powerful oxidizing agent that facilitates the oxidation of DBT to dibenzothiophene sulfoxide (B87167) (DBTO) and subsequently to dibenzothiophene sulfone (DBTO₂).
Caption: Proposed mechanism for POM-catalyzed ODS of DBT.
General Experimental Workflow for ODS
The following diagram illustrates the typical steps involved in an ODS experiment, from preparation to analysis.
Caption: General experimental workflow for the ODS of DBT.
Conclusion
The development of alternative catalysts for the oxidative desulfurization of dibenzothiophene is a vibrant area of research, with numerous promising candidates emerging. Polyoxometalates, ionic liquids, and various supported metal oxides have demonstrated high efficacy, often achieving near-complete sulfur removal under mild conditions. The choice of catalyst will ultimately depend on a balance of factors including activity, selectivity, stability, reusability, and cost. The data and protocols presented in this guide offer a valuable resource for researchers and professionals working towards the development of cleaner fuels.
References
- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Deep oxidative desulfurization of dibenzothiophene in simulated oil and real diesel using heteropolyanion-substituted hydrotalcite-like compounds as catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Oxidative Desulfurization of Dibenzothiophene Catalyzed by Polyoxometalate-Based Ionic Liquid | Scientific.Net [scientific.net]
- 7. Experimental and Theoretical Density Functional Theory Approaches for Desulfurization of Dibenzothiophene from Diesel Fuel with Imidazole-Based Heteropolyacid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. espublisher.com [espublisher.com]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Oxidative and Extractive Desulfurization of Fuel Oils Catalyzed by N-Carboxymethyl Pyridinium Acetate and N-Carboxyethyl Pyridinium Acetate Acidic Ionic Liquids: Experimental and Computational DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Fast and deep oxidative desulfurization of dibenzothiophene with catalysts of MoO3–TiO2@MCM-22 featuring adjustable Lewis and Brønsted acid sites - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 17. Oxidative desulfurization of dibenzothiophene using a catalyst of molybdenum supported on modified medicinal stone - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 21. thaiscience.info [thaiscience.info]
Performance comparison of Dibenzothiophene sulfone-based semiconductors with other n-type materials.
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of organic electronics, the development of high-performance n-type organic semiconductors (OSCs) is crucial for the advancement of complementary circuits, organic light-emitting transistors (OLETs), and various sensor technologies. Among the promising candidates, dibenzothiophene (B1670422) sulfone-based materials have emerged as a significant class of n-type semiconductors. This guide provides an objective comparison of the performance of dibenzothiophene sulfone derivatives with other prominent n-type organic materials, supported by experimental data.
Performance Comparison of N-Type Organic Semiconductors
The performance of n-type organic semiconductors is primarily evaluated based on three key metrics: electron mobility (μe), the on/off current ratio (Ion/Ioff), and air stability. Electron mobility dictates the switching speed of a transistor, a high on/off ratio is essential for low power consumption and clear signal discrimination, and air stability is critical for the operational lifetime of the device.
The following table summarizes the performance of representative this compound-based semiconductors and compares them with other widely studied classes of n-type materials, such as those based on perylene (B46583) diimide (PDI), naphthalene (B1677914) diimide (NDI), and diketopyrrolopyrrole (DPP).
| Material Class | Representative Molecule | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio (Ion/Ioff) | Air Stability |
| This compound | DPIDBSO | 0.17[1] | > 10^5 | Moderate |
| DNaDBSOs | Ambipolar | > 10^6 | Good[2] | |
| Perylene Diimide (PDI) | PDI-C13 | ~0.6 | > 10^6 | Poor to Moderate |
| Cl-PDI-C4 | 0.081[3] | > 10^5 | Improved with halogenation | |
| Naphthalene Diimide (NDI) | P(NDI2OD-T2) | 0.2 - 0.8 | > 10^6 | Good |
| Diketopyrrolopyrrole (DPP) | P(DPP-PPD) | ~0.05 | > 10^5 | Moderate |
Note: The performance metrics can vary significantly depending on the specific molecular structure, device architecture (e.g., top-gate, bottom-gate), dielectric material, and processing conditions. The data presented here is for representative materials and should be considered in the context of the cited literature.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of a this compound-based semiconductor and the fabrication and characterization of an organic field-effect transistor (OFET).
Synthesis of a this compound Derivative (A Representative Protocol)
A general approach for the synthesis of this compound derivatives involves the oxidation of the parent dibenzothiophene.[4]
-
Oxidation: Dibenzothiophene is dissolved in a suitable organic solvent, such as glacial acetic acid.
-
An oxidizing agent, for instance, hydrogen peroxide (30%), is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours to ensure complete oxidation of the sulfur atom to a sulfone group.
-
After cooling, the reaction mixture is poured into water, leading to the precipitation of the crude this compound.
-
The precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or a toluene/heptane mixture) to yield the pure this compound product.
Characterization of the synthesized compound is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its chemical structure and purity.
Fabrication and Characterization of an N-Type Organic Field-Effect Transistor (OFET)
The following is a generalized procedure for the fabrication of a bottom-gate, top-contact OFET, a common architecture for testing new semiconductor materials.[3][5]
-
Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (acting as the gate electrode and dielectric, respectively) is sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrate is then dried under a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS). This is typically done by immersing the substrate in a dilute solution of OTS in an anhydrous solvent like toluene.
-
Semiconductor Deposition: The n-type organic semiconductor, such as a this compound derivative, is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene). The solution is then deposited onto the treated substrate using a technique like spin-coating to form a thin film. The film is subsequently annealed at an optimized temperature to improve its crystallinity and morphology.
-
Source and Drain Electrode Deposition: Gold source and drain electrodes are then deposited on top of the semiconductor film through a shadow mask using thermal evaporation under high vacuum.
-
Characterization: The electrical characteristics of the fabricated OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the influence of ambient air and moisture. The transfer characteristics (drain current vs. gate voltage) and output characteristics (drain current vs. drain voltage) are recorded to determine the electron mobility, on/off ratio, and threshold voltage.
Visualizing Key Processes in Organic Semiconductor Research
To better understand the workflows and underlying principles in the development of n-type organic semiconductors, the following diagrams, generated using the Graphviz DOT language, illustrate key processes.
Caption: General workflow for the fabrication and characterization of a bottom-gate, top-contact organic field-effect transistor.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validating experimental results of Dibenzothiophene sulfone using GC-MS and FT-IR.
For researchers and professionals in drug development and chemical analysis, rigorous validation of experimental compounds is paramount. This guide provides a comprehensive comparison of Dibenzothiophene sulfone with its common precursor, Dibenzothiophene, and the intermediate, Dibenzothiophene sulfoxide, using Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FT-IR). The following sections present detailed experimental protocols and comparative data to ensure accurate identification and purity assessment.
Data Presentation: A Comparative Overview
The following tables summarize the key distinguishing features of this compound and its related compounds as observed through GC-MS and FT-IR analysis.
Table 1: Comparative GC-MS Data
| Compound | Molecular Weight ( g/mol ) | Retention Time (Typical) | Key Mass-to-Charge Ratios (m/z) |
| Dibenzothiophene | 184.26 | Shorter | 184 (M+), 152, 139 |
| Dibenzothiophene sulfoxide | 200.26 | Intermediate | 200 (M+), 184, 171, 152 |
| This compound | 216.26 | Longer | 216 (M+), 187, 168, 139, 136[1] |
Note: Retention times are relative and depend on the specific GC conditions.
Table 2: Comparative FT-IR Data
| Compound | Key Functional Group | Characteristic Peak Regions (cm⁻¹) |
| Dibenzothiophene | C-S Stretching | ~700-600 |
| Aromatic C-H Stretching | ~3100-3000 | |
| Aromatic C=C Stretching | ~1600-1450 | |
| Dibenzothiophene sulfoxide | S=O Stretching | ~1050-1030 |
| Aromatic C-H Stretching | ~3100-3000 | |
| Aromatic C=C Stretching | ~1600-1450 | |
| This compound | S=O Asymmetric Stretching | ~1320-1290 [2] |
| S=O Symmetric Stretching | ~1160-1140 [2] | |
| Aromatic C-H Stretching | ~3100-3000 | |
| Aromatic C=C Stretching | ~1600-1450 |
Experimental Workflow
The following diagram illustrates the logical workflow for the validation of this compound.
Caption: Workflow for the synthesis, purification, and analytical validation of this compound.
Experimental Protocols
Detailed methodologies for GC-MS and FT-IR analyses are provided below to ensure reproducibility and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To separate this compound from potential impurities (e.g., Dibenzothiophene, Dibenzothiophene sulfoxide) and confirm its molecular weight and fragmentation pattern.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Injection:
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 300°C.
-
Final hold: Hold at 300°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 50-550 amu.
-
Fourier-Transform Infrared Spectroscopy (FT-IR) Protocol
Objective: To identify the characteristic functional groups of this compound, particularly the sulfone group (S=O), and to distinguish it from its precursor and intermediate.
Instrumentation:
-
FT-IR Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Accessory: Attenuated Total Reflectance (ATR) or KBr pellet press.
Procedure (using ATR):
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform baseline correction and normalization of the resulting spectrum.
Procedure (using KBr Pellet):
-
Sample Preparation: Grind a small amount of the sample (approx. 1-2 mg) with 100-200 mg of dry KBr powder using an agate mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum using the same parameters as the ATR method.
By following these protocols and utilizing the provided comparative data, researchers can confidently validate the synthesis and purity of this compound, ensuring the reliability of their experimental results.
References
A comparative study of the photophysical properties of Dibenzothiophene sulfone derivatives.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of dibenzothiophene (B1670422) sulfone derivatives, offering a valuable resource for researchers in materials science and drug development. Dibenzothiophene sulfones, a class of organosulfur compounds, have garnered significant interest due to their unique electronic and optical properties. Their rigid, planar structure, combined with the electron-withdrawing nature of the sulfone group, gives rise to intriguing photophysical behaviors, making them promising candidates for a range of applications, from fluorescent probes in cellular imaging to emitters in advanced organic light-emitting diodes (OLEDs).
This guide presents a comprehensive overview of their key photophysical parameters, detailed experimental protocols for their characterization, and a comparison with relevant alternative compounds. Furthermore, we delve into the mechanistic aspects of their application in photodynamic therapy by visualizing the intricate signaling pathways they can trigger.
I. Comparative Photophysical Data
The following tables summarize the key photophysical properties of selected dibenzothiophene sulfone derivatives and their alternatives. These parameters are crucial for evaluating their performance in various applications.
Table 1: Photophysical Properties of this compound-Based Fluorescent Dyes
| Compound/Derivative | Excitation Max (λ_ex) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_F) | Lifetime (τ) (ns) | Solvent/Medium | Reference |
| DBTOO-C4-COOH | 350 | 430 | 0.55 | - | PBS | [1] |
| DBTOO-C4-Octyl | 352 | 435 | 0.48 | - | PBS | [1] |
| Asymmetric DBTOO-1 | - | 371 | 0.59 | - | - | |
| Asymmetric DBTOO-2 | - | 492 | - | - | - | |
| Alternative: BODIPY 493/503 | 493 | 503 | High | - | Various | [2] |
| Alternative: DAPI | 358 | 461 | - | - | Water | [1] |
DBTOO: Dibenzothiophene-5,5-dioxide
Table 2: Performance of this compound-Based TADF Emitters
| Emitter | Host | λ_em (nm) | PLQY (%) | ΔE_ST (eV) | Device EQE_max (%) | Reference |
| m-Cz-DPS-Cz | - | - | - | - | - | [3] |
| m-PTZ-DPS-PTZ | - | - | - | - | - | [3] |
| Alternative: D1-DPS | ADN | - | - | 0.062 | - | |
| Alternative: D2-DPS | ADN | - | - | 0.128 | 5.05 | |
| Alternative: DB16 | Neat Film | 455 | >50 (degassed soln) | 0.14-0.22 | - | [4] |
PLQY: Photoluminescence Quantum Yield; ΔE_ST: Singlet-Triplet Energy Splitting; EQE_max: Maximum External Quantum Efficiency; TADF: Thermally Activated Delayed Fluorescence; DPS: Diphenyl Sulfone
II. Experimental Protocols
Accurate characterization of photophysical properties is paramount for the development and application of novel fluorescent materials. Below are detailed methodologies for key experiments.
UV-Visible Absorption and Fluorescence Spectroscopy
Objective: To determine the absorption and emission maxima of the this compound derivatives.
Materials:
-
Spectroscopic grade solvent (e.g., cyclohexane, dichloromethane, DMSO)
-
This compound derivative of interest
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the this compound derivative in the chosen solvent at a concentration of approximately 1 mM. From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 1-10 µM.
-
UV-Vis Absorption Measurement:
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Record the absorption spectrum of each diluted solution from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λ_abs). Ensure the absorbance at this maximum is within the linear range of the instrument (typically 0.1 to 1.0).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at its absorption maximum (λ_abs) or a suitable wavelength where the compound absorbs strongly.
-
Record the emission spectrum over a wavelength range starting from the excitation wavelength to longer wavelengths (e.g., 350-700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the fluorescence quantum yield of a sample relative to a known standard.
Materials:
-
Fluorometer with a sample holder for cuvettes.
-
Quartz cuvettes (1 cm path length).
-
Spectroscopic grade solvents.
-
Sample of interest (unknown).
-
Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.546).[5]
Procedure:
-
Prepare a series of solutions of both the unknown sample and the standard in the same solvent with absorbances ranging from 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[6]
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., excitation and emission slit widths).
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
where Φ_ST is the quantum yield of the standard, Grad_X and Grad_ST are the gradients of the linear plots for the sample and standard, respectively, and n_X and n_ST are the refractive indices of the sample and standard solutions (which are identical if the same solvent is used).[6]
Time-Resolved Fluorescence Spectroscopy (Time-Correlated Single-Photon Counting - TCSPC)
Objective: To measure the fluorescence lifetime (τ) of the excited state.
Materials:
-
TCSPC instrument, including a pulsed light source (e.g., picosecond laser diode or LED), a sensitive detector (e.g., single-photon avalanche diode - SPAD), and timing electronics.
-
Sample solution in a cuvette.
Procedure:
-
Instrument Setup:
-
Select an excitation wavelength that is strongly absorbed by the sample.
-
Set the repetition rate of the light source to be significantly lower than the decay rate of the fluorescence to allow for complete decay between pulses.
-
-
Data Acquisition:
-
Excite the sample with short pulses of light.
-
The detector measures the arrival time of individual emitted photons relative to the excitation pulse.
-
A histogram of these arrival times is built up over many excitation cycles, representing the fluorescence decay profile.[7]
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the fluorescence lifetime(s).[7]
-
III. Signaling Pathways in Photodynamic Therapy (PDT)
This compound derivatives can act as photosensitizers in photodynamic therapy (PDT). Upon light activation, they generate reactive oxygen species (ROS) that induce cell death through apoptosis or necrosis. The following diagram illustrates the key signaling pathways involved.
Caption: PDT-induced cell death pathways initiated by this compound photosensitizers.
This guide serves as a foundational resource for understanding and utilizing this compound derivatives in various scientific and technological fields. The provided data and protocols aim to facilitate further research and development of these versatile molecules.
References
A Comparative Guide to Nuclear Stains: Dibenzothiophene Sulfone vs. DAPI
For researchers in cell biology, drug development, and related fields, accurate visualization of the cell nucleus is paramount. For decades, 4′,6-diamidino-2-phenylindole, or DAPI, has been the go-to fluorescent stain for this purpose. However, the emergence of novel fluorescent probes, such as derivatives of Dibenzothiophene (B1670422) sulfone (specifically dibenzothiophene S,S-dioxides, DBTOOs), presents new opportunities and potential advantages. This guide provides an objective comparison of Dibenzothiophene sulfone derivatives and DAPI as nuclear stains, supported by available experimental data and detailed protocols.
Overview of Nuclear Stains
DAPI is a well-established fluorescent stain that binds strongly to adenine-thymine (A-T) rich regions in the minor groove of DNA.[1] Upon binding, its fluorescence increases approximately 20-fold.[2] It is widely used in fluorescence microscopy, flow cytometry, and chromosome staining.[2][3] DAPI is excited by ultraviolet (UV) light and emits a bright blue fluorescence.[1][4]
This compound (DBTOO) derivatives are a more recent class of fluorescent molecules that have demonstrated utility as cellular stains.[5][6] Certain asymmetric DBTOO derivatives have been specifically identified as effective nuclear stains, illuminating the nucleus in live cells.[7][8] These compounds also exhibit blue fluorescence and are compatible with standard DAPI filter sets.[5][6]
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key quantitative parameters for both this compound derivatives and DAPI based on available research.
| Property | This compound (DBTOO) Derivatives | DAPI |
| Excitation Maximum | ~359 nm (for select derivatives)[6] | ~358 nm (when bound to dsDNA)[1][] |
| Emission Maximum | 371 - 492 nm (for various derivatives)[7][10] | ~461 nm (when bound to dsDNA)[1][] |
| Quantum Yield | Up to 0.59[7][10] | 0.92 (when bound to DNA)[11] |
| Binding Specificity | DNA (nearly exclusive affinity)[8] | A-T rich regions of dsDNA[1] |
| Cell Permeability | Permeable in live cells[8] | Permeable in live and fixed cells, though less efficient in live cells[1][3] |
| Cytotoxicity (IC50) | 10 - 100 µM (in HeLa cells for some derivatives)[5][6] | Toxic to cells, especially at higher concentrations required for live cell staining[12][13] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for using this compound derivatives and DAPI as nuclear stains.
This compound (DBTOO) Staining Protocol (Live Cells)
This protocol is based on methodologies described for staining HeLa cells with DBTOO derivatives.[6]
Materials:
-
HeLa cells cultured on glass-bottom dishes
-
This compound (DBTOO) derivative
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Preparation: Culture HeLa cells on glass-bottom dishes to the desired confluency.
-
Stain Preparation: Prepare a stock solution of the DBTOO derivative in DMSO. Dilute the stock solution in PBS to a final concentration of 5.0 µM. The final DMSO concentration should be 0.10%.
-
Staining: Aspirate the culture medium from the cells and gently wash with PBS. Add the 5.0 µM DBTOO staining solution to the cells.
-
Incubation: Incubate the cells for up to 2 hours at 37°C in a 5% CO₂ incubator.
-
Imaging: Image the cells directly in the staining solution using a fluorescence microscope equipped with a standard DAPI filter set.
DAPI Staining Protocol (Fixed Cells)
This is a standard protocol for staining fixed cells with DAPI.[14][15]
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (optional, for permeabilization)
-
DAPI stock solution (e.g., 1 mg/mL)
-
PBS
-
Mounting medium
Procedure:
-
Fixation: Rinse cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If required for other antibodies in a co-staining experiment, incubate cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Dilute the DAPI stock solution in PBS to a working concentration of 0.1-1 µg/mL. Incubate the fixed cells with the DAPI working solution for 5-10 minutes at room temperature, protected from light.
-
Final Washes: Rinse the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope with a DAPI filter set (excitation ~358 nm, emission ~461 nm).[1]
Visualization of Staining Workflows
To illustrate the experimental processes, the following diagrams outline the workflows for both this compound and DAPI staining.
Caption: Live-cell nuclear staining workflow with this compound.
Caption: Fixed-cell nuclear staining workflow with DAPI.
Concluding Remarks
DAPI remains a robust and widely used nuclear stain, particularly for fixed cells, due to its high specificity for DNA and strong fluorescence enhancement upon binding. Its protocols are well-established and straightforward. However, its use in live-cell imaging can be limited by its reduced permeability and potential cytotoxicity at the higher concentrations required.[1][12]
This compound derivatives are emerging as a viable alternative, especially for live-cell nuclear staining.[8] Their key advantages include good cell permeability and potentially lower toxicity compared to DAPI, with some derivatives showing IC50 values between 10 and 100 µM.[5][6] The compatibility of DBTOOs with standard DAPI filter sets allows for their easy integration into existing imaging workflows.[5]
The choice between this compound and DAPI will ultimately depend on the specific experimental requirements. For routine fixed-cell staining, DAPI is a reliable and cost-effective option. For live-cell imaging where cell viability is critical and longer-term observation is desired, this compound derivatives present a promising alternative that warrants consideration. Further head-to-head studies evaluating photostability and signal-to-noise ratios would provide a more complete comparative picture.
References
- 1. DAPI - Wikipedia [en.wikipedia.org]
- 2. DAPI (4',6-diamidino-2-phenylindole) | Thermo Fisher Scientific - US [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. betalifesci.com [betalifesci.com]
- 5. This compound Derivatives as Plasma Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Asymmetric Dibenzothiophene Sulfones as Fluorescent Nuclear Stains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]
- 13. Do you have any dyes that can stain the nuclei in live cells? Are they also fixable and can I use them to stain fixed cells? | AAT Bioquest [aatbio.com]
- 14. youdobio.com [youdobio.com]
- 15. astorscientific.us [astorscientific.us]
A Comparative Guide: Oxidative Desulfurization vs. Hydrodesulfurization for Dibenzothiophene Removal
For Researchers, Scientists, and Drug Development Professionals
The removal of sulfur compounds from fuels is a critical process in the petroleum industry to meet environmental regulations and prevent catalyst poisoning in downstream applications. Dibenzothiophene (B1670422) (DBT) and its derivatives are particularly challenging sulfur-containing molecules to remove. This guide provides an objective comparison of two prominent desulfurization technologies: Oxidative Desulfurization (ODS) and Hydrodesulfurization (HDS), with a focus on their efficacy in removing Dibenzothiophene.
At a Glance: ODS vs. HDS
| Feature | Oxidative Desulfurization (ODS) | Hydrodesulfurization (HDS) |
| Principle | Oxidation of sulfur compounds to polar sulfoxides and sulfones, followed by extraction or adsorption.[1][2] | Catalytic reaction with hydrogen to cleave carbon-sulfur bonds, producing H2S and a hydrocarbon.[3] |
| Operating Conditions | Mild: Atmospheric pressure and temperatures typically below 100°C.[4] | Harsh: High temperatures (300–400°C) and high hydrogen pressures.[5] |
| Efficacy for DBT | High reactivity and selectivity, especially for sterically hindered DBTs that are resistant to HDS.[1] | Less effective for removing sterically hindered DBT and its derivatives.[2][4] |
| Reagents | Oxidants (e.g., H2O2, O2), catalysts (e.g., metal oxides, polyoxometalates), and extraction solvents.[1][4][6] | Hydrogen gas and catalysts (e.g., sulfided Co-Mo/Al2O3 or Ni-Mo/Al2O3).[3] |
| Capital & Operating Costs | Generally lower due to mild operating conditions.[1] | Higher due to the need for high-pressure equipment and hydrogen consumption.[2] |
Quantitative Comparison of DBT Removal Efficacy
The following table summarizes experimental data from various studies, highlighting the performance of ODS and HDS under different conditions for the removal of Dibenzothiophene.
| Technology | Catalyst | Oxidant/H2 Source | Temperature (°C) | Pressure | Time | DBT Removal Efficiency (%) | Reference |
| ODS | Imidazole-based heteropolyacid | H2O2 | 50 | Atmospheric | 60 min | 99.9 | [7][8] |
| ODS | {Mo132}/AC | H2O2 | Room Temp | Atmospheric | - | 99.5 | [9] |
| ODS | BiVO4/MOF-808/CN with CQD | Visible Light/O2 | 50 | Atmospheric | 25 min | 99.5 | [10] |
| ODS | Fe(VI) | - | 51.26 | Atmospheric | 14.43 min | 93.68 | [4] |
| ODS | MnO2/MrGO | H2O2/Formic Acid | 40 | Atmospheric | 60 min | 80 | [11] |
| HDS | NiMo/Al2O3 | H2 | 300-360 | 60 bar | - | DBT conversion is high, but lower for alkylated DBTs | [12] |
| HDS | Co-Mo/Al2O3 | H2 | 300 | 102 atm | - | Effective, but details on specific efficiency vary | [13] |
| HDS | NiMoW bulk catalyst | H2 | 240 | 4.0 MPa | - | High activity, with a rate constant twice that of supported NiMo/Al2O3 | [14] |
Reaction Mechanisms and Pathways
Oxidative Desulfurization (ODS)
The ODS process involves two main steps. First, the sulfur atom in DBT is oxidized to form a more polar sulfoxide (B87167) and subsequently a sulfone. This transformation is typically achieved using an oxidant, often in the presence of a catalyst. The increased polarity of the sulfone makes it readily separable from the non-polar hydrocarbon fuel phase through solvent extraction or adsorption.[1][2]
Caption: Oxidative Desulfurization (ODS) Mechanism for DBT.
Hydrodesulfurization (HDS)
HDS is a catalytic chemical process widely used to remove sulfur from petroleum products.[5] The process involves the reaction of the sulfur-containing compounds with hydrogen gas at elevated temperatures and pressures in the presence of a solid catalyst. For DBT, HDS proceeds through two primary pathways[5][15]:
-
Direct Desulfurization (DDS): The C-S bonds are cleaved directly, yielding biphenyl (B1667301) and hydrogen sulfide.[5]
-
Hydrogenation (HYD): One of the aromatic rings of DBT is first hydrogenated, followed by the cleavage of the C-S bonds to produce cyclohexylbenzene (B7769038) and hydrogen sulfide.[5]
Caption: Hydrodesulfurization (HDS) Pathways for DBT.
Experimental Protocols
Oxidative Desulfurization of Dibenzothiophene
This protocol is a generalized representation based on common experimental setups found in the literature.[7][9][11]
-
Preparation of Model Fuel: A model fuel is prepared by dissolving a known concentration of Dibenzothiophene (e.g., 500 ppm) in a sulfur-free organic solvent like n-octane or toluene.
-
Reaction Setup: The reaction is typically carried out in a batch reactor (e.g., a three-necked flask) equipped with a magnetic stirrer, a condenser, and a temperature controller.
-
Addition of Reagents: The model fuel, a specific amount of catalyst (e.g., 0.05 g), and the oxidant (e.g., H2O2, with a defined oxidant-to-sulfur molar ratio) are added to the reactor.
-
Reaction Conditions: The mixture is stirred at a constant temperature (e.g., 50-70°C) for a specified duration (e.g., 30-120 minutes).
-
Product Separation: After the reaction, the oxidized sulfur compounds (sulfones) are separated from the fuel phase. This is commonly done by liquid-liquid extraction using a polar solvent such as acetonitrile (B52724) or dimethylformamide. The mixture is allowed to settle, and the two phases are separated.
-
Analysis: The sulfur concentration in the fuel phase before and after the reaction is determined using a suitable analytical technique, such as gas chromatography with a flame ionization detector (GC-FID) or a sulfur-specific detector.
Hydrodesulfurization of Dibenzothiophene
This protocol outlines a typical experimental procedure for HDS in a laboratory setting.[12][16]
-
Catalyst Pre-sulfidation: The HDS catalyst (e.g., Ni-Mo/Al2O3) is typically activated by pre-sulfidation. This is done by treating the catalyst with a mixture of H2S and H2 at an elevated temperature (e.g., 400°C) for several hours in a fixed-bed reactor.
-
Preparation of Feedstock: A solution of Dibenzothiophene in a suitable solvent (e.g., hexadecane) is prepared at a specific concentration (e.g., 500 ppm S).
-
Reaction Setup: The HDS reaction is conducted in a high-pressure, continuous-flow fixed-bed reactor. The pre-sulfided catalyst is packed into the reactor.
-
Reaction Conditions: The feedstock is pumped into the reactor along with a continuous flow of hydrogen gas. The reaction is carried out at high temperature (e.g., 300-350°C) and high pressure (e.g., 3-5 MPa). The liquid hourly space velocity (LHSV) is maintained at a constant value.
-
Product Collection: The reactor effluent is cooled, and the liquid and gas phases are separated. The liquid product is collected for analysis.
-
Analysis: The concentration of DBT and its reaction products in the liquid sample is analyzed using gas chromatography, often coupled with a mass spectrometer (GC-MS) or a sulfur-specific detector.
Conclusion
Both Oxidative Desulfurization and Hydrodesulfurization are effective methods for removing Dibenzothiophene from fuels. The choice between the two technologies depends on the specific requirements of the application.
ODS offers the distinct advantage of operating under mild conditions, making it a potentially more cost-effective and less energy-intensive process. It demonstrates high efficiency for the removal of DBT and its sterically hindered derivatives, which are challenging for conventional HDS.[1][2]
HDS is a well-established and robust technology widely implemented in refineries.[5] While it requires harsh operating conditions, it is effective for a broad range of sulfur compounds. However, its lower efficiency for refractory sulfur compounds like alkylated DBTs necessitates more severe operating conditions, leading to higher costs.[3]
For applications requiring deep desulfurization to meet stringent environmental regulations, particularly for fuels containing refractory sulfur compounds, ODS presents a promising alternative or a complementary technology to HDS.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydrodesulfurization of hindered dibenzothiophenes: an overview: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. An Innovative Approach for Oxidative Desulfurization Advancement through High Shear Mixing: An Optimization Study on the Application of Benzothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrodesulfurization of Dibenzothiophene: A Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative desulfurization of dibenzothiophene with molecular oxygen using emulsion catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Experimental and Theoretical Density Functional Theory Approaches for Desulfurization of Dibenzothiophene from Diesel Fuel with Imidazole-Based Heteropolyacid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Deep oxidative desulfurization of dibenzothiophene with {Mo132} nanoballs supported on activated carbon as an efficient catalyst at room temperature - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 11. Oxidative Desulfurization of Petroleum Distillate Fractions Using Manganese Dioxide Supported on Magnetic Reduced Graphene Oxide as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Dibenzothiophene Sulfone Derivatives for Enhanced Fluorescence
For Researchers, Scientists, and Drug Development Professionals
Dibenzothiophene (B1670422) S,S-dioxide (dibenzothiophene sulfone, DBTS) serves as a robust and versatile scaffold for the development of novel fluorescent probes and materials. Its rigid, electron-accepting core allows for the systematic tuning of photophysical properties through strategic substitution, leading to fluorophores with applications ranging from cellular imaging to organic light-emitting diodes (OLEDs). This guide provides a comparative analysis of various DBTS derivatives, summarizing their key fluorescence characteristics, detailing the experimental protocols for their characterization, and illustrating the underlying structure-property relationships.
Performance Comparison of DBTS Derivatives
The fluorescence properties of this compound derivatives are highly dependent on the nature and position of substituent groups on the aromatic core. The introduction of electron-donating groups can induce intramolecular charge transfer (ICT), leading to red-shifted emissions and solvent-dependent fluorescence. The table below summarizes the photophysical data for a selection of DBTS derivatives, showcasing the impact of different substitution patterns.
| Derivative Name/Description | Substitution Pattern | Emission Max (λ_em) | Quantum Yield (Φ_F) | Key Characteristics & Applications |
| Asymmetric DBTS Derivatives | Mono- or di-substitution with aryl and sulfonate groups | 371 - 492 nm[1] | Up to 0.59[1] | Exhibit a range of emission colors from blue to green; functional as fluorescent nuclear stains in cellular imaging.[1] |
| Lipophilic DBTS Derivatives | Alkyl and butanoic acid functionalization | ~357 - 359 nm[2] | Good[2][3] | Designed for plasma membrane staining in live cells, showing visible blue emission and low toxicity.[2][3] |
| 2,8-disubstituted DBTS with Phenothiazine (B1677639) Donors | Donor-Acceptor-Donor (D-A-D) with phenothiazine at C2 and C8 | Not specified | Not specified | Designed as Thermally Activated Delayed Fluorescence (TADF) emitters; exhibit long-lifetime emission in solution.[2][4] |
| Homopolymer of 2,8-bis(octyloxy)-DBTS (HPSO) | Polymer with octyloxy groups at C2 and C8 | Not specified | Not specified | Utilized as a light-emitting material in fluorescence-based Polymer Light-Emitting Diodes (PLEDs). |
| DPIDBSO | n-type this compound-based emissive organic semiconductor | Not specified | 30% (in solid state)[5] | Designed for organic light-emitting transistors (OLETs).[5] |
Visualizing Structure-Property Relationships
The relationship between the molecular structure of a DBTS derivative and its resulting fluorescence properties is a key consideration in the design of new probes. The following diagram illustrates how the introduction of electron-donating and electron-withdrawing groups at different positions on the DBTS core can modulate its photophysical characteristics.
Experimental Protocols
Accurate and reproducible characterization of fluorescent molecules is paramount. Below are detailed methodologies for key experiments used to determine the photophysical properties of this compound derivatives.
UV-Visible Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar absorption coefficient (ε).
Methodology:
-
Sample Preparation: Prepare a stock solution of the DBTS derivative in a suitable solvent (e.g., HPLC-grade acetonitrile (B52724) or cyclohexane) at a known concentration (e.g., 1 mM). From this stock, prepare a series of dilutions to obtain concentrations ranging from 1 µM to 50 µM.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorbance spectra of each diluted solution from approximately 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Data Analysis: According to the Beer-Lambert law (A = εbc), plot absorbance at λ_abs versus concentration. The slope of the resulting linear fit is the molar absorption coefficient (ε) in M⁻¹cm⁻¹.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission spectra, and the wavelength of maximum emission (λ_em).
Methodology:
-
Sample Preparation: Use a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Instrumentation: Use a calibrated spectrofluorometer.
-
Measurement:
-
Emission Spectrum: Excite the sample at its λ_abs and record the emission spectrum over a wavelength range starting from ~10 nm above the excitation wavelength to the near-infrared region. The peak of this spectrum is the λ_em.
-
Excitation Spectrum: Set the emission monochromator to the λ_em and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Relative Fluorescence Quantum Yield (Φ_F) Determination
Objective: To determine the efficiency of the fluorescence process relative to a known standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region to the DBTS derivative (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_F = 0.54).
-
Sample Preparation: Prepare a series of five to six solutions of both the DBTS derivative (test) and the standard with absorbances ranging from 0.02 to 0.1 at the same excitation wavelength.
-
Measurement:
-
Record the absorbance of each solution at the chosen excitation wavelength.
-
Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation/emission slit widths) for both the test and standard samples.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum.
-
For both the test and standard, plot the integrated fluorescence intensity versus absorbance.
-
The quantum yield of the test sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test and standard, respectively.
-
-
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the complete photophysical characterization of a novel this compound derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. This compound Derivatives as Plasma Membrane Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the thermally-activated delayed fluorescence (TADF) mechanism of phenothiazine–dibenzothiophene-S,S-dioxide electron donor–acceptor dyads using steady-state and time-resolved optical and electron paramagnetic resonance spectroscopies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. This compound-based n-type emissive organic semiconductor - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Personal protective equipment for handling Dibenzothiophene sulfone
This guide provides immediate safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with Dibenzothiophene sulfone. The following procedures are designed to ensure the safe handling of this chemical and to minimize risks to personnel and the environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. A face shield may also be necessary. | Conforming to EN 166 (EU) or NIOSH (US).[1][2] |
| Skin Protection | Chemical-impermeable gloves (must be inspected prior to use). Fire/flame resistant and impervious clothing. | EU Directive 89/686/EEC and the standard EN 374.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A type N95 (US) respirator is also suggested.[1] | NIOSH/MSHA or European Standard EN 149 approved.[2] |
Operational Plan for Safe Handling
A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a tightly closed, dry, cool, and well-ventilated place.[1]
-
Keep it separate from incompatible materials such as strong oxidizing agents and foodstuff containers.[1][2]
-
The storage area should be clearly labeled.
2. General Handling and Experimental Use:
-
All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
-
Do not eat, drink, or smoke in the handling area.[3]
-
Wash hands thoroughly after handling the substance.[2]
3. Spill Response:
-
Minor Spills:
-
Major Spills:
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[5]
1. Waste Collection:
-
Collect waste material, including contaminated PPE, in suitable, closed, and clearly labeled containers.[2][5]
-
Do not mix with other waste.[6]
2. Disposal Procedure:
-
Dispose of the contents and container at an approved waste disposal plant.[2][6]
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal procedures.
Safe Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
